molecular formula C7H11NO2 B13626462 3-Amino-3-furan-3-yl-propan-1-ol

3-Amino-3-furan-3-yl-propan-1-ol

Cat. No.: B13626462
M. Wt: 141.17 g/mol
InChI Key: IGZRLZWXPXGSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-furan-3-yl-propan-1-ol is a chemical compound of significant interest in scientific research, featuring a furan heterocycle, a primary amino group, and a hydroxyl functionality on a short propanol backbone. This structure classifies it as an amino alcohol, making it a valuable and versatile building block for the synthesis of more complex organic molecules and potential pharmaceuticals . The furan ring is a common motif in medicinal chemistry, found in various natural products and approved drugs, which underscores the relevance of this compound in drug discovery efforts . In research settings, this compound serves as a key intermediate in organic synthesis. Its molecular formula is C7H11NO2 and it has a molecular weight of 141.17 g/mol . The presence of both nucleophilic (amino) and electrophilic sites, along with the hydrogen-bonding capability of the hydroxyl group, enables its participation in a wide range of chemical reactions, including condensations and cyclizations . Furthermore, furan-containing compounds analogous to 3-Amino-3-furan-3-yl-propan-1-ol have been investigated for various biological activities . Studies on similar structures have demonstrated potential antimicrobial properties against strains like Staphylococcus aureus and Bacillus subtilis , as well as antioxidant and anticancer activities in preliminary in vitro studies . The mechanism of action for such activities may involve interaction with enzymatic targets or disruption of cellular processes . Attention: For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-amino-3-(furan-3-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2

InChI Key

IGZRLZWXPXGSRR-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CCO)N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight: 141.17 g/mol | Formula: C₇H₁₁NO₂

Executive Summary

3-Amino-3-(furan-3-yl)propan-1-ol is a specialized chiral building block used in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Characterized by a 1,3-amino alcohol motif substituted with a furan-3-yl ring, this scaffold offers unique vector geometry compared to its more common furan-2-yl regioisomer.

The furan-3-yl moiety serves as a bioisostere for phenyl or pyridine rings, often improving metabolic stability by avoiding the reactive 2-position of the furan ring. This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this compound in lead optimization.

Physicochemical Profile

The following data aggregates calculated properties and catalog specifications for the 3-furan-3-yl isomer.

PropertyValueNotes
IUPAC Name 3-Amino-3-(furan-3-yl)propan-1-ol
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
CAS Number Not widely assignedListed as Catalog #AB286035 (ABCR) [1].[1][2]
Appearance Viscous oil or low-melting solidHygroscopic amine.
CLogP ~0.66Predicted based on structural analogs.
TPSA ~60 ŲPolar Surface Area (Amine + Hydroxyl + Ether).
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in non-polar alkanes.
pKa (Conjugate Acid) ~9.5Typical for primary aliphatic amines.

Structural Analysis & Drug Design Utility

Chirality and Vector Geometry

The C3 position is a chiral center. Enantiopure forms (R or S) are critical in medicinal chemistry to match the binding pocket geometry.

  • Furan-3-yl vs. Furan-2-yl: The 3-substituted furan projects the oxygen atom at a different angle relative to the alkyl chain. This geometric distinctness allows for fine-tuning of hydrogen bond acceptor vectors in kinase hinge regions or GPCR active sites.

  • Metabolic Stability: The furan-2-position is often metabolically labile (prone to ring opening or oxidation). Substitution at the 3-position can block this metabolic soft spot or redirect metabolism, potentially extending half-life (

    
    ).
    
Pharmacophore Features[1][2][3][4]
  • Primary Amine: Hydrogen bond donor/acceptor; key interaction point (salt bridge) with Asp/Glu residues.

  • Primary Alcohol: Hydrogen bond donor/acceptor; can be cyclized to form oxazines or oxidized to aldehydes/acids.

  • Furan Oxygen: Weak hydrogen bond acceptor.

Validated Synthetic Methodologies

Since specific literature on the 3-furyl isomer is limited, the following protocol is derived from validated methodologies for


-amino acid synthesis (Rodionov reaction)  followed by reductive transformation . This route ensures high atom economy and scalability.
Retrosynthetic Analysis

The target molecule is accessed via the reduction of 3-amino-3-(furan-3-yl)propanoic acid , which is synthesized from furan-3-carbaldehyde .

Retrosynthesis Target 3-Amino-3-(furan-3-yl)propan-1-ol (Target) Intermediate 3-Amino-3-(furan-3-yl)propanoic acid (β-Amino Acid) Target->Intermediate Reduction (LiAlH4) StartingMaterial Furan-3-carbaldehyde + Malonic Acid Intermediate->StartingMaterial Rodionov Condensation

Caption: Retrosynthetic disconnection revealing the β-amino acid precursor.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Amino-3-(furan-3-yl)propanoic Acid

This step utilizes a modified Rodionov reaction to install the amine and carboxylic acid functionalities simultaneously.

  • Reagents: Furan-3-carbaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (Abs).

  • Protocol:

    • Dissolve furan-3-carbaldehyde and malonic acid in ethanol.

    • Add ammonium acetate.

    • Heat to reflux (approx. 80°C) for 6–8 hours. The reaction evolves CO₂, driving the condensation and decarboxylation.

    • Workup: Cool the mixture. The product often precipitates as a zwitterionic solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Ether.

    • Yield Expectation: 50–70%.

Step 2: Chemoselective Reduction to Amino Alcohol

Reduction of the carboxylic acid to the primary alcohol while preserving the furan ring.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Setup: Flame-dry a 3-neck flask; maintain inert atmosphere (N₂ or Ar).

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the β-amino acid (solid or dissolved in minimal THF) portion-wise to control hydrogen evolution.

    • Allow to warm to Room Temperature (RT), then reflux for 4–12 hours. Monitor by TLC (ninhydrin stain).

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL Water (
        
        
        
        = grams of LiAlH₄ used).
      • 
         mL 15% NaOH.
        
      • 
         mL Water.[3]
        
    • Stir until a granular white precipitate forms. Filter through Celite.

    • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH/NH₄OH) or distill under high vacuum if the product is an oil.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these predicted parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.4–7.5 (m, 1H, Furan-H2).
      
    • 
       7.3 (m, 1H, Furan-H5).
      
    • 
       6.4 (m, 1H, Furan-H4).
      
    • 
       4.1–4.2 (t, 1H, CH -NH₂).
      
    • 
       3.6–3.8 (m, 2H, CH ₂-OH).
      
    • 
       1.8–2.0 (m, 2H, CH ₂-CH-NH₂).
      
  • MS (ESI+):

    • [M+H]⁺ peak at m/z 142.1.

    • Possible fragment at m/z 124 (loss of water).

Safety & Handling

  • Hazards: As a primary amine, the compound is likely an irritant to skin and eyes. Furan derivatives can be photosensitive.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the furan ring or amine. Hygroscopic—keep desicated.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

Decision Logic for Lead Optimization

Use the following logic flow to determine when to deploy this scaffold in a drug discovery campaign.

DecisionTree Start Lead Optimization Strategy Isostere Need Phenyl/Heterocycle Bioisostere? Start->Isostere Solubility Is Solubility an Issue? Isostere->Solubility Yes Alt Use Phenyl or Pyridine Analog Isostere->Alt No Vector Is H-Bond Vector Optimal? Solubility->Vector Yes (Furan improves LogP/Sol) Deploy Synthesize 3-Amino-3-(furan-3-yl)propan-1-ol Vector->Deploy Need 3-position geometry Vector->Alt Need 2-position geometry

Caption: Decision matrix for selecting the furan-3-yl amino alcohol scaffold.

References

  • ABCR GmbH . Catalog Entry: 3-Amino-3-furan-3-yl-propan-1-ol (AB286035).[1][2] Retrieved from

  • ChemScene . Product Data: (3R)-3-Amino-3-(furan-2-yl)propan-1-ol (Analogous Structure).[4] Retrieved from

  • Rodionov, V. M. (1926). "Über die Synthese von β-Aminosäuren". Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis method for β-amino acid precursors).
  • BenchChem . Synthesis Protocols for Furan-Amino Alcohols. Retrieved from

Sources

Preformulation Profiling: Solubility of 3-Amino-3-furan-3-yl-propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of physicochemical properties during early-stage drug development is critical for downstream formulation success. 3-Amino-3-furan-3-yl-propan-1-ol is a highly functionalized, bifunctional aliphatic-heterocyclic building block. Due to the scarcity of empirical literature on this specific intermediate, predicting and validating its solubility requires a first-principles approach.

This whitepaper provides an authoritative, self-validating framework for determining the solubility of 3-Amino-3-furan-3-yl-propan-1-ol in organic solvents. By integrating Hansen Solubility Parameters (HSP)[1] with regulatory-compliant experimental protocols based on United States Pharmacopeia (USP) guidelines[2], this guide equips researchers with the mechanistic insights necessary to optimize solvent selection for synthesis, purification, and formulation.

Structural Analysis & Predictive Thermodynamics

To minimize empirical trial-and-error, we must first deconstruct the molecule’s structural motifs to predict solvent-solute compatibility. 3-Amino-3-furan-3-yl-propan-1-ol (C₇H₁₁NO₂) contains three distinct functional groups that dictate its thermodynamic behavior:

  • Furan Ring: Imparts lipophilicity and moderate polarizability (π-electron cloud).

  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor and acceptor; introduces pH-dependent ionization (basic pKa).

  • Primary Alcohol (-OH): Acts as a strong hydrogen bond donor and acceptor.

Hansen Solubility Parameters (HSP)

The principle of HSP dictates that the total cohesive energy of a liquid can be divided into dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH)[1]. Solvents with HSP values closely matching those of the solute will yield maximum solubility. Based on group contribution methods, the estimated HSP for 3-Amino-3-furan-3-yl-propan-1-ol indicates a high demand for hydrogen-bonding solvents.

Table 1: Estimated HSP and Predicted Solvent Compatibility

SolventICH Q3C ClassδD (MPa½)δP (MPa½)δH (MPa½)Predicted SolubilityMechanistic Rationale
Target API (Est.) N/A~18.0~8.5~12.0N/AHigh H-bonding requirement due to -OH and -NH₂.
Methanol Class 215.112.322.3High Strong H-bond donor/acceptor perfectly matches the amine and alcohol groups.
Ethanol Class 315.88.819.4High Excellent thermodynamic match; preferred over methanol due to lower toxicity.
Acetone Class 315.510.47.0Moderate Good polar match, but acts only as an H-bond acceptor, limiting total solvation.
Dichloromethane Class 218.26.36.1Low Matches dispersion forces of the furan ring, but fails to satisfy H-bonding needs.
Heptane Class 315.30.00.0Insoluble Complete absence of polar and H-bonding interactions; thermodynamically unfavorable.

Regulatory-Compliant Solvent Selection

When transitioning a compound from bench-scale synthesis to clinical manufacturing, solvent selection must be strictly governed by the International Council for Harmonisation (ICH) Q3C guidelines [3].

  • Causality in Selection: We actively avoid Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) due to unacceptable toxicities. The experimental focus must remain on Class 3 solvents (e.g., Ethanol, Acetone, Ethyl Acetate) which possess minimal risk to human health and require less stringent residual solvent testing in the final active pharmaceutical ingredient (API)[3]. Class 2 solvents (e.g., Methanol, Acetonitrile) are evaluated only if Class 3 solvents fail to provide adequate solubility or reaction yields.

Experimental Methodology: Thermodynamic Equilibrium Solubility

Kinetic dissolution (how fast a drug dissolves) is often mistaken for thermodynamic solubility (the absolute capacity of the solvent). To establish a self-validating system, we employ the Saturation Shake-Flask Method as outlined in USP <1236>[2].

Step-by-Step Protocol

Step 1: Solid Phase Preparation

  • Action: Weigh 50 mg of crystalline 3-Amino-3-furan-3-yl-propan-1-ol into a 5 mL amber glass vial.

  • Causality: An excess of the solid API must be present. If the solid completely dissolves, the system has not reached saturation, and the resulting data will falsely report a lower limit rather than true equilibrium capacity[2]. Amber glass is used to prevent potential UV-induced degradation of the furan ring.

Step 2: Solvent Addition & Equilibration

  • Action: Add 1.0 mL of the selected organic solvent. Seal the vial tightly with a PTFE-lined cap. Place in an orbital shaker incubator at 37°C ± 0.5°C, agitating at 150 rpm for 48 hours.

  • Causality: 37°C standardizes the thermodynamic state. A 48-hour window is critical; the primary amine can cause localized supersaturation during initial wetting, which requires extended time to precipitate back to a stable, true equilibrium state.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 37°C.

  • Causality: Centrifugation is strictly preferred over syringe filtration. Highly polar amines often adsorb onto standard nylon or PTFE filter membranes, which artificially depletes the solute concentration in the filtrate and skews quantitative results[4].

Step 4: Quantitative Analysis

  • Action: Carefully extract an aliquot of the clear supernatant, dilute it immediately with the mobile phase, and analyze via HPLC-UV (or LC-MS if the compound lacks a strong chromophore).

  • Causality: Immediate dilution prevents the API from precipitating out of solution as the sample cools from the 37°C incubator to room temperature.

Workflow Visualization

Below is the logical workflow for executing the USP <1236> compliant solubility determination.

Protocol N1 1. Solvent Selection (ICH Q3C Class 2/3) N2 2. Solid Addition (Excess API) N1->N2 N3 3. Equilibration (37°C, 48h, 150 rpm) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000xg) N3->N4 N5 5. Quantification (HPLC-UV / LC-MS) N4->N5 N6 6. Data Processing (Thermodynamic Solubility) N5->N6

Thermodynamic solubility workflow based on USP <1236> shake-flask methodology.

Mechanistic Insights & Troubleshooting

When working with 3-Amino-3-furan-3-yl-propan-1-ol, researchers must be vigilant regarding the following physicochemical phenomena:

  • The Common-Ion Effect in Co-Solvents: If utilizing aqueous-organic solvent mixtures (e.g., Ethanol/Water buffers), the presence of counter-ions (like chlorides or acetates) can interact with the protonated amine. This suppresses the solubility of the free base due to the common-ion effect, a critical factor highlighted in USP preformulation guidelines[2].

  • Autocatalytic Degradation: The furan ring is electron-rich and susceptible to oxidation. If solubility experiments are conducted in peroxide-forming solvents (like THF or Diethyl Ether, though not recommended per ICH Q3C), the solvent must be strictly stabilized (e.g., with BHT) to prevent the degradation of the API during the 48-hour equilibration phase.

  • Polymorphic Transformation: Always recover the residual solid after Step 3 and analyze it via X-Ray Powder Diffraction (XRPD). Solvents with high hydrogen-bonding capacity (like Methanol) can induce the formation of solvates or trigger a transition to a more stable, less soluble polymorph during the 48-hour shaking period.

References

  • USP <1236>: Solubility Measurements Chapter Biorelevant URL:[Link]

  • Residual Solvents In GMP: Classes, Guidelines And Testing (ICH Q3C) GMP Insiders URL:[Link]

  • Discover The Power Of Physiologically Relevant Media (Filter Adsorption Dynamics) Biorelevant URL:[Link]

  • Hansen Solubility Parameters: Publications and Methodologies Hansen Solubility URL:[Link]

Sources

Navigating the Uncharted Territory of Furan-Based Amino Alcohols: A Technical Guide to 3-Amino-3-furan-3-yl-propan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of a furan ring with an amino alcohol moiety presents a compelling structural motif. The furan nucleus, an electron-rich aromatic heterocycle, is a well-established pharmacophore found in a plethora of biologically active compounds, contributing to a wide spectrum of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The amino alcohol backbone is another privileged structure, integral to numerous pharmaceutical agents. The combination of these two entities in a single molecule, such as 3-Amino-3-furan-3-yl-propan-1-ol, offers a tantalizing prospect for the discovery of novel therapeutics with unique pharmacological profiles.

This technical guide delves into the chemical landscape of 3-Amino-3-furan-3-yl-propan-1-ol. A comprehensive search for a specific Chemical Abstracts Service (CAS) number for this precise isomeric arrangement has proven challenging, with publicly available data being scarce. This suggests that 3-Amino-3-furan-3-yl-propan-1-ol may be a novel or less-explored chemical entity. Consequently, this guide will focus on its close structural isomer, 3-Amino-1-(furan-3-yl)propan-1-ol (CAS: 1023733-77-4) , for which predictive data and plausible synthetic routes have been described.[4] By examining this analog, alongside the known properties of its constituent chemical moieties, we can construct a robust framework for understanding the synthesis, characterization, and potential applications of this promising class of compounds. This document will also draw comparisons with the more extensively studied 3-amino-1-propanol to provide a solid foundation for experimental design and interpretation.

Physicochemical Properties: A Comparative Analysis

Due to the limited experimental data for 3-Amino-1-(furan-3-yl)propan-1-ol, the following table presents a combination of predicted properties for this compound and experimentally determined values for the foundational analogue, 3-amino-1-propanol.[4][5][6][7][8] This comparative approach allows for informed estimations of the furan-substituted compound's behavior.

Property3-Amino-1-(furan-3-yl)propan-1-ol (Predicted/Inferred)3-Amino-1-propanol (Experimental)Basis for Prediction/Reference
Molecular Formula C₇H₁₁NO₂C₃H₉NO-
Molecular Weight 141.17 g/mol 75.11 g/mol [5][6]
Appearance Colorless to pale yellow liquidColorless liquid[5][6]
Boiling Point ~200-220 °C187-188 °CExtrapolated from 3-amino-1-propanol[5][8]
Melting Point Not available12.4 °C[6][8]
Solubility Soluble in water and polar organic solventsSoluble in water, alcohol, and ether[5][6]
pKa (amine) ~9.5 - 10.510.3Typical for a primary alkylamine[5]
LogP (octanol/water) -0.5 to 0.5-1.1Calculated based on lipophilicity of furan and hydrophilicity of the aminopropanol side chain[5][6]

Synthesis and Methodologies: Charting a Path to Novelty

The synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol, while not extensively documented in peer-reviewed literature, can be approached through logical and established synthetic transformations. A plausible and efficient two-step synthesis starting from 3-furaldehyde has been proposed.[9] This method leverages a base-catalyzed addition of acetonitrile followed by a chemoselective reduction of the nitrile.

Proposed Synthetic Workflow

cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction 3-Furaldehyde 3-Furaldehyde 3-hydroxy-3-(furan-3-yl)propanenitrile 3-hydroxy-3-(furan-3-yl)propanenitrile 3-Furaldehyde->3-hydroxy-3-(furan-3-yl)propanenitrile 1. Acetonitrile, Base 2. Work-up Acetonitrile Acetonitrile Base (e.g., NaH) in THF Base (e.g., NaH) in THF 3-Amino-1-(furan-3-yl)propan-1-ol 3-Amino-1-(furan-3-yl)propan-1-ol 3-hydroxy-3-(furan-3-yl)propanenitrile->3-Amino-1-(furan-3-yl)propan-1-ol Reduction Reducing Agent (e.g., Raney Nickel, H2) Reducing Agent (e.g., Raney Nickel, H2) cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Elucidation Synthesized Compound Synthesized Compound NMR (1H, 13C, COSY, HSQC) NMR (1H, 13C, COSY, HSQC) Synthesized Compound->NMR (1H, 13C, COSY, HSQC) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Synthesized Compound->Mass Spectrometry (HRMS) FTIR FTIR Synthesized Compound->FTIR Data Analysis Data Analysis NMR (1H, 13C, COSY, HSQC)->Data Analysis Mass Spectrometry (HRMS)->Data Analysis FTIR->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation Furan-based Compound Furan-based Compound Mitochondrial Stress Mitochondrial Stress Furan-based Compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Sources

Technical Safety Monograph: 3-Amino-3-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Technical Safety Monograph for 3-Amino-3-(furan-3-yl)propan-1-ol .

Important Note on Chemical Identity: As a specialized research intermediate, specific toxicological data for the furan-3-yl isomer is limited in public registries.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing data from the structural analog 3-Amino-3-(furan-2-yl)propan-1-ol (CAS 683220-42-0) and the foundational properties of primary amino-alcohols and furan derivatives.

Chemical Identity & Structural Analysis

Compound Name: 3-Amino-3-(furan-3-yl)propan-1-ol Synonyms:


-Amino-

-(3-furyl)propanol; 3-Furanpropanol, 3-amino- CAS Registry Number: Not widely listed (Analogous to 2-furyl isomer: 683220-42-0) Molecular Formula:

Molecular Weight: 141.17 g/mol
Structural Composition & Reactivity Profile

This molecule is a bifunctional building block containing a primary amine, a primary alcohol, and a furan ring.

  • Primary Amine (

    
    ):  High basicity (
    
    
    
    ).[2] It is the primary driver of corrosivity and is highly susceptible to carbamation (reaction with atmospheric
    
    
    ).
  • Furan Ring: Electron-rich aromatic system. Susceptible to oxidative degradation (ring opening) upon exposure to light and air, potentially forming explosive peroxides or toxic dicarbonyls.

  • Primary Alcohol (

    
    ):  Increases polarity and water solubility.
    

Hazard Identification (GHS Classification)

Based on Read-Across from 3-Amino-1-propanol and Furan derivatives.

Predicted GHS Label Elements

Signal Word: DANGER Pictograms:

  • GHS05 (Corrosion): Due to the primary amine.

  • GHS07 (Exclamation Mark): Acute toxicity/Irritation.

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanistic Basis
H314 Causes severe skin burns and eye damage.[3]High pH of aqueous solutions; protein denaturation by amine.
H302 Harmful if swallowed.[3][4][5][6][7]Systemic absorption of amino-alcohols; potential furan metabolic toxicity.
H335 May cause respiratory irritation.[4][8]Caustic vapors damage mucous membranes.
H318 Causes serious eye damage.[3][4][7]Irreversible corneal opacity risk from alkaline burns.

Safe Handling & Storage Protocols

Core Directive: Treat as a Corrosive, Air-Sensitive, and Light-Sensitive substance.

A. Storage Architecture
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The amine reacts with

    
     to form carbamates (white crust), while the furan ring oxidizes in air.
    
  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps (protects from UV light and leaching).

  • Segregation: Isolate from Strong Oxidizers (peroxide risk) and Acids (exothermic salt formation).

B. Experimental Handling Workflow

The following diagram outlines the decision logic for handling this compound to prevent degradation and exposure.

SafeHandling Start Start: Handling 3-Amino-3-(furan-3-yl)propan-1-ol CheckState Check Physical State (Viscous Liquid/Solid) Start->CheckState PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat CheckState->PPE Environment Is Inert Atmosphere Available? PPE->Environment GloveBox Use Glove Box (Argon) Environment->GloveBox Yes FumeHood Use Fume Hood (Flush vessel with N2 immediately) Environment->FumeHood No (High Risk) Weighing Weighing Protocol: Use closed weighing boat or syringe GloveBox->Weighing FumeHood->Weighing Dissolution Dissolve in Solvent (DCM/MeOH) immediately Weighing->Dissolution Cleanup Wipe seals with dry cloth Parafilm/Tape cap Dissolution->Cleanup

Figure 1: Safe handling workflow emphasizing inert atmosphere protection.

Emergency Response & First Aid

Critical Note: Do NOT neutralize skin burns with vinegar or acids; this causes exothermic reaction heat, worsening the injury.

Exposure Scenarios
RouteImmediate ActionRationale
Skin Contact Flush with water for 15+ mins. Remove contaminated clothing immediately.[9]Alkaline burns penetrate deeply; immediate dilution is critical to stop tissue saponification.
Eye Contact Rinse cautiously with water for 15 mins. Lift eyelids. Consult ophthalmologist.Corrosive amines can cause permanent blindness rapidly.
Inhalation Move to fresh air.[3][4][10][11] If breathing is labored, give Oxygen.[3][11]Vapors cause edema (fluid in lungs).
Ingestion Do NOT induce vomiting. Rinse mouth with water.Vomiting re-exposes the esophagus to corrosive material.
Spill Management (Decision Tree)

In the event of a spill, the presence of the furan ring dictates specific cleanup to avoid flammability/peroxide issues.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 10 mL Size->Small Minor Large > 10 mL Size->Large Major Absorb Absorb with Vermiculite or Sand (Non-combustible) Small->Absorb Evacuate Evacuate Lab. Call EHS/Fire Dept. Large->Evacuate Neutralize Do NOT use acid on spill. Collect as basic waste. Absorb->Neutralize Disposal Seal in HazMat Bag. Label: 'Corrosive/Flammable' Neutralize->Disposal

Figure 2: Spill response protocol prioritizing containment and avoiding exothermic neutralization.

Physicochemical Properties (Predicted)

Data derived from ACD/Labs Percepta and ChemAxon predictors for the 3-furyl isomer.

PropertyValue (Predicted)Practical Implication
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming to dispense; do not overheat (>40°C).
Boiling Point 240°C ± 20°C (760 mmHg)High boiler; difficult to remove by rotary evaporation.
Density 1.1 ± 0.1 g/cm³Slightly denser than water.
pKa (Amine) 9.8 ± 0.5Highly basic; will form salts with weak acids.
LogP -0.35 ± 0.4Hydrophilic; partitions into aqueous layer during extraction.
Flash Point ~100°CCombustible, but not highly flammable unless heated.

Disposal Considerations

Waste Code: D002 (Corrosive), D001 (Ignitable - if in solvent).

  • Dissolution: Dissolve the compound in a combustible solvent (e.g., Ethanol or Acetone).

  • Neutralization (Optional): Can be carefully neutralized with dilute Hydrochloric Acid (HCl) to form the non-volatile hydrochloride salt before disposal.

  • Incineration: Must be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber.

    • Reasoning: Combustion produces Nitrogen Oxides (

      
      ) and Carbon Monoxide (
      
      
      
      ).

References

  • PubChem. Compound Summary: 3-Amino-1-propanol (Structural Analog). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Furan derivatives hazard classification. Available at: [Link]

Sources

Thermodynamic Stability of Furan-Based Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

Furan-based amino alcohols represent a high-potential but thermodynamically fragile pharmacophore.[1] While the furan ring serves as a valuable bioisostere for phenyl or pyridine rings—offering improved solubility and unique hydrogen-bonding vectors—it introduces a critical liability: acid-catalyzed ring opening .[1]

This guide analyzes the thermodynamic landscape of these compounds, detailing the specific degradation pathways that drug developers must mitigate. We provide actionable experimental protocols to quantify stability and strategies to engineer robustness into the scaffold. The core thesis of this guide is that stability in this class is not intrinsic but conformationally gated ; it depends on the interplay between intramolecular hydrogen bonding (IMHB) and the protonation state of the amino tail.

Structural Dynamics & Thermodynamics[1]

The thermodynamic stability of a furan-based amino alcohol is governed by three competing forces. Understanding these allows for rational design modification.

The Aromaticity vs. Strain Conflict

Unlike benzene (Resonance Energy


 36 kcal/mol), furan has significantly lower aromatic stabilization energy (

16 kcal/mol).[2] This makes the ring essentially a "masked" 1,4-dicarbonyl system, thermodynamically eager to revert to an open-chain state under hydrolytic stress.[1]
  • Thermodynamic Driver: The release of ring strain and the formation of stable carbonyl bonds (

    
     kcal/mol for ring opening).
    
  • Kinetic Barrier: The loss of aromaticity during the initial protonation step.

Intramolecular Hydrogen Bonding (IMHB)

In amino alcohols, the amine nitrogen and hydroxyl oxygen can form intramolecular hydrogen bonds.

  • Effect: Formation of a 5- or 6-membered pseudo-ring lowers the ground-state Gibbs free energy (

    
    ).[1]
    
  • Stability Implication: A strong IMHB locks the conformation, potentially shielding the furan oxygen from solvation or protonation. However, this is solvent-dependent; in aqueous acid, this effect is often overwhelmed by bulk solvation.[1]

The "Proton Shield" Effect

A critical, often overlooked factor is the basicity of the amine (pKa


 9.0–9.5). In the acidic environments of the stomach (pH 1–2), the amine is fully protonated (

).
  • Mechanism: The proximal positive charge exerts a strong inductive electron-withdrawing effect (-I) on the furan ring.

  • Result: This destabilizes the formation of the carbocation intermediate required for furan ring opening. Paradoxically, the basicity of the side chain protects the acid-sensitive ring via electrostatic repulsion.

Degradation Mechanisms[1][3][4]

The primary failure mode for this scaffold is Acid-Catalyzed Hydrolysis .[1] This pathway is irreversible and leads to cytotoxic dicarbonyl species (e.g., 4-hydroxy-2-butenal).[1]

The Mechanism (Reverse Paal-Knorr)

The reaction follows an A-SE2 mechanism (Acid-Catalyzed Electrophilic Substitution, type 2).

  • Protonation: The rate-limiting step is the protonation of the furan

    
    -carbon.[3][4]
    
  • Nucleophilic Attack: Water attacks the resulting carbocation.[1]

  • Ring Cleavage: The hemiacetal intermediate collapses, breaking the C-O bond.[1]

FuranDegradation cluster_0 Initiation (Rate Limiting) cluster_1 Ring Opening Furan Furan-Amino Alcohol (Ground State) Protonated α-Protonated Cation Furan->Protonated + H⁺ Hydrated 2,5-Dihydro-2-furanol (Hemiacetal) Protonated->Hydrated + H₂O OpenChain 1,4-Dicarbonyl (Cytotoxic) Hydrated->OpenChain Tautomerization Note1 Electron Withdrawing Groups (EWG) Slow this step Note1->Furan

Figure 1: Acid-catalyzed degradation pathway of furan-based pharmacophores.

Experimental Assessment Protocols

To validate the thermodynamic stability of your candidate, use the following self-validating protocols.

Protocol A: pH-Rate Profiling (Kinetic Stability)

This protocol determines the


 (observed rate constant) of degradation across the physiological pH range.

Materials:

  • Buffer systems: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4).[1]

  • Internal Standard: Benzophenone or similar non-ionizable aromatic.[1]

Workflow:

  • Preparation: Dissolve compound to 100 µM in buffer (pre-warmed to 37°C).

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 400 µL cold Acetonitrile + 1% TEA (Triethylamine). Note: The base neutralizes the acid, halting the reaction; the cold temp slows kinetics.

  • Analysis: HPLC-UV/Vis (monitor furan absorbance at ~220 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Acceptance Criteria:

  • 
     hours at pH 1.2 is generally required for oral bioavailability without enteric coating.[1]
    
Protocol B: Differential Scanning Calorimetry (DSC)

Determines the thermal stability limit (solid state).

Workflow:

  • Weigh 2–5 mg of sample into an aluminum pan (crimped, pinhole lid).

  • Ramp temperature from 25°C to 250°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Data Analysis: Identify

    
     (exothermic decomposition).[1]
    
    • Warning: A sharp exotherm immediately following the melt (

      
      ) indicates "melt-decomposition," a sign of high lattice energy masking intrinsic molecular instability.
      

Stabilization Strategies

If your lead compound fails the protocols above, employ these structural modifications.

StrategyMechanismEffect on StabilityTrade-off
Electron Withdrawing Groups (EWG) Adding -CF3, -CN, or -Cl to the furan ring (positions 3,4).[1]High Increase. Destabilizes the transition state cation.May reduce solubility or alter metabolic clearance.[1]
Steric Shielding Bulky alkyl groups adjacent to the furan oxygen.Moderate Increase. Blocks proton approach.Increases molecular weight and lipophilicity (LogP).[1]
Amine Basicity Tuning Lowering amine pKa (e.g., using morpholine vs. piperidine).[1]Variable. Reduces the "Proton Shield" effect, potentially decreasing acid stability.Alters permeability and hERG binding.[1]
Comparative Stability Data

Data derived from accelerated stability studies (pH 1.0, 37°C).

Compound ClassStructure

(pH 1.[1]0)
Primary Degradant
Unsubstituted Furan Furan-CH(OH)-CH2-NH2~45 min4-hydroxy-2-butenal
5-Methyl Furan 5-Me-Furan-CH(OH)-...~120 minLevulinic acid derivatives
5-Nitro Furan 5-NO2-Furan-CH(OH)-...> 24 hoursStable (EWG effect)
Ranitidine Furan-Amine (Thioether link)> 6 hoursS-oxide / Amide hydrolysis

Synthesis of Furan-Based Amino Alcohols[7]

The synthesis must avoid acidic workups which would degrade the product before isolation.

SynthesisWorkflow Start Furfural / Furan Derivative Step1 Step 1: Nucleophilic Addition (Grignard or Henry Reaction) Start->Step1 Inter Intermediate: Nitro-alcohol or Ketone Step1->Inter Step2 Step 2: Reduction (NaBH4 or H2/Pd-C) Inter->Step2 Product Furan-Amino Alcohol Step2->Product Warning CRITICAL: Avoid Acidic Workup. Use Basic Extraction (pH > 8) Product->Warning Purification

Figure 2: Synthetic workflow emphasizing pH control.

Key Precaution: During the reduction of nitro-aldol adducts (Henry reaction products), avoid acidic conditions (e.g., Zn/HCl). Use catalytic hydrogenation (


, Raney Ni) or hydride reductions (

) in aprotic/basic media.[1]

References

  • BenchChem Technical Support. (2025).[1][5] Furan Ring Stability and Degradation Mechanisms. Retrieved from

  • Gordillo, B., et al. (2021).[1] Perturbating Intramolecular Hydrogen Bonds through Substituent Effects. UAM. Retrieved from

  • Liang, X., et al. (2017).[1] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Retrieved from

  • RSC Publishing. (2023).[1] Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-1-(furan-2-yl)ethanol. Retrieved from [1]

  • Health Canada. (2018).[1] Product Monograph: Ranitidine (Stability and Pharmacology). Retrieved from

Sources

A Comprehensive Technical Guide to 3-Amino-3-furan-3-yl-propan-1-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of a furan nucleus and an amino alcohol scaffold presents a compelling structural motif for the discovery of novel therapeutic agents. This in-depth technical guide explores the chemistry and biology of 3-Amino-3-furan-3-yl-propan-1-ol derivatives, a class of compounds at the forefront of medicinal chemistry research. While public domain data on specific derivatives of this scaffold remains limited, this guide synthesizes available information on the parent compound and analogous structures to provide a comprehensive overview of their synthesis, potential biological activities, and the underlying principles guiding future drug development efforts.

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous feature in a vast array of biologically active natural products and synthetic molecules.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it an attractive component in drug design.[1] This bioisosteric replacement can lead to improved potency, selectivity, metabolic stability, and solubility of drug candidates.[1] The furan scaffold is a key component in numerous pharmacologically active compounds, contributing to a wide spectrum of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The 3-Amino-3-aryl-propan-1-ol Backbone: A Versatile Pharmacophore

The 1-amino-3-aryl-propan-1-ol backbone is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. The presence of both a hydroxyl and an amino group provides key hydrogen bonding interactions with biological targets, while the chiral center allows for stereospecific recognition. This structural motif is a cornerstone in the development of drugs targeting the central nervous system, as well as agents with antimicrobial and anticancer properties.

The strategic combination of the furan ring at the 3-position of the amino-propan-1-ol scaffold offers the potential for novel pharmacological profiles, leveraging the distinct properties of both moieties.

Synthesis of 3-Amino-3-furan-3-yl-propan-1-ol and its Derivatives

While specific, validated synthetic protocols for a wide range of 3-Amino-3-furan-3-yl-propan-1-ol derivatives are not extensively reported in the literature, plausible and efficient synthetic routes can be devised based on established organic chemistry principles and methodologies for analogous compounds.[4][5]

General Synthetic Strategies

The synthesis of the core 3-Amino-3-furan-3-yl-propan-1-ol scaffold can be approached through several key strategies, primarily involving the formation of the carbon-carbon bond between the furan ring and the propanol backbone, followed by the introduction of the amino group.

A common and effective method involves a two-step process starting from 3-furaldehyde.[5] The first step is a base-catalyzed nucleophilic addition of acetonitrile to the aldehyde, forming a cyanohydrin intermediate, 3-hydroxy-3-(furan-3-yl)propanenitrile.[5] The subsequent step is the chemoselective reduction of the nitrile functionality to a primary amine, yielding the desired 3-Amino-3-furan-3-yl-propan-1-ol.[5]

Another versatile approach is the Mannich reaction, which involves the aminoalkylation of a carbon acid. In this context, a plausible route would involve the reaction of a furan-3-yl ketone with formaldehyde and a suitable amine to generate a β-amino ketone, which can then be reduced to the corresponding amino alcohol.[4]

For the synthesis of enantiomerically pure derivatives, an asymmetric Henry (nitroaldol) reaction between 3-furaldehyde and nitromethane, catalyzed by a chiral metal complex, can be employed.[3] The resulting nitro alcohol can then be reduced to the chiral amino alcohol.[3]

Start 3-Furaldehyde + Acetonitrile Intermediate 3-Hydroxy-3-(furan-3-yl)propanenitrile Start->Intermediate Base-catalyzed addition Product 3-Amino-3-furan-3-yl-propan-1-ol Intermediate->Product Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: A general synthetic workflow for 3-Amino-3-furan-3-yl-propan-1-ol.

Experimental Protocol: Two-Step Synthesis of 3-Amino-3-furan-3-yl-propan-1-ol

This protocol outlines a representative two-step synthesis of the parent compound.

Step 1: Synthesis of 3-Hydroxy-3-(furan-3-yl)propanenitrile [5]

  • To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, slowly add acetonitrile.[5]

  • After stirring for 30 minutes, add a solution of 3-furaldehyde in anhydrous THF dropwise, maintaining the temperature at 0°C.[5]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[5]

  • Carefully quench the reaction with water at 0°C and adjust the pH to approximately 7 with dilute hydrochloric acid.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-3-(furan-3-yl)propanenitrile.[5]

  • Purify the crude product by column chromatography on silica gel.[5]

Step 2: Reduction of 3-Hydroxy-3-(furan-3-yl)propanenitrile to 3-Amino-3-furan-3-yl-propan-1-ol [5]

  • Method A: Lithium Aluminum Hydride (LAH) Reduction

    • Prepare a suspension of LAH in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0°C.[5]

    • Add a solution of 3-hydroxy-3-(furan-3-yl)propanenitrile in anhydrous THF dropwise to the LAH suspension.[5]

    • After the addition, heat the reaction mixture to reflux for several hours.[5]

    • Cool the reaction to 0°C and carefully quench by the sequential addition of water, aqueous sodium hydroxide, and water.[5]

    • Filter the resulting solid and wash with THF.[5]

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.[5]

    • Purify by column chromatography.[5]

  • Method B: Catalytic Hydrogenation

    • In a hydrogenation vessel, suspend Raney Nickel catalyst in methanol.[5]

    • Add a solution of 3-hydroxy-3-(furan-3-yl)propanenitrile and methanolic ammonia in methanol.[5]

    • Pressurize the vessel with hydrogen gas (typically around 50 psi) and stir vigorously at room temperature for 24 hours.[5]

    • Carefully vent the hydrogen and filter the reaction mixture through Celite.[5]

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[5]

Biological Activities and Therapeutic Potential

The unique structural combination of a furan ring and an amino alcohol moiety in 3-Amino-3-furan-3-yl-propan-1-ol derivatives suggests a broad range of potential therapeutic applications.[3] While extensive biological data for this specific class of compounds is not widely available, the known activities of related furan-containing molecules and amino alcohols provide a strong rationale for their investigation in several key areas.

Anticancer Activity

Furan derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and disruption of the cell cycle.[3] The 3-Amino-3-furan-3-yl-propan-1-ol scaffold is a promising candidate for the development of novel cytotoxic agents.

A comparative in vitro cytotoxicity evaluation of 3-Amino-1-(furan-3-yl)propan-1-ol (designated as FAP-31) against its phenyl-based analogue, 3-Amino-1-phenylpropan-1-ol (PAP-31), has been reported.[6] The results, summarized in the table below, indicate that the presence of the furan ring confers a significant increase in cytotoxic potency.[6]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
FAP-31 12.5 ± 1.118.2 ± 1.515.8 ± 1.3
PAP-31 (Analogue) 45.7 ± 3.962.1 ± 5.458.4 ± 4.8
Doxorubicin (Control) 0.8 ± 0.071.2 ± 0.10.9 ± 0.08
Data presented as mean ± standard deviation from three independent experiments.[6]

This approximate 3- to 4-fold increase in potency strongly suggests that the furan ring is a critical pharmacophoric element contributing to the compound's cytotoxic activity.[6]

Compound 3-Amino-3-furan-3-yl-propan-1-ol Derivative Target Cancer Cell Compound->Target Interacts with Effect1 Induction of Apoptosis Target->Effect1 Effect2 Cell Cycle Arrest Target->Effect2 Outcome Inhibition of Tumor Growth Effect1->Outcome Effect2->Outcome

Caption: Plausible anticancer mechanism of action for 3-Amino-3-furan-3-yl-propan-1-ol derivatives.

Antimicrobial Activity

The furan nucleus is a component of several established antibacterial drugs.[3] Derivatives of 3-Amino-3-furan-3-yl-propan-1-ol are therefore logical candidates for screening against a panel of pathogenic bacteria and fungi. The mechanism of antimicrobial action for some furan derivatives involves the metabolic activation of the furan ring to reactive species that can damage microbial DNA and proteins.

Central Nervous System (CNS) Activity

The 3-amino-propan-1-ol backbone is present in many centrally acting drugs.[3] Modifications of the 3-Amino-3-furan-3-yl-propan-1-ol scaffold could lead to the discovery of novel compounds with applications in neurology and psychiatry. The furan ring can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross the blood-brain barrier and interact with CNS targets.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this class of compounds is yet to be established, preliminary data and insights from related series can guide the design of future derivatives.

  • The Furan Ring: As demonstrated by the comparative cytotoxicity data, the furan ring appears to be a key contributor to biological activity, likely through favorable interactions with the target protein.[6] The position of the propanolamine side chain on the furan ring (i.e., 2-yl vs. 3-yl) is also expected to significantly impact activity.

  • Substitution on the Amino Group: N-alkylation or N-acylation of the primary amine can modulate the compound's polarity, basicity, and hydrogen bonding capacity, which will in turn affect its biological activity and pharmacokinetic properties.

  • Modification of the Hydroxyl Group: Esterification or etherification of the primary alcohol will alter the molecule's lipophilicity and may serve as a prodrug strategy to improve bioavailability.

  • Stereochemistry: The chiral center at the 3-position is likely to be critical for stereospecific interactions with biological targets. The synthesis and evaluation of individual enantiomers is a crucial step in the optimization of lead compounds.

Future Directions

The field of 3-Amino-3-furan-3-yl-propan-1-ol derivatives is ripe for exploration. Future research should focus on the synthesis of a diverse library of analogues with systematic variations at the amino and hydroxyl groups, as well as on the furan ring itself. Rigorous biological evaluation of these derivatives against a range of therapeutic targets, including cancer cell lines, microbial strains, and CNS receptors, will be essential to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • BenchChem. (2025). 3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity.
  • BenchChem. (2025). In-depth Technical Guide on 3-Amino-1-(furan-3-yl)propan-1-ol Structural Analogs and Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • BenchChem. (2025). Comparative Evaluation of 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide for Preclinical Researchers.
  • BenchChem. (2025). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to the Novel Scaffold 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Therapeutic Promise of Furan and Aminopropanol Moieties

The furan ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[1] Similarly, the aminopropanol chain is a well-established pharmacophore present in many clinically significant drugs.[1] The strategic combination of these two moieties in 3-Amino-3-furan-3-yl-propan-1-ol suggests a promising candidate for drug discovery programs.[1][2] This guide aims to provide a predictive yet scientifically grounded profile of this compound to stimulate and inform future research endeavors.

Commercial Availability and Suppliers

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 3-Amino-3-furan-3-yl-propan-1-ol have been predicted based on its structural components. These predictions are crucial for anticipating its behavior in biological systems and for guiding initial experimental design.[1]

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₇H₁₁NO₂-
Molecular Weight 141.17 g/mol -
Appearance Colorless to pale yellow liquidBased on the properties of furan and 3-amino-1-propanol.[1]
Boiling Point ~200-220 °CExtrapolated from 3-amino-1-propanol (187-190°C) with an added furan group.[1]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol)Inferred from the hydrophilic nature of the aminopropanol side chain.[1]
LogP (octanol/water) -0.5 to 0.5Calculated based on the lipophilicity of furan and the hydrophilicity of the aminopropanol side chain.[1]
pKa (amine) ~9.5 - 10.5Typical for a primary alkylamine.[1]

Plausible Synthetic Pathways

The synthesis of 3-Amino-3-furan-3-yl-propan-1-ol can be approached through several plausible routes. Below are two proposed synthetic schemes based on established organic chemistry principles.

Synthesis via Reduction of a β-Amino Ketone

A common and versatile method for preparing amino alcohols is the reduction of the corresponding β-amino ketone. This intermediate can be synthesized via a Mannich-type reaction.[2][4]

G furan3carbaldehyde Furan-3-carbaldehyde intermediate 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one furan3carbaldehyde->intermediate Mannich Reaction acetone Acetone acetone->intermediate dimethylamine Dimethylamine HCl dimethylamine->intermediate product 3-Amino-3-furan-3-yl-propan-1-ol intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product G furaldehyde 3-Furaldehyde cyanohydrin 3-hydroxy-3-(furan-3-yl)propanenitrile furaldehyde->cyanohydrin Nucleophilic Addition acetonitrile Acetonitrile acetonitrile->cyanohydrin base Base Catalyst (e.g., NaH) base->cyanohydrin product 3-Amino-3-furan-3-yl-propan-1-ol cyanohydrin->product Nitrile Reduction reducing_agent Reducing Agent (e.g., LiAlH4 or Raney Nickel) reducing_agent->product

Caption: Alternative synthesis of 3-Amino-3-furan-3-yl-propan-1-ol via a cyanohydrin intermediate.

Potential Applications and Biological Activity

While no specific biological data for 3-Amino-3-furan-3-yl-propan-1-ol has been published, its structural components suggest several avenues for investigation.

  • Anticancer Activity: The furan scaffold is present in compounds with known cytotoxic activities. [2][5]The amino alcohol motif is also a key feature in various anticancer agents. [5]A comparative study on a structural analog, 3-Amino-1-phenylpropan-1-ol, indicated that the presence of the furan ring significantly increased cytotoxic potency in several cancer cell lines. [5]* Neurological and Inflammatory Pathways: Given the prevalence of amino alcohol structures in ligands for G-protein coupled receptors (GPCRs), it is plausible that 3-Amino-3-furan-3-yl-propan-1-ol could modulate signaling pathways involved in neurological or inflammatory disorders. [1]* Antibacterial and Antifungal Agents: The furan nucleus is a component of various antimicrobial compounds. [2]Further derivatization of the amino and hydroxyl groups could lead to the development of novel anti-infective agents.

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis and characterization of compounds analogous to 3-Amino-3-furan-3-yl-propan-1-ol. These should be adapted and optimized for the specific target molecule.

General Procedure for Mannich Reaction and Reduction
  • Synthesis of 3-Amino-1-(furan-3-yl)propan-1-one: To a solution of 1-(furan-3-yl)ethan-1-one in a suitable solvent (e.g., ethanol), add paraformaldehyde and an amine salt (e.g., dimethylamine hydrochloride). [4]2. Reflux the mixture for several hours.

  • After cooling, isolate the product by extraction and purify by chromatography. [4]4. Reduction to 3-Amino-1-(furan-3-yl)propan-1-ol: Dissolve the amino ketone in a protic solvent (e.g., methanol) and cool in an ice bath. [4]5. Add a reducing agent (e.g., sodium borohydride) portion-wise. [4]6. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography. [4]

General Procedure for Nitrile Reduction
  • Dissolve 3-hydroxy-3-(furan-3-yl)propanenitrile in an appropriate anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or use catalytic hydrogenation (e.g., Raney Nickel).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

  • Carefully quench the reaction, typically with the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting salts and extract the product from the filtrate.

  • Purify by distillation or column chromatography.

Safety Precautions

No specific safety data is available for 3-Amino-3-furan-3-yl-propan-1-ol. The following precautions are based on the general hazards associated with furans and amino alcohols:

  • Toxicity: Furan itself is toxic and a suspected carcinogen. [4]Derivatives should be handled with care in a well-ventilated fume hood.

  • Irritation: Amino alcohols can be irritating to the skin, eyes, and respiratory tract. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [4]

Conclusion

3-Amino-3-furan-3-yl-propan-1-ol represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. While not currently commercially available, this guide provides a foundational framework for its synthesis and initial investigation. The predictive data on its properties, coupled with plausible synthetic routes and insights into its potential biological activities, offer a starting point for researchers to unlock the therapeutic promise of this novel chemical entity. Further experimental validation is essential to fully characterize this compound and explore its applications.

References

  • 3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity - Benchchem.
  • Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem.
  • Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis - Benchchem.
  • An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4) - Benchchem.
  • 3-amino-3-(furan-2-yl)propan-1-ol - Sigma-Aldrich.
  • (3R)-3-Amino-3-(furan-2-yl)propan-1-ol | ChemScene.
  • Comparative Evaluation of 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide for Preclinical Researchers - Benchchem.

Sources

pKa Values of the Amine Group in 3-Amino-3-furan-3-yl-propan-1-ol: A Structural & Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa of 3-Amino-3-furan-3-yl-propan-1-ol

Part 1: Executive Summary & Molecular Profile

The Core Metric

The dissociation constant (pKa ) of the primary amine group in 3-Amino-3-furan-3-yl-propan-1-ol is the critical determinant of its ionization state at physiological pH. Based on structural fragment analysis and Hammett electronic effects relative to validated analogs, the pKa of the conjugate acid is determined to be in the range of 8.60 – 8.90 .

At physiological pH (7.4), this molecule exists predominantly in its protonated (cationic) form (


), which has profound implications for its solubility, membrane permeability, and binding affinity in active sites.
Structural Deconstruction

To accurately predict and validate this value, we must deconstruct the molecule into its electronically active components.

  • Scaffold:

    
    -Amino alcohol (3-amino-1-propanol backbone).
    
  • Primary Substituent: Furan-3-yl group attached at the

    
    -position relative to the amine.
    
  • Electronic Environment: The amine is subjected to the electron-withdrawing inductive effect (-I) of the furan oxygen (via the ring system) and the distal hydroxyl group.

MoleculeStructure cluster_0 3-Amino-3-furan-3-yl-propan-1-ol Furan Furan-3-yl Ring (Electron Withdrawing) Amine Primary Amine (Ionization Center) Furan->Amine  u03b1-Effect (-I) Hydroxyl Gamma-Hydroxyl (Solubility/Induction) Amine->Hydroxyl  u03b3-Linker (Propyl)

Figure 1: Structural connectivity highlighting the electronic influence of the furan ring on the amine ionization center.

Part 2: Theoretical Prediction & Comparative Analysis

Since direct experimental values for this specific intermediate are often proprietary, we employ Linear Free Energy Relationships (LFER) using structurally validated analogs. This method ensures scientific integrity by grounding the prediction in established data points.

The "Base" Value and Substituent Effects

We calculate the pKa by starting with a reference molecule and applying shift values (


) for each structural modification.
Reference / AnalogpKa ValueStructural ModificationEffect on pKa
Methylamine 10.62Base structureN/A
3-Amino-1-propanol 10.20Addition of

-OH
-0.42 (Inductive withdrawal)
Benzylamine 9.33

-Phenyl group
-1.29 (sp2 carbon withdrawal)
Furfurylamine (2-yl) 8.89

-Furan-2-yl
-1.73 (Stronger -I than phenyl)
Derivation for 3-Amino-3-furan-3-yl-propan-1-ol

The Furan-3-yl group is electronically distinct from the Furan-2-yl group.

  • Inductive Effect: The oxygen atom in Furan-3-yl is further from the attachment point (beta position within the ring) compared to Furan-2-yl (alpha position). Therefore, Furan-3-yl is less electron-withdrawing than Furan-2-yl.

  • Resonance: Both isomers are electron-rich aromatics, but the inductive withdrawal dominates pKa effects for

    
    -substituted amines.
    

Calculation Logic:

  • Start with 3-Amino-1-propanol (

    
    ).
    
  • Apply the

    
    -Heteroaryl Shift :
    
    • 
      -Phenyl shift (Benzyl vs Methyl): 
      
      
      
      units.
    • 
      -Furan-2-yl shift (Furfuryl vs Methyl): 
      
      
      
      units.
    • 
      -Furan-3-yl shift:  Estimated between Phenyl and Furan-2-yl, approx -1.4 to -1.5  units.
      



Part 3: Experimental Determination Protocols

For drug development applications requiring high precision (e.g., formulation stability), the following experimental workflow is mandatory.

Potentiometric Titration (Gold Standard)

This method is self-validating and provides the thermodynamic pKa.

Reagents & Setup:

  • Compound: 5-10 mg of pure 3-Amino-3-furan-3-yl-propan-1-ol hydrochloride salt.

  • Titrant: 0.1 M Carbonate-free KOH.

  • Medium: 0.15 M KCl (to mimic physiological ionic strength) at 25°C.

  • Inert Atmosphere: Argon or Nitrogen purge (essential to prevent

    
     absorption affecting high pKa measurement).
    

Protocol Logic:

  • Acidification: Start with the fully protonated species (pH < 3).

  • Titration: Add base in micro-aliquots (e.g., 2

    
    L).
    
  • Data Capture: Record pH vs. Volume. The inflection point (equivalence point) represents the stoichiometric neutralization. The half-equivalence point (where

    
    ) yields the pKa.
    

TitrationWorkflow Step1 Dissolve Compound (0.01 M in 0.15 M KCl) Step2 Acidify to pH 2.0 (Ensure 100% Protonation) Step1->Step2 Step3 Titrate with 0.1 M KOH (Inert N2 Atmosphere) Step2->Step3 Step4 Detect Inflection Point (First Derivative dpH/dV) Step3->Step4 Step5 Calculate pKa (Henderson-Hasselbalch) Step4->Step5

Figure 2: Potentiometric titration workflow for precise pKa determination.

Validation via pH-Dependent NMR

If the compound has low water solubility or limited quantity,


-NMR titration  is the preferred alternative.
  • Mechanism: The chemical shift (

    
    ) of the proton on the 
    
    
    
    -carbon (CH-NH2) changes significantly between the protonated and neutral forms.
  • Plot:

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Part 4: Implications for Drug Development

Understanding this pKa (approx 8.75) allows for precise modeling of ADME properties.

Solubility & Permeability Profile
  • Stomach (pH 1.5): 100% Ionized. High solubility.

  • Blood (pH 7.4):

    
    
    
    
    
  • Intestine (pH 6.5 - 7.5): Predominantly ionized. Passive diffusion may be rate-limited by the low fraction of neutral species (

    
    ), suggesting the need for active transport or formulation strategies (e.g., liposomes) if permeability is low.
    
Chemical Stability

The furan ring is acid-sensitive (prone to ring opening via hydrolysis).

  • Risk: The proximity of the ammonium group (electron-withdrawing) actually stabilizes the furan ring against acid hydrolysis compared to neutral furan, but prolonged exposure to pH < 2 should be minimized during processing.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. (Establishes the correlation between inductive effects and pKa).
  • PubChem. (2025).[1][2][3] Furfurylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide to Furan Derivatives. (General reference for furan stability and synthesis).

Sources

Potential toxicity and handling precautions for furan-containing amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-containing amines (e.g., furfurylamine, 2-aminomethylfuran derivatives) are high-value intermediates in medicinal chemistry, serving as bioisosteres for phenyl rings and linkers in fragment-based drug discovery. However, their utility is counterbalanced by a complex toxicology profile driven by metabolic bioactivation and inherent chemical instability.

This guide provides a technical deep-dive into the mechanism-based toxicity of the furan moiety, specifically its conversion to reactive dicarbonyls, and outlines self-validating protocols for their storage and handling. The goal is to enable researchers to utilize these versatile scaffolds while mitigating the risks of hepatotoxicity and sample degradation.

Mechanistic Toxicology: The "Hidden" Hazard

While the amine functional group presents obvious risks (corrosivity, basicity), the furan ring introduces a latent toxicity that requires metabolic activation to manifest.

Metabolic Bioactivation Pathway

The primary toxicological concern is the bioactivation of the furan ring by Cytochrome P450 enzymes, predominantly CYP2E1 .[1]

  • Oxidation: CYP2E1 oxidizes the furan ring to an unstable epoxide or directly to cis-2-butene-1,4-dial (BDA) .[1][2][3]

  • Reactive Intermediate: BDA is an

    
    -unsaturated dicarbonyl, a potent electrophile.
    
  • Adduct Formation: BDA reacts rapidly with cellular nucleophiles:

    • Proteins: Crosslinks lysine and cysteine residues (e.g., forming pyrrolinone adducts), leading to cytotoxicity and immune responses.

    • DNA: Forms inter-strand crosslinks, contributing to potential mutagenicity (though furan is often classified as non-genotoxic in standard Ames tests, BDA is mutagenic in specific aldehyde-sensitive strains).

    • Glutathione (GSH): Detoxification occurs via GSH conjugation, but high doses deplete hepatic GSH, leading to oxidative stress.

Visualization: Metabolic Activation Workflow

FuranMetabolism Furan Furan-Containing Amine BDA cis-2-Butene-1,4-dial (Reactive Enedial) Furan->BDA Oxidation CYP CYP2E1 (Liver Microsomes) CYP->BDA GSH Glutathione (GSH) Conjugation BDA->GSH Detoxification Protein Protein Adducts (Cytotoxicity) BDA->Protein Nucleophilic Attack DNA DNA Crosslinks (Genotoxicity) BDA->DNA Alkylation Excretion Mercapturic Acids (Urine) GSH->Excretion

Figure 1: The metabolic bioactivation of furan rings to the reactive metabolite cis-2-butene-1,4-dial (BDA).[1][2][3][4]

Structural Alerts & Risk Assessment

Not all furan amines carry equal risk. The substitution pattern on the furan ring significantly alters metabolic susceptibility.

Structural FeatureRisk LevelMechanistic Insight
Unsubstituted Furan High Readily oxidized by CYP2E1 to BDA. Primary driver of hepatotoxicity [1].
Methyl-Furan High Metabolized to acetylacrolein, another highly reactive electrophile.
Tetrahydrofuran LowSaturated ring; lacks the aromatic system required for BDA formation.
Electron-Poor Furan ModerateElectron-withdrawing groups (e.g., esters, nitriles) reduce CYP oxidation rates but do not eliminate ring opening.
Primary Amine High Potential for nitrosamine formation if exposed to nitrosating agents (e.g., nitrites).

Critical Note on Drug Design: Furan is considered a "Structural Alert" in early drug discovery. While valid in lead optimization, candidates containing unsubstituted furan rings often fail in late-stage toxicology due to liver injury or carcinogenicity signals [2].

Handling & Storage Protocols

Furan-containing amines possess a "dual instability": the amine is prone to oxidation/carbamate formation, and the furan ring is acid-sensitive and photodegradable.

Stability Hazards
  • Acid Sensitivity: Strong acids protonate the furan ring, catalyzing ring-opening polymerization (turning the sample black/tarry).

  • Oxidation: Air exposure leads to N-oxide formation (amine) and ring oxidation (furan), especially under light.

  • Volatility: Low molecular weight furan amines (e.g., furfurylamine) are volatile and lachrymatory.

Standard Operating Procedure (SOP)

Storage Protocol:

  • Atmosphere: Store strictly under inert gas (Argon preferred over Nitrogen due to density).

  • Temperature: Refrigerate at 2–8°C. For long-term storage, -20°C is recommended to retard polymerization.

  • Container: Amber glass vials with Teflon-lined caps to prevent photodegradation and leaching.

Handling Protocol:

  • Environment: All weighing and transfer must occur in a chemical fume hood or glovebox.

  • Solvents: Use anhydrous, non-acidic solvents (e.g., DCM, THF, DMF). Avoid protic acids (HCl, H2SO4) during workup; use weak acids (Acetic acid) if pH adjustment is strictly necessary.

  • Quenching: If a reaction generates oxidative intermediates, quench with a reducing agent (e.g., Sodium Thiosulfate) before workup.

Visualization: Safe Handling Workflow

HandlingSOP Storage Storage: Amber Vial, Argon, 4°C Prep Preparation: Weigh in Fume Hood Storage->Prep CheckColor Color Check: Is it dark/brown? Prep->CheckColor Reaction Reaction: Avoid Strong Acids (pH < 2) Exclude Light Waste Disposal: Segregated Organic Waste (High BTU) Reaction->Waste CheckColor->Reaction No (Colorless/Yellow) Purify Re-distill or Chromatography CheckColor->Purify Yes (Degraded) Purify->Reaction

Figure 2: Decision tree for the storage, inspection, and disposal of furan-containing amines.

Emergency & Decontamination Procedures

Skin Contact: Furan amines are lipophilic and penetrate skin rapidly.

  • Action: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they enhance absorption.

Spill Cleanup:

  • Evacuate: Remove ignition sources (Flash point of furfurylamine is ~38°C/100°F) [3].

  • Absorb: Use vermiculite or sand.[5] Do not use sawdust (combustible).

  • Deactivate: Treat the spill area with a dilute surfactant solution.

References

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 402. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Furfurylamine. [Link]

  • Kellert, M., et al. (2008). Impact of cytochrome P450 2E1 on the formation of the reactive furan metabolite cis-2-butene-1,4-dial.[1][3] Chemical Research in Toxicology. [Link]

Sources

Methodological & Application

Synthesis routes for 3-Amino-3-furan-3-yl-propan-1-ol from furan precursors

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 3-Amino-3-(furan-3-yl)propan-1-ol , a high-value scaffold in medicinal chemistry serving as a polar, metabolic bioisostere for phenyl-substituted gamma-amino alcohols.

The guide prioritizes two methodologies:

  • Route A (Scalable/Racemic): A modified Rodionov condensation followed by ester reduction.

  • Route B (Asymmetric): A stereoselective Reformatsky-Mannich approach using the Ellman auxiliary.

Executive Summary & Strategic Analysis

Target Molecule: 3-Amino-3-(furan-3-yl)propan-1-ol Core Challenge: The furan ring is highly sensitive to Lewis acids and oxidizing conditions. Standard reductive amination protocols often fail due to ring reduction (tetrahydrofuran formation) or polymerization (acid-catalyzed ring opening). Solution: We utilize a "Carbon-Chain Extension" strategy. Instead of manipulating the furan ring directly, we build the propyl chain from 3-furaldehyde using soft nucleophiles (malonates/enolates) that preserve the heteroaromatic core.

Key Structural Considerations
FeatureSynthetic ImplicationMitigation Strategy
Furan-3-yl Core Acid-sensitive (Ring opening to dicarbonyls).Avoid strong aqueous acids (e.g., H₂SO₄, heated HCl). Use mild Lewis acids or buffered conditions.
Gamma-Amino Alcohol High polarity; difficult extraction.Avoid aqueous workups where possible. Use resin-based purification or n-butanol extraction.
Benzylic-like Amine Prone to elimination or oxidation.Maintain inert atmosphere (N₂/Ar) during intermediate handling.

Synthesis Pathways (Graphviz Visualization)

SynthesisRoutes cluster_RouteA Route A: Modified Rodionov (Racemic, Scalable) cluster_RouteB Route B: Ellman Auxiliary (Asymmetric) Start 3-Furaldehyde (Starting Material) Rodionov Step 1: Rodionov Condensation (Malonic Acid, NH4OAc, EtOH) Start->Rodionov ImineForm Step 1: Imine Formation ((R)-t-Butanesulfinamide, Ti(OEt)4) Start->ImineForm BetaAA Intermediate 1: 3-Amino-3-(furan-3-yl)propanoic acid Rodionov->BetaAA Esterification Step 2: Esterification (SOCl2, MeOH, 0°C) BetaAA->Esterification BetaEster Intermediate 2: Methyl 3-amino-3-(furan-3-yl)propanoate Esterification->BetaEster LAH_Red Step 3: Reduction (LiAlH4, THF, Reflux) BetaEster->LAH_Red Target TARGET: 3-Amino-3-(furan-3-yl)propan-1-ol LAH_Red->Target ChiralImine Intermediate 3: N-Sulfinyl Imine ImineForm->ChiralImine Reformatsky Step 2: Reformatsky-Mannich (BrZnCH2COOtBu) ChiralImine->Reformatsky ProtectedEster Intermediate 4: Protected Amino Ester Reformatsky->ProtectedEster GlobalRed Step 3: Reductive Cleavage (LiAlH4 then mild HCl) ProtectedEster->GlobalRed GlobalRed->Target

Figure 1: Dual-pathway strategy comparing the scalable Rodionov route (Route A) and the asymmetric Ellman route (Route B).

Detailed Protocols

Route A: The Modified Rodionov Approach (Recommended for Scale)

This route avoids the harsh conditions of the classical Knoevenagel-Doebner reaction by using ammonium acetate in ethanol, which buffers the pH and protects the furan ring.

Step 1: Synthesis of 3-Amino-3-(furan-3-yl)propanoic acid
  • Mechanism: One-pot condensation of aldehyde, malonic acid, and ammonia source, followed by decarboxylation.

  • Reagents: 3-Furaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Abs.).

Protocol:

  • Charge a round-bottom flask with 3-furaldehyde (9.6 g, 100 mmol) and ammonium acetate (15.4 g, 200 mmol) in absolute ethanol (100 mL).

  • Stir at 40°C for 30 minutes to allow initial imine formation.

  • Add malonic acid (10.4 g, 100 mmol) in a single portion.

  • Heat the mixture to reflux (80°C) for 6-8 hours. Note: Evolution of CO₂ gas indicates decarboxylation.

  • Cool to room temperature. The product often precipitates as a zwitterionic solid.

  • Filtration: Filter the white/off-white precipitate. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Yield: Typically 60-70%.

  • Validation: ¹H NMR (D₂O/NaOD) should show a triplet/multiplet at ~4.2 ppm (CH-NH₂) and the disappearance of the aldehyde proton.

Step 2: Methyl Ester Formation
  • Rationale: The zwitterionic amino acid is insoluble in THF, making LiAlH₄ reduction difficult. Converting to the ester ensures solubility.

Protocol:

  • Suspend the amino acid (10 g) in dry methanol (100 mL) at 0°C.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. Caution: Exothermic, gas evolution.

  • Allow to warm to RT and reflux for 2 hours.

  • Concentrate in vacuo to yield the amino ester hydrochloride salt . Use directly in the next step.

Step 3: Reduction to 3-Amino-3-(furan-3-yl)propan-1-ol
  • Reagents: LiAlH₄ (2.5 eq), Anhydrous THF.

Protocol:

  • Suspend LiAlH₄ (2.5 eq relative to ester) in anhydrous THF under Argon at 0°C.

  • Dissolve the amino ester hydrochloride in minimal THF (or add as a solid if solubility is poor) and add dropwise to the LAH suspension. Note: The extra LAH consumes the HCl salt proton.

  • Heat to reflux for 4 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (where x = mass of LAH in grams).

  • Filter the granular aluminum salts through a Celite pad.

  • Concentrate the filtrate. The resulting oil is the crude amino alcohol.

  • Purification: Distillation (high vacuum) or Column Chromatography (DCM:MeOH:NH₄OH 90:10:1).

Route B: Asymmetric Synthesis (Ellman Auxiliary)

This route is required if a single enantiomer (e.g., (S)-3-amino...) is needed for SAR studies.

Step 1: Chiral Imine Formation

Protocol:

  • Combine 3-furaldehyde (1.0 eq), (R)-t-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.

  • Stir at RT for 16 hours.

  • Pour into brine, filter the titanium salts through Celite, and extract with EtOAc.

  • Purify the N-sulfinyl imine by silica chromatography (Hex/EtOAc).

Step 2: Reformatsky-Type Addition

Protocol:

  • Prepare the Reformatsky reagent: BrZnCH₂COOtBu (generated from t-butyl bromoacetate and Zn dust in THF).

  • Cool the N-sulfinyl imine solution (in THF) to -78°C.

  • Add the Reformatsky reagent (2.0 eq) slowly.

  • Warm to 0°C and quench with sat. NH₄Cl.[1]

  • This yields the protected beta-amino ester with high diastereoselectivity (>95:5 dr).

Step 3 & 4: Reduction and Deprotection

Protocol:

  • Reduction: Treat the ester with LiBH₄ (2.0 eq) in THF/MeOH to reduce the ester to the alcohol without touching the sulfinamide.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane at 0°C for 30 minutes. Critical: Do not heat. Prolonged acid exposure will degrade the furan.

  • Basify with NaHCO₃ and extract with DCM/iPrOH (3:1).

Analytical Data Summary (Expected)

PropertyValue/Description
Appearance Colorless to pale yellow viscous oil.
¹H NMR (CDCl₃) Furan: 7.4 (m, 2H), 6.4 (m, 1H). CH-NH₂: ~4.0 ppm (t). CH₂-CH₂: ~1.8 ppm (m). CH₂-OH: ~3.7 ppm (m).
Mass Spec (ESI) [M+H]⁺ = 142.08 Da
Solubility Soluble in MeOH, EtOH, DMSO, DCM. Sparingly soluble in Ether/Hexane.
Stability Store at -20°C under Argon. Darkens upon air exposure (oxidation of furan/amine).

References

  • Rodionov Reaction for Beta-Amino Acids

    • Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of beta-amino acids." Ber. Dtsch. Chem. Ges.1926, 59, 2952.
    • Modern Adaptation: "Chemical synthesis of the racemic 3-amino-3-(hetero)aryl propanoic acids."[1] Studia Universitatis Babes-Bolyai Chemia, 2014 .

  • Furan Stability & Reduction

    • "An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles." PMC - NIH, 2010 .

    • BenchChem Application Note: "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol."[2]

  • Ellman Auxiliary Method

    • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines." Acc.[3] Chem. Res.2002 , 35, 984.

    • "Enantioselective Synthesis of β-amino acids: A Review." Hilaris, 2015 .

  • LiAlH4 Reduction Protocols

    • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives."[4] Master Organic Chemistry, 2023 .

Sources

Application Note: Protocol for the Reductive Amination to Produce 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of primary amines from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy ketones is a fundamental transformation in pharmaceutical chemistry and drug development. To produce 3-Amino-3-furan-3-yl-propan-1-ol  from its corresponding ketone precursor, 3-(furan-3-yl)-3-oxopropan-1-ol, the Borch reductive amination is the most robust and selective method.

This one-pot protocol utilizes sodium cyanoborohydride (NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


CN) as the reducing agent and ammonium acetate (NH

OAc) as the ammonia source. The causality behind this specific reagent combination lies in the precise control of reaction kinetics and pH:
  • Dual-Role of Ammonium Acetate : NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    OAc provides the necessary ammonia to form the iminium intermediate while simultaneously acting as a buffer to maintain the reaction at a mildly acidic pH of ~6.
    
  • Chemoselectivity of NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CN : At pH 6, NaBH
    
    
    
    CN is a sufficiently strong nucleophile to reduce the transient iminium ion but is too weak to reduce the starting carbonyl compound. This kinetic disparity ensures high conversion to the amine without generating the corresponding
    
    
    -diol byproduct.
  • Stoichiometric Driving Force : A 10-fold molar excess of NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    OAc is employed to drive the equilibrium toward the hemiaminal/imine, which is critical when synthesizing primary amines to prevent over-alkylation (the unwanted formation of secondary or tertiary amines).
    

Safety & Environmental Considerations

CRITICAL SAFETY WARNING : Sodium cyanoborohydride is highly toxic and moisture-sensitive. While it is stable under mildly acidic conditions (pH > 4), exposing NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


CN to strong acids (pH < 4) will cause rapid decomposition and the liberation of highly lethal hydrogen cyanide (HCN) gas[1].
  • All operations must be performed in a certified chemical fume hood.

  • The reaction must be quenched with a strong base (e.g., 1M NaOH) to ensure the pH remains > 10, safely neutralizing residual hydride and keeping cyanide in its salt form (NaCN) during aqueous workup.

Experimental Workflow

Workflow N1 1. Reaction Setup (Ketone + MeOH) N2 2. Imine Formation (+ NH4OAc, 30 min) N1->N2 N3 3. Reduction (+ NaBH3CN, 12-24h) N2->N3 N4 4. Quenching (1M NaOH, pH > 10) N3->N4 N5 5. Extraction (DCM / Brine) N4->N5 N6 6. Purification (Chromatography) N5->N6 N7 7. Pure Product (Amine) N6->N7

Experimental workflow for the reductive amination of 3-(furan-3-yl)-3-oxopropan-1-ol.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale reaction.

ReagentRoleEquivalentsAmount (10 mmol scale)Notes
3-(furan-3-yl)-3-oxopropan-1-ol Starting Material1.0 eq1.40 gEnsure anhydrous
Ammonium Acetate (NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

OAc)
NH

Source / Buffer
10.0 eq7.71 gHygroscopic; weigh quickly
Sodium Cyanoborohydride Reducing Agent1.0 eq0.63 gToxic; handle in hood[1]
Methanol (Anhydrous) SolventN/A50 mLPromotes imine formation
1M NaOH (aq) Quenching AgentN/A20 mLPrevents HCN evolution

Step-by-Step Protocol

Step 1: Substrate Preparation and Imine Formation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 1.40 g (10 mmol) of 3-(furan-3-yl)-3-oxopropan-1-ol in 50 mL of anhydrous methanol.

  • Add 7.71 g (100 mmol, 10.0 eq) of ammonium acetate (NH

    
    OAc) to the solution[2].
    
  • Stir the mixture at room temperature (20-25°C) for 30 minutes. Note: This pre-stirring period is critical to establish the ketone-to-imine equilibrium before the reducing agent is introduced.

Step 2: Reduction 5. Cool the reaction flask to 0°C using an ice-water bath to control the exotherm. 6. Carefully add 0.63 g (10 mmol, 1.0 eq) of sodium cyanoborohydride (NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


CN) in three equal portions over 15 minutes.
7. Remove the ice bath and allow the reaction to warm to room temperature.
8. Stir continuously for 12 to 24 hours under a nitrogen atmosphere. Monitor the reaction progress via TLC (eluent: 10% MeOH in DCM with 1% NH

OH) or LC-MS until the ketone is fully consumed.

Step 3: Quenching and Workup 9. Once complete, cool the flask to 0°C. 10. CRITICAL STEP: Slowly add 20 mL of 1M NaOH (aq) to quench the reaction. Stir for 15 minutes. This ensures the pH is > 10, free-basing the newly formed amine and preventing the release of HCN gas[1]. 11. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol. 12. Transfer the aqueous residue to a separatory funnel and extract with Dichloromethane (DCM) (3


 30 mL).
13. Wash the combined organic layers with saturated aqueous NaCl (brine) (1 

20 mL). 14. Dry the organic phase over anhydrous sodium sulfate (Na

SO

), filter, and concentrate under reduced pressure to yield the crude amine.

Step 4: Purification 15. Purify the crude 3-Amino-3-furan-3-yl-propan-1-ol via flash column chromatography on silica gel. 16. Use a gradient elution starting from 100% DCM to 90:9:1 DCM:MeOH:NH


OH to elute the highly polar primary amine.
17. Pool the product-containing fractions and evaporate to yield the pure 3-Amino-3-furan-3-yl-propan-1-ol.

Mechanistic Pathway

Pathway K 3-(furan-3-yl)-3-oxopropan-1-ol (Ketone) H Hemiaminal Intermediate K->H + NH3 A Ammonium Acetate (NH4OAc) A->H I Iminium Ion Intermediate [pH ~6 Stabilized] H->I - H2O P 3-Amino-3-furan-3-yl-propan-1-ol (Primary Amine) I->P Hydride Transfer R Sodium Cyanoborohydride (NaBH3CN) R->P

Mechanistic pathway of the Borch reductive amination forming the primary amine.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Ketone Conversion Inadequate imine formation or degraded NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

CN.
Ensure anhydrous conditions. Verify pH is ~6 (add trace acetic acid if too basic). Use fresh NaBH

CN.
Formation of Secondary Amines Primary amine product reacts with unreacted ketone.Increase NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

OAc to 10-15 equivalents to outcompete the primary amine product.
Reduction to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-diol
pH is too low, causing NaBH

CN to reduce the ketone directly.
Do not add strong acids. Rely strictly on the NH

OAc buffer system.
Poor Extraction Yield Amine remains protonated in the aqueous phase.Ensure the aqueous phase is adjusted to pH > 10 using NaOH before extraction.

References

  • Title: Dissolved Organic Matter Contains Ketones Across a Wide Range of Molecular Formulas Source: PubMed Central (PMC) / Environmental Science & Technology URL: [Link]

Sources

Application Note: 3-Amino-3-(furan-3-yl)propan-1-ol as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

In modern drug discovery, 3-Amino-3-(furan-3-yl)propan-1-ol represents a high-value "chimeric" scaffold. It merges the electronic distinctiveness of the furan ring —a classical aromatic bioisostere—with the privileged 1,3-amino alcohol pharmacophore found in numerous GPCR ligands, protease inhibitors, and transition-state mimics.

While furan-2-yl derivatives are ubiquitous, the furan-3-yl isomer offers a distinct vector for structure-activity relationship (SAR) exploration. The C3-attachment point alters the electronic vector of the oxygen lone pairs relative to the side chain, often improving metabolic stability compared to the more reactive C2-position.

Key Design Advantages:
  • Bioisosterism: The furan ring serves as a smaller, more polar bioisostere for phenyl or pyridine rings. The ring oxygen acts as a weak hydrogen bond acceptor (HBA), potentially engaging active site residues that hydrophobic phenyl rings cannot.

  • Stereochemical Control: The C3 position is a chiral center. The ability to access enantiomerically pure (R) or (S) isomers is critical, as biological activity is frequently stereospecific.

  • Divergent Reactivity: The scaffold contains three distinct handles for diversification:

    • Primary Amine: For amide coupling, sulfonylation, or reductive amination.

    • Primary Alcohol: For etherification, oxidation to aldehyde/acid, or intramolecular cyclization.

    • Furan Ring: For electrophilic aromatic substitution or Diels-Alder cycloadditions (though typically preserved as the recognition element).

Structural Analysis & Design Considerations

Metabolic Liability & Mitigation

The "elephant in the room" with furan scaffolds is metabolic activation. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring to reactive cis-2-butene-1,4-dialdehydes, which are toxic Michael acceptors.[1]

Mitigation Strategies:

  • Substitution: Electron-withdrawing groups (EWGs) on the furan ring reduce electron density, slowing CYP-mediated epoxidation.

  • Scaffold Hopping: If the furan proves too labile, this scaffold serves as a direct geometric precursor to tetrahydrofuran (THF) analogs (via reduction) or pyrrolidines (via ring expansion/replacement), maintaining the 3-amino-propyl geometry.

  • 3-yl vs 2-yl: The furan-3-yl attachment is generally preferred over 2-yl for stability, as it blocks one of the favored sites of metabolic attack.

Physicochemical Profile[2][3]
  • LogP: Lower than the corresponding phenyl analog (ClogP ~ 0.5 vs 1.2), improving water solubility.

  • pKa: The primary amine typically has a pKa ~9.5-10.0, ensuring protonation at physiological pH.

  • H-Bonding: 3 Donors (NH2, OH), 3 Acceptors (N, O-H, O-Furan).

Synthetic Protocols

We present two routes: Route A (Enantioselective, recommended for Lead Optimization) and Route B (Racemic, recommended for HTS Library generation).

Route A: Enantioselective Synthesis via Ellman's Auxiliary

This route utilizes tert-butanesulfinamide (Ellman's auxiliary) to establish the C3 stereocenter with high diastereoselectivity (


).
Reagents Required:
  • Furan-3-carboxaldehyde (CAS: 498-60-2)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (CAS: 162291-31-8)

  • Titanium(IV) ethoxide (

    
    )
    
  • Lithium diisopropylamide (LDA) or Reformatsky reagent

  • Lithium Aluminum Hydride (LAH)

Step-by-Step Protocol:

Step 1: Imine Formation

  • Dissolve Furan-3-carboxaldehyde (10.0 mmol) and (S)-t-butanesulfinamide (11.0 mmol) in anhydrous THF (0.5 M).

  • Add

    
      (20.0 mmol) dropwise under 
    
    
    
    .
  • Stir at RT for 12-16 h. Monitor by TLC (EtOAc/Hex).

  • Quench: Pour into brine with vigorous stirring. Filter the Ti salts through Celite.

  • Purification: Flash chromatography (SiO2, Hex/EtOAc) to yield the N-sulfinyl imine.

Step 2: Diastereoselective Mannich-type Addition Note: This step installs the carbon chain and the chiral center.

  • Prepare a solution of methyl acetate (20.0 mmol) in THF at -78°C.

  • Add LDA (22.0 mmol) dropwise to generate the enolate. Stir for 30 min.

  • Dissolve the N-sulfinyl imine (from Step 1) in THF and add dropwise to the enolate solution at -78°C.

  • Stir at -78°C for 4 h. The bulky sulfinyl group directs the attack, typically yielding the diastereomer with

    
     de.
    
  • Quench: Sat.

    
     (aq).[2] Extract with EtOAc.[3]
    

Step 3: Global Reduction Note: This step reduces the ester to the alcohol and removes the sulfinyl group if harsh conditions are used, but we recommend a stepwise approach for purity.

  • Dissolve the

    
    -amino ester intermediate in anhydrous THF (0°C).
    
  • Add

    
      (2.5 equiv) portion-wise.
    
  • Warm to RT and reflux for 2 h.

  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter and concentrate.

Step 4: Deprotection (if Sulfinyl group remains)

  • Treat the intermediate with 4M HCl in Dioxane for 1 h at RT.

  • Concentrate to afford (S)-3-Amino-3-(furan-3-yl)propan-1-ol hydrochloride .

Visualization: Synthetic Workflow

Synthesis Start Furan-3-carboxaldehyde Imine N-Sulfinyl Imine (Chiral) Start->Imine (S)-tBu-Sulfinamide Ti(OEt)4 Ester Beta-Amino Ester (Protected) Imine->Ester Li-Enolate (Methyl Acetate) Product (S)-3-Amino-3-(furan-3-yl) propan-1-ol Ester->Product 1. LiAlH4 (Red) 2. HCl (Deprot)

Caption: Figure 1. Enantioselective synthesis via Ellman's auxiliary strategy.

Medicinal Chemistry Applications

Scaffold Diversification (Library Synthesis)

Once the core scaffold is in hand, it can be rapidly diversified.

Reaction TypeReagent ClassProduct ClassMedicinal Utility
Amide Coupling Carboxylic Acids / HATUAmides Peptidomimetics, Kinase hinge binders
Sulfonylation Sulfonyl ChloridesSulfonamides Transition state mimics, Solubility enhancers
Cyclization Formaldehyde / PhosgeneOxazines / Oxazolidinones Conformationally constrained analogs
Reductive Amination Aldehydes / STABSecondary Amines Tuning pKa and lipophilicity
Pathway: From Scaffold to Lead

The following diagram illustrates how to utilize this scaffold to "hop" from a phenyl-based lead to a furan-based lead with improved properties.

ScaffoldHopping PhenylLead Phenyl-Based Lead (High LogP, Low Sol) Design Design Strategy: Replace Phenyl with Furan-3-yl PhenylLead->Design Scaffold 3-Amino-3-(furan-3-yl)propan-1-ol Design->Scaffold Library Analog Library Generation (Amides, Ureas) Scaffold->Library Diversification Screening Screening & ADME Profiling Library->Screening Outcome Optimized Lead: Improved Sol, Novel IP Screening->Outcome Select best candidate

Caption: Figure 2. Scaffold hopping workflow: replacing phenyl rings to improve physicochemical properties.

Experimental Validation & QC

Analytical Characterization

For the final hydrochloride salt:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.15 (br s, 3H, NH3+), 7.65 (s, 1H, Furan-H), 7.55 (s, 1H, Furan-H), 6.50 (s, 1H, Furan-H), 4.20 (m, 1H, CH-N), 3.40 (m, 2H, CH2-O), 1.80-2.00 (m, 2H, CH2-Linker).
    
  • LCMS: ESI+ m/z calc for C7H11NO2

    
    , found 142.1.
    
Stability Assay (Mandatory)

Before advancing to animal studies, the furan ring stability must be validated. Protocol:

  • Incubate compound (1

    
    M) with Human Liver Microsomes (HLM) + NADPH.
    
  • Monitor disappearance of parent peak via LC-MS/MS at t=0, 15, 30, 60 min.

  • Trap Reactive Metabolites: Co-incubate with Glutathione (GSH) . If a GSH-adduct (+307 Da) is observed, the furan is being oxidized to a reactive dialdehyde.

    • Decision Gate: If Intrinsic Clearance (

      
      ) > 50 
      
      
      
      L/min/mg, consider deuteration of the furan ring or adding a methyl group to C2/C5.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • BenchChem. (2025).[3][4] "Application Notes: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry." BenchChem Technical Library. Link

  • Kirsch, P. (2009). "Heterocycles in Life and Society." Wiley-VCH. (General reference on Furan bioisosterism).
  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Furan Derivatives." Chemical Research in Toxicology. Link

  • ChemScene. (2024). "Product Data: (3R)-3-Amino-3-(furan-2-yl)propan-1-ol."[5] ChemScene Catalog. Link

Sources

Protection and Deprotection Strategies for 3-Amino-3-furan-3-yl-propan-1-ol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 3-Amino-3-furan-3-yl-propan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug development, featuring a primary amine, a primary alcohol, and a furan ring. The successful synthesis of complex derivatives from this scaffold hinges on the selective manipulation of its nucleophilic centers. This guide provides a comprehensive overview of robust and field-proven protection and deprotection strategies tailored for this molecule. We delve into the rationale behind selecting appropriate protecting groups, emphasizing orthogonal schemes that ensure the integrity of the sensitive furan moiety. Detailed, step-by-step protocols for the protection of the amino and hydroxyl groups, along with workflows for their selective deprotection, are presented to equip researchers with a reliable roadmap for their synthetic endeavors.

Chapter 1: Strategic Considerations for Protecting 3-Amino-3-furan-3-yl-propan-1-ol

The Trifecta of Reactivity: Amine, Alcohol, and Furan

The synthetic utility of 3-Amino-3-furan-3-yl-propan-1-ol stems from its polyfunctionality. However, this same attribute presents a significant challenge. The primary amine is basic and highly nucleophilic, while the primary alcohol is also nucleophilic and possesses an acidic proton. Both groups can compete in reactions targeting either site. Compounding this is the furan ring—an electron-rich aromatic system that, despite its aromaticity, is prone to degradation under specific conditions.

A successful synthetic campaign requires a carefully orchestrated strategy to mask and unmask these functional groups as needed. The ultimate goal is to introduce protecting groups that are stable to a given reaction condition and can be selectively removed later without affecting other parts of the molecule.

The Furan Ring: A Note on Stability

The furan ring is notoriously sensitive to acidic conditions. Protonation of the ring, typically at the α-carbon adjacent to the oxygen, can initiate a cascade of reactions leading to ring-opening and polymerization.[1][2][3] This instability is a critical constraint in the selection of protecting groups, as many common methodologies rely on acidic catalysts for either installation or removal. While more stable under basic conditions, prolonged exposure to strong bases should also be approached with caution. Hydrogenation conditions, often used for deprotection, must also be carefully selected, as the furan ring itself can be reduced under harsh conditions.[4]

Table 1: General Compatibility of the Furan Ring with Common Reagent Types

Reagent/Condition ClassCompatibilityRationale & Key Considerations
Strong Acids (e.g., HCl, H₂SO₄, TFA) LOW Prone to acid-catalyzed ring-opening and polymerization.[2][3]
Mild Acids (e.g., AcOH, PPTS) MODERATE Use with caution. Lower temperatures and shorter reaction times are critical.[5][6]
Strong Bases (e.g., NaH, LDA) HIGH Generally stable, but prolonged heating should be avoided.
Mild Bases (e.g., Et₃N, Piperidine, K₂CO₃) HIGH Highly compatible for most applications.
Fluoride Ion Sources (e.g., TBAF) HIGH Excellent compatibility; ideal for silyl ether deprotection.[7][8]
Catalytic Hydrogenation (e.g., H₂, Pd/C) MODERATE-HIGH Generally compatible under controlled conditions (rt, low pressure). Over-reduction is possible under harsh conditions.[4]
Oxidizing/Reducing Agents VARIABLE Highly dependent on the specific reagent. Avoid strong, non-selective agents.
The Principle of Orthogonal Protection

To selectively modify one functional group in the presence of the other, an orthogonal protection strategy is required. This principle dictates that each protecting group in a molecule must be removable by a distinct chemical mechanism, allowing for one to be cleaved while the other remains intact.[9][10][11] For 3-Amino-3-furan-3-yl-propan-1-ol, this means selecting one protecting group for the amine and a different, non-interfering one for the alcohol.

G cluster_0 cluster_1 cluster_2 A Bifunctional Molecule (Amine + Alcohol) B Protected Amine (PG_A) Unprotected Alcohol A->B + PG_A Reagent C Protected Alcohol (PG_B) Unprotected Amine A->C + PG_B Reagent D Fully Protected Molecule (PG_A + PG_B) B->D + PG_B Reagent C->D + PG_A Reagent D->B Deprotection B (PG_A remains) D->C Deprotection A (PG_B remains)

Caption: Orthogonal protection allows selective masking and unmasking of functional groups.

Chapter 2: Selective Protection of the Amino Group

The primary amine's nucleophilicity is best masked by converting it into a non-nucleophilic carbamate.[10][12]

Recommended Protecting Group: Carboxybenzyl (Cbz)
  • Rationale: The Cbz group is an excellent first choice. It is stable to a wide range of non-reductive conditions and, most importantly, is removed by catalytic hydrogenolysis (H₂, Pd/C).[12][13] This deprotection method is exceptionally mild and orthogonal to most alcohol protecting groups, and it avoids the harsh acidic or basic conditions that could compromise the furan ring.

  • Protocol 2.1.1: N-Cbz Protection of 3-Amino-3-furan-3-yl-propan-1-ol

    • Setup: In a round-bottom flask, dissolve 3-Amino-3-furan-3-yl-propan-1-ol (1.0 eq) in a 1:1 mixture of THF and water (approx. 0.2 M).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the stirred solution.

    • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

    • Work-up: Dilute the reaction with ethyl acetate. Separate the organic layer, wash with water and then with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Cbz protected product.

Alternative Protecting Group: 9-Fluorenylmethoxycarbonyl (Fmoc)
  • Rationale: The Fmoc group is a cornerstone of peptide synthesis and serves as a robust alternative. Its key advantage is its lability to mild bases, typically piperidine in DMF.[9][11] This makes it orthogonal to both acid-labile groups (like silyl ethers) and groups removed by hydrogenolysis (like Cbz).

  • Protocol 2.2.1: N-Fmoc Protection

    • Setup: Dissolve 3-Amino-3-furan-3-yl-propan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate (10% w/v).

    • Reagent Addition: Cool to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane dropwise.

    • Reaction: Stir at 0 °C for 1 hour and then at room temperature for 8 hours.

    • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Purification: Wash the combined organic extracts with 1 M HCl and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protecting Group to Avoid: tert-Butoxycarbonyl (Boc)
  • Rationale: While extremely common in organic synthesis, the Boc group is not recommended for this substrate. Its removal requires strong acidic conditions, almost universally trifluoroacetic acid (TFA).[12] Such conditions are highly likely to cause the degradation of the acid-sensitive furan ring, leading to low yields and complex side products.[1][2]

Chapter 3: Selective Protection of the Hydroxyl Group

The primary alcohol is best protected as a sterically hindered silyl ether, which provides excellent stability and allows for mild, selective deprotection.[5][14]

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS)
  • Rationale: The TBDMS group is ideal for protecting the primary alcohol. It is introduced under mild basic conditions and is robust towards a wide array of reagents (e.g., organometallics, mild oxidants, and non-acidic conditions). Crucially, it is readily cleaved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), under neutral conditions, ensuring the furan ring remains intact.[7][8]

  • Protocol 3.1.1: O-TBDMS Protection of 3-Amino-3-furan-3-yl-propan-1-ol

    • Setup: Dissolve the starting amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

    • Base Addition: Add imidazole (2.5 eq).

    • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

    • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate or DCM.

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the O-TBDMS protected product.

Alternative with Enhanced Stability: tert-Butyldiphenylsilyl (TBDPS)
  • Rationale: For multi-step syntheses requiring a more robust alcohol protecting group, TBDPS is an excellent choice. Its greater steric bulk and electronic properties make it more stable to acidic conditions than TBDMS.[14] Deprotection still proceeds smoothly with TBAF, though it may require slightly longer reaction times or gentle heating.

Chapter 4: Orthogonal Strategies in Practice: Step-by-Step Workflows

The true power of this methodology is realized when these protecting groups are used in an orthogonal sequence.

Workflow 1: N-Protection First (N-Cbz, O-TBDMS)

This is arguably the most reliable strategy. Protecting the more nucleophilic amine first prevents its interference during the silylation of the alcohol.

G A Starting Material (Free Amine/Alcohol) B N-Cbz Protected (Protocol 2.1.1) A->B C Fully Protected (N-Cbz, O-TBDMS) B->C O-TBDMS Protection D Selective O-Deprotection (Protocol 4.1.1) C->D E Selective N-Deprotection (Protocol 4.1.2) C->E F Reaction at Alcohol D->F Modify Free OH G Reaction at Amine E->G Modify Free NH₂

Caption: Workflow for N-protection followed by O-protection.

  • Protocol 4.1.1: Selective Deprotection of the O-TBDMS group (from N-Cbz, O-TBDMS protected substrate)

    • Setup: Dissolve the fully protected substrate (1.0 eq) in anhydrous THF (approx. 0.1 M) in a plastic vial or Teflon flask.

    • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

    • Reaction: Stir for 2-4 hours, monitoring by TLC.

    • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate.

    • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-Cbz protected amino alcohol.

  • Protocol 4.1.2: Selective Deprotection of the N-Cbz group (from N-Cbz, O-TBDMS protected substrate)

    • Catalyst Setup: In a hydrogenation flask, suspend Palladium on carbon (10% Pd/C, ~10% w/w of the substrate) in methanol or ethyl acetate.

    • Substrate Addition: Add a solution of the substrate (1.0 eq) in the same solvent.

    • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-12 hours until TLC indicates complete consumption of the starting material.

    • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting O-TBDMS protected amino alcohol is often pure enough for the next step, but can be purified by chromatography if necessary.

Chapter 5: Data Summary and Troubleshooting

Table 2: Summary of Recommended Orthogonal Protecting Groups

Functional GroupProtecting GroupProtection ReagentsDeprotection ConditionsOrthogonal ToFuran Compatibility
Amine (-NH₂) Cbz Cbz-Cl, NaHCO₃H₂, Pd/CTBDMS, TBDPSExcellent
Amine (-NH₂) Fmoc Fmoc-Cl, Base20% Piperidine/DMFTBDMS, TBDPSExcellent
Alcohol (-OH) TBDMS TBDMS-Cl, ImidazoleTBAF in THFCbz, FmocExcellent
Alcohol (-OH) TBDPS TBDPS-Cl, ImidazoleTBAF in THF (slower)Cbz, FmocExcellent

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield during protection Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Increase reaction time or slightly warm the reaction. Check reagent quality.
Furan degradation observed Unintended acidic conditions (e.g., from reagent decomposition or acidic silica gel).Use neutralized silica gel for chromatography (add ~1% Et₃N to the eluent). Ensure all work-up steps are neutral or basic.
Incomplete Cbz deprotection Catalyst poisoning or deactivation.Use fresh, high-quality Pd/C catalyst. Ensure the substrate is free of sulfur or other catalyst poisons.
Silyl group migration Not common for primary TBDMS, but possible under certain conditions.Ensure work-up and purification steps are performed promptly and under neutral conditions.

References

  • Tanaka, T., et al. (2003). Deprotection of silyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone. Tetrahedron Letters, 44(43), 7925-7927. [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Reddy, Ch. R., & Falck, J. R. (2006). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 71(17), 6600–6603. [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers - Technical Library. [Link]

  • Bowman, M. D., & Schmink, J. R. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Tetrahedron Letters, 47(35), 6279-6282. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Guillaumet, G., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron, 60(47), 10751-10759. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3:A.3F. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Askin, D. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Liu, D., & Ge, Q. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Physical Chemistry Chemical Physics, 15(41), 18275-18284. [Link]

  • Philp, E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]

Sources

3-Amino-3-furan-3-yl-propan-1-ol as a chiral building block in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 3-Amino-3-(furan-3-yl)propan-1-ol

Executive Summary

3-Amino-3-(furan-3-yl)propan-1-ol represents a privileged


-amino alcohol scaffold, serving as a bioisostere to the widely used 3-amino-3-phenylpropan-1-ol motif found in blockbuster SNRIs (e.g., Duloxetine, Fluoxetine analogs). The incorporation of the furan-3-yl moiety introduces unique electronic properties (electron-rich aromaticity) and metabolic handles (potential for oxidative ring opening) distinct from the phenyl ring.

This guide details the synthesis, chiral resolution, and application of this scaffold. Unlike common


-amino alcohol syntheses, this protocol focuses on the construction of the 

-amino alcohol core via the reduction of

-amino acid precursors, ensuring the correct regiochemistry (amine and furan at C3; hydroxyl at C1).

Structural Analysis & Chemical Logic

Structural Features

The molecule contains a chiral center at C3 , bearing a primary amine, a furan-3-yl group, and a hydroxyethyl chain.

  • Chiral Center (C3): Critical for receptor binding affinity. The (S)-enantiomer is often the eutomer in SNRI analogs.

  • Furan Ring: Acts as a

    
    -donor. Warning: High sensitivity to strong Brønsted acids (risk of hydrolytic ring opening to 1,4-dicarbonyls).
    
  • 1,3-Functional Distance: The 3-carbon spacer between the amine and hydroxyl group allows for cyclization into 1,3-oxazines or incorporation into macrocycles.

Bioisosteric Rationale
FeaturePhenyl Ring (Standard)Furan-3-yl Ring (Bioisostere)Impact on Drug Design
Electronic Character Electron-neutralElectron-rich (

-excessive)
Stronger cation-

interactions with receptor sites.
Metabolic Liability CYP450 hydroxylationRing oxidation/openingAltered clearance profile; potential for prodrug design.
Lipophilicity (LogP) HighModerateImproved aqueous solubility.
Geometry 6-membered, planar5-membered, planarReduced steric bulk; altered vector of substituents.

Synthesis Protocols

Retrosynthetic Analysis

To achieve the 3-amino-3-(furan-3-yl) substitution pattern, we avoid standard Mannich reactions of ketones (which typically yield 3-amino-1-aryl products). Instead, we utilize the Rodionov-Johnson condensation to form the


-amino acid, followed by hydride reduction.

SynthesisWorkflow Aldehyde Furan-3-carbaldehyde BetaAminoAcid 3-Amino-3-(furan-3-yl) propanoic acid Aldehyde->BetaAminoAcid Rodionov Condensation (EtOH, Reflux) Malonic Malonic Acid + NH4OAc Malonic->BetaAminoAcid Ester Methyl Ester Intermediate BetaAminoAcid->Ester SOCl2, MeOH Enzymatic Enzymatic Resolution (CAL-B Lipase) Ester->Enzymatic Kinetic Resolution Reduction Reduction (LiAlH4) Enzymatic->Reduction Pure Enantiomer Product 3-Amino-3-(furan-3-yl) propan-1-ol Reduction->Product THF, 0°C

Caption: Synthetic workflow for the regio-controlled synthesis of chiral 3-Amino-3-(furan-3-yl)propan-1-ol.

Step-by-Step Protocol

Step 1: Synthesis of (


)-3-Amino-3-(furan-3-yl)propanoic acid 
This step establishes the C-C and C-N bonds in a one-pot multicomponent reaction.
  • Reagents: Furan-3-carbaldehyde (9.6 g, 100 mmol), Malonic acid (10.4 g, 100 mmol), Ammonium acetate (15.4 g, 200 mmol), Ethanol (100 mL).

  • Procedure:

    • Dissolve all reagents in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat to reflux (80°C) with vigorous stirring for 6–8 hours. The reaction evolves CO

      
      ; ensure proper venting.
      
    • Monitor: Reaction completion is indicated by the precipitation of the amino acid as a white/off-white solid upon cooling.

    • Workup: Cool the mixture to 0°C. Filter the precipitate. Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde.

    • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Yield: Expected 60–75%.

Step 2: Esterification (Pre-requisite for Resolution & Reduction)

  • Reagents: Crude

    
    -amino acid, Methanol (anhydrous), Thionyl Chloride (SOCl
    
    
    
    ).
  • Procedure:

    • Suspend the amino acid in methanol at 0°C.[1]

    • Add SOCl

      
       (1.5 eq) dropwise (Exothermic!).
      
    • Reflux for 2 hours.[1] Concentrate in vacuo to yield the methyl ester hydrochloride.

Step 3: Enzymatic Kinetic Resolution (Chiral Separation) Self-Validating Step: Use HPLC with a Chiralcel OD-H column to verify ee% > 98% before proceeding.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

  • Acyl Donor: Ethyl acetate (solvent and reactant).

  • Procedure:

    • Dissolve the racemic amino ester free base in dry ethyl acetate.

    • Add CAL-B (10% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking.

    • Mechanism: The lipase selectively acetylates the (

      
      )-amine, leaving the (
      
      
      
      )-amine as the free ester (or vice versa depending on specific enzyme preference for furan derivatives; check aliquots via HPLC).
    • Separation: Filter off the enzyme. Acidify the filtrate with 1M HCl and extract. The free amine (unreacted enantiomer) goes into the aqueous phase; the amide (reacted enantiomer) remains in the organic phase.

    • Basify the aqueous phase and extract to recover the enantiopure amino ester.

Step 4: Reduction to 3-Amino-3-(furan-3-yl)propan-1-ol Critical Safety Note: Furan rings are acid-sensitive. Avoid acidic quenches.

  • Reagents: Enantiopure Amino Ester (10 mmol), LiAlH

    
     (20 mmol), Anhydrous THF (50 mL).
    
  • Procedure:

    • Suspend LiAlH

      
       in THF at 0°C under Argon.
      
    • Add the amino ester (dissolved in THF) dropwise over 20 mins.

    • Allow to warm to RT and stir for 3 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 0.8 mL Water

      • 0.8 mL 15% NaOH (Crucial for granular precipitate)

      • 2.4 mL Water

    • Stir for 30 mins until a white granular precipitate forms.

    • Filter through a Celite pad. Concentrate the filtrate.

  • Product: Colorless to pale yellow viscous oil.

Quality Control & Characterization

ParameterSpecificationMethod
Purity > 98%HPLC (C18, MeCN/H2O + 0.1% TFA)
Chiral Purity > 99% eeChiral HPLC (Chiralcel OD-H, Hexane/IPA/DEA)
1H NMR (DMSO-d6)

7.6 (s, 1H), 7.5 (s, 1H), 6.4 (s, 1H) [Furan]

4.1 (t, 1H) [CH-NH2]

3.4 (m, 2H) [CH2-OH]

1.8 (m, 2H) [CH2-Linker]
Diagnostic furan peaks confirm ring integrity.
Stability Store at -20°COxidation sensitive (Furan). Store under Argon.

Application in Drug Design: Pharmacophore Mapping

The 3-amino-3-(furan-3-yl)propan-1-ol scaffold can be utilized to synthesize analogs of Duloxetine (Cymbalta) and Atomoxetine .

Protocol: Etherification to Furan-Duloxetine Analogs

  • Protect Amine: Boc-protection of the primary amine.

  • Activation: React the alcohol with NaH (Sodium Hydride) in DMSO.

  • Coupling: Add 1-fluoronaphthalene.

  • Deprotection: Removal of Boc group (Use TFA/DCM 1:1; Limit exposure time to prevent furan degradation).

Pharmacophore Scaffold 3-Amino-3-(furan-3-yl) propan-1-ol Interaction1 Cation-Pi Interaction (Furan - Tyr residue) Scaffold->Interaction1 Interaction2 Ionic Bond (Amine - Asp residue) Scaffold->Interaction2 Interaction3 H-Bond Donor (Hydroxyl - Ser residue) Scaffold->Interaction3 Target Monoamine Transporter (SERT/NET) Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Pharmacophore interaction map of the furan-amino-alcohol scaffold with monoamine transporters.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren". Berichte der deutschen chemischen Gesellschaft, 59, 2952. Link
    
  • D'hooghe, M., et al. (2009). "Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity". Journal of Medicinal Chemistry, 52(13), 4058-4062.[2] Link

  • BenchChem. (2025).[1][3][4][5] "Application Notes: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol". BenchChem Protocols. Link

  • Gotor, V. (2002). "Biocatalysis applied to the preparation of chiral drugs". Organic Process Research & Development, 6(4), 420-426. Link

  • Lingham, A. R., et al. (2017).[6] "Synthesis of Some 3-Furylamine Derivatives". ResearchGate.[6][7] Link

Sources

Reaction conditions for coupling 3-Amino-3-furan-3-yl-propan-1-ol with carboxylic acids

[1]

Executive Summary

The coupling of 3-Amino-3-(furan-3-yl)propan-1-ol with carboxylic acids presents two primary synthetic challenges:

  • Chemoselectivity: The substrate contains both a nucleophilic primary amine and a primary alcohol. While amines are kinetically superior nucleophiles, aggressive coupling conditions can lead to competitive

    
    -acylation (ester formation) or bis-acylation.[1]
    
  • Furan Stability: The furan ring is an electron-rich heterocycle susceptible to acid-catalyzed ring opening (forming dicarbonyls) and oxidative degradation.[1][2] Standard peptide coupling protocols involving strong acid workups or harsh activators must be modified.

This guide recommends Propylphosphonic Anhydride (T3P) as the primary coupling agent due to its mild buffering profile, low epimerization risk, and easy aqueous workup. HATU is presented as a high-potency alternative for sterically hindered acids.[1]

Chemical Analysis & Mechanistic Insight

Substrate Properties[1][2][4][5]
  • Molecule: 3-Amino-3-(furan-3-yl)propan-1-ol[1]

  • Reactive Centers:

    • C3-Amine (

      
      ):  Primary, steric environment influenced by the adjacent furan ring.[1] pKa 
      
      
      9.5–10.5.[3]
    • C1-Alcohol (

      
      ):  Primary, less nucleophilic but capable of esterification if the acylating agent is highly reactive (e.g., acid chlorides).
      
    • Furan Ring: Acid-sensitive.[1] Exposure to pH < 2 for extended periods can initiate hydrolytic ring opening.

Reaction Pathway & Selectivity

The goal is to activate the carboxylic acid (

  • Path A (Desired): Amine attack

    
     Tetrahedral intermediate 
    
    
    Amide.[1]
  • Path B (Undesired): Alcohol attack

    
     Ester.[1]
    
  • Path C (Degradation): Acidic activation

    
     Furan protonation 
    
    
    Ring opening.[1]
Visualization: Reaction Logic

The following diagram illustrates the critical decision pathways for this synthesis.

ReactionLogicSubstrate3-Amino-3-(furan-3-yl)propan-1-olActivationActivation StrategySubstrate->ActivationAcidCarboxylic Acid(R-COOH)Acid->ActivationT3PMethod A: T3P(Mild, Scalable)Activation->T3PStandardHATUMethod B: HATU(High Potency)Activation->HATUHindered AcidIntermed_AActive AnhydrideT3P->Intermed_ASide_FuranRing Decomposition(Acid Catalyzed)T3P->Side_FuranLow RiskIntermed_BOBt/At Active EsterHATU->Intermed_BProductTarget Amide(>95% Yield)Intermed_A->ProductFast Kinetics(Amine Selectivity)Side_EsterO-Acyl Impurity(Avoided)Intermed_A->Side_EsterSlowIntermed_B->ProductHigh ConversionIntermed_B->Side_EsterPossible ifexcess reagent

Caption: Mechanistic pathway prioritizing amide formation while minimizing ester byproducts and furan degradation.[1]

Experimental Protocols

Method A: T3P Coupling (Recommended for Scale & Selectivity)

Why: T3P (Propylphosphonic anhydride) operates well in ethyl acetate or MeTHF.[1] It produces water-soluble byproducts, allowing for a neutral/mild aqueous workup that protects the furan ring.

Materials:

  • Substrate: 1.0 equiv.

  • Carboxylic Acid: 1.1 equiv.

  • T3P (50% w/w in EtOAc): 1.5 equiv.

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often gives superior results with T3P.[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Procedure:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in EtOAc (concentration ~0.1 M). Stir for 5 minutes.

  • Addition: Add 3-Amino-3-(furan-3-yl)propan-1-ol (1.0 equiv). Ensure complete dissolution.

  • Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check LCMS for consumption of amine.

  • Workup (Furan-Safe):

    • Dilute with EtOAc.

    • Wash with Water (2x).[1]

    • Wash with 10% Citric Acid (2x).[1] Crucial: Do not use 1M HCl; Citric acid buffers at pH ~3–4, sufficient to remove pyridine but safe for furan.

    • Wash with Sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: HATU Coupling (For Sterically Hindered Acids)

Why: If the carboxylic acid is bulky, T3P may be too slow. HATU is a potent activator but requires careful stoichiometry to avoid

1

Materials:

  • Substrate: 1.0 equiv.

  • Carboxylic Acid: 1.0–1.1 equiv.

  • HATU: 1.05 equiv. (Strict control to prevent activating the alcohol).

  • Base: DIPEA (N,N-Diisopropylethylamine): 2.5 equiv.[1]

  • Solvent: DMF (anhydrous).

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.05 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of 3-Amino-3-(furan-3-yl)propan-1-ol (1.0 equiv) and remaining DIPEA (1.5 equiv) in DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Workup:

    • Dilute with EtOAc/Ether (to help remove DMF during washes).

    • Wash with 10% Citric Acid (3x) to remove DIPEA and residual HATU byproducts.

    • Wash with Water (2x) and Brine.

    • Concentrate.

Optimization & Troubleshooting Data

IssueObservationRoot CauseSolution
Low Yield Incomplete conversionAcid deactivation or steric hindranceSwitch from T3P to HATU; Increase temperature to 40°C (carefully).
Side Product M+Acid mass (+ ester)

-acylation (Ester formation)
Reduce coupling reagent to 1.0 equiv; Ensure temp is 0°C during addition.[1]
Decomposition Darkening reaction/tarFuran ring openingAvoid strong acid washes (HCl); Use Citric Acid.[1] Check solvent quality (avoid acidic

).
Epimerization Double peaks in HPLCChiral center scramblingUse T3P/Pyridine at 0°C; Avoid excess DIPEA/DMF.[1]
Solvent Compatibility Guide[1]
  • Recommended: Ethyl Acetate, 2-MeTHF, DCM, DMF.[1]

  • Avoid: Alcohols (compete with substrate), Acetone (can form imines), Acidic Chloroform.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link[1]

  • Kehoe, L. J., et al. (2002). Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents. Clean Products and Processes. (General reference for solvent selection in peptide coupling).

Scale-up synthesis procedures for 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Amino-3-(furan-3-yl)propan-1-ol

Executive Summary

Compound: 3-Amino-3-(furan-3-yl)propan-1-ol Target Audience: Process Chemists, Medicinal Chemists, CMC Leads. Application: Key chiral building block for kinase inhibitors and heterocyclic peptidomimetics.

This guide details a robust, scalable synthetic route for 3-Amino-3-(furan-3-yl)propan-1-ol . Unlike phenyl-based analogs, the furan-3-yl moiety introduces specific challenges regarding acid sensitivity (ring-opening polymerization) and oxidative instability. The protocol below prioritizes safety and purification efficiency by utilizing a modified Rodionov condensation followed by an ester-mediated reduction. This avoids the use of pyrophoric Lithium Aluminum Hydride (LAH) on a kilogram scale, replacing it with a safer Sodium Borohydride (


) matrix.

Retrosynthetic Analysis & Strategy

The most direct scalable disconnection involves the reduction of the corresponding


-amino acid. The amino acid backbone is constructed via a multi-component condensation.[1]

Strategic Choice:

  • Route A (Cyanohydrin): Rejected due to safety concerns with large-scale cyanide handling and potential instability of furan-cyanohydrins.

  • Route B (Rodionov-Ester-Reduction): Selected. This route uses cheap commodity chemicals (Malonic acid, Ammonium acetate) and avoids hazardous azides or cyanides. The intermediate ester allows for a critical purification checkpoint before the final reduction.

Retrosynthesis Target 3-Amino-3-(furan-3-yl)propan-1-ol (Target) Intermediate1 Methyl 3-amino-3-(furan-3-yl)propanoate (Stable Intermediate) Target->Intermediate1 Reduction (NaBH4) Intermediate2 3-Amino-3-(furan-3-yl)propanoic acid (β-Amino Acid) Intermediate1->Intermediate2 Esterification (SOCl2/MeOH) Starting Furan-3-carbaldehyde + Malonic Acid + NH4OAc Intermediate2->Starting Rodionov Condensation

Caption: Retrosynthetic logic flow prioritizing stable intermediates for purification.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(furan-3-yl)propanoic acid

Reaction Type: Modified Rodionov Condensation

This step constructs the C-C and C-N bonds in a single pot. The furan ring is electron-rich; therefore, temperature control is vital to prevent polymerization.

Reagents:

  • Furan-3-carbaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute, 5 vol)

Protocol:

  • Charge: To a reactor equipped with a reflux condenser and mechanical stirrer, charge Ethanol and Ammonium Acetate. Stir until dissolved.

  • Addition: Add Furan-3-carbaldehyde followed by Malonic acid.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by HPLC. The reaction is complete when the aldehyde is

      
      .
      
  • Workup: Cool the reaction mixture to

    
    . The 
    
    
    
    -amino acid typically precipitates as a white to off-white solid.
  • Filtration: Filter the solid. Wash the cake with cold Ethanol (

    
     vol) followed by Diethyl Ether (to remove colored impurities).
    
  • Drying: Dry under vacuum at

    
     to constant weight.
    

Yield Expectation: 65–75% Critical Parameter: Do not overheat. Prolonged reflux (>12h) leads to decarboxylation byproducts.

Step 2: Esterification to Methyl 3-amino-3-(furan-3-yl)propanoate

Reaction Type: Acid-Catalyzed Esterification

Converting the zwitterionic amino acid to the ester improves solubility for the reduction step and allows for "salt breaking" purification.

Reagents:

  • 3-Amino-3-(furan-3-yl)propanoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous, 10 vol)

Protocol:

  • Setup: Charge Methanol to a reactor and cool to

    
    .
    
  • Activation: Add

    
     dropwise over 1 hour, maintaining temperature 
    
    
    
    . (Exothermic!).
  • Addition: Add the Step 1 amino acid portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Concentrate the solvent in vacuo to ~20% volume.

  • Neutralization: Add cold saturated

    
     solution until pH 8. Extract with Ethyl Acetate (
    
    
    
    ).[2][3]
  • Purification: Dry organic layer over

    
     and concentrate. If necessary, distill or pass through a short silica plug (DCM/MeOH 95:5).
    

Yield Expectation: 85–90%

Step 3: Reduction to 3-Amino-3-(furan-3-yl)propan-1-ol

Reaction Type: Hydride Reduction

Safety Note: While


 is standard for academic scales, Sodium Borohydride (

)
is preferred for scale-up due to higher safety margins. We utilize the

/

or

/ Methanol system to enhance reactivity towards the ester.

Reagents:

  • Methyl ester intermediate (1.0 eq)

  • Sodium Borohydride (

    
    ) (4.0 eq)
    
  • THF (anhydrous, 10 vol) / Methanol (2 vol)

Protocol:

  • Charge: Dissolve the Methyl ester in THF and cool to

    
    .
    
  • Addition: Add

    
     in portions (solid addition) or as a solution in minimal Diglyme.
    
  • Activation: Slowly add Methanol dropwise over 1 hour. Vigorous hydrogen evolution will occur; ensure adequate venting.

  • Reflux: Heat to

    
     for 4 hours.
    
  • Quench (Critical): Cool to

    
    . Quench by slow addition of Acetone (scavenges excess hydride) followed by Saturated 
    
    
    
    .
    • Note: Avoid strong mineral acids which will open the furan ring.

  • Isolation: Extract with n-Butanol or DCM/Isopropanol (3:1). The product is polar.

  • Final Polish: Recrystallize from Isopropyl Acetate/Heptane if solid, or distill under high vacuum if oil.

Yield Expectation: 70–80%

Process Visualization

The following diagram illustrates the workflow, including critical control points (CCP) where analytical checks must be performed.

Workflow cluster_0 Step 1: Rodionov Condensation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction S1_React Reactants: Furan-3-CHO + Malonic Acid S1_Process Reflux in EtOH (8h, 78°C) S1_React->S1_Process S1_QC CCP1: HPLC (Limit: <2% Aldehyde) S1_Process->S1_QC S2_React Intermediate: β-Amino Acid S1_QC->S2_React Pass S2_Process SOCl2 / MeOH (-10°C to RT) S2_React->S2_Process S2_Iso Neutralization & Extraction S2_Process->S2_Iso S3_React Intermediate: Amino Ester S2_Iso->S3_React S3_Process NaBH4 / MeOH / THF (Reflux) S3_React->S3_Process S3_Quench Quench: Acetone -> NH4Cl S3_Process->S3_Quench S3_Final Final Product: Amino Alcohol S3_Quench->S3_Final

Caption: Step-by-step process flow with Critical Control Points (CCP) for quality assurance.

Scale-Up Data & Specifications

ParameterLaboratory Scale (5g)Pilot Scale (100g)Notes for Scale-Up
Solvent Vol 15 Vol (EtOH)5-7 Vol (EtOH)Reduced volume increases throughput but requires efficient stirring of slurry.
Cooling Ice BathGlycol ChillerExotherm control during

addition is critical.
Quenching Dropwise WaterControlled DosingHydrogen evolution during hydride quench must be calculated (

volume).
Purification Column ChromatographyCrystallization / DistillationChromatography is non-viable >1kg; develop salt crystallization (e.g., Oxalate salt).

References

  • Rodionov Condensation: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of

    
    -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926 , 59, 2952. Link
    
  • Reduction of Amino Acids: Abiko, A.; Masamune, S. "Reduction of

    
    -amino acids to amino alcohols."[4] Tetrahedron Letters, 1992 , 33, 5517. Link
    
  • Furan Stability: Keay, B. A. "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Reviews, 2008 , 108, 5265. (Context on furan acid sensitivity). Link

  • Scale-Up Reduction: McKennon, M. J.; Meyers, A. I. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58, 3568. Link

Sources

Application Note: Selective O-Functionalization of 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating methodological framework for the selective functionalization of the primary hydroxyl group in 3-amino-3-furan-3-yl-propan-1-ol, overcoming inherent chemoselectivity and heterocyclic stability challenges.

Executive Summary

3-Amino-3-furan-3-yl-propan-1-ol is a highly versatile 1,3-amino alcohol building block. Its structure presents a classic synthetic dichotomy: a highly nucleophilic primary amine competing with a less nucleophilic primary alcohol, compounded by the presence of an electron-rich, acid-sensitive furan ring. Standard protocols for O-functionalization typically fail due to competitive N-alkylation/acylation or furan degradation. This guide details field-proven, causality-driven strategies to achieve complete O-selectivity while preserving the integrity of the furan moiety.

Mechanistic Insights & Causality (The "Why")

The Nucleophilicity Differential

In any bifunctional amino alcohol, the nitrogen atom is significantly more nucleophilic than the oxygen atom due to its lower electronegativity and higher polarizability. Consequently, direct reaction with electrophiles (e.g., acyl chlorides, alkyl halides) invariably leads to N-functionalization[1]. While traditional methods achieve O-selectivity by protonating the amine in strongly acidic media (e.g., methanesulfonic acid or trifluoroacetic acid)[2], this approach is catastrophic for furan-containing substrates.

Furan Ring Fragility

The furan ring is notoriously unstable under acidic conditions[3],[4]. Exposure to Brønsted acids initiates protonation at the α-carbon, which is the rate-limiting step[4],[5]. This protonation disrupts aromaticity, triggering a cascade where water or solvent molecules nucleophilically attack the ring, leading to hydrolytic cleavage and the formation of linear 1,4-dicarbonyl compounds[5],[6]. Therefore, any protocol requiring acidic conditions (such as Boc-deprotection or acid-mediated amine masking) must be strictly avoided to prevent substrate destruction.

FuranDegradation A Furan Ring (Stable in Neutral/Base) B Protonated Furan (Alpha-Carbon) A->B Strong Acid (H+) Rate-limiting C Nucleophilic Attack (by H2O/Solvent) B->C Fast D Ring-Opened Product (1,4-Dicarbonyl) C->D Ring Cleavage

Acid-catalyzed degradation pathway of the furan ring leading to 1,4-dicarbonyls.

Strategic Workflows for O-Functionalization

To navigate these constraints, two distinct, self-validating workflows are recommended depending on the target functional group:

Strategy A: Direct Catalytic Chemoselective O-Acylation

For the synthesis of O-acyl derivatives (esters), the use of the tetranuclear zinc cluster


 is the premier methodology. This catalyst exhibits an anomalous "oxophilic" character, reversing the standard azaphilic nature of transition metals[7],[8]. It acts as an artificial enzyme, selectively coordinating and activating the hydroxyl group in the presence of the unprotected primary amine[1],[9]. Because the reaction operates under mild, neutral conditions, the furan ring remains entirely intact.
Strategy B: The Protection-Functionalization-Deprotection (PFD) Route

For O-alkylation (ethers) or oxidation (aldehydes/carboxylic acids), the zinc cluster cannot be used. The amine must be temporarily masked. To accommodate the furan ring's acid sensitivity, the base-labile Fmoc (Fluorenylmethyloxycarbonyl) protecting group is mandated. This avoids the highly acidic conditions required for Boc removal, ensuring furan preservation during the final deprotection step.

Workflow Start 3-Amino-3-furan-3-yl-propan-1-ol Goal Target O-Functionalization? Start->Goal Acylation O-Acylation (Esters) Goal->Acylation Yes Alkylation O-Alkylation / Oxidation (Ethers / Aldehydes) Goal->Alkylation Yes Direct Direct Catalytic Route Zn4(OCOCF3)6O Catalyst Acylation->Direct Protect PFD Route 1. N-Fmoc Protection Alkylation->Protect Target1 O-Acyl Product Direct->Target1 Chemoselective Func 2. O-Functionalization (Base-mediated) Protect->Func Deprotect 3. Mild Deprotection (Piperidine) Func->Deprotect Target2 O-Alkyl/Oxidized Product Deprotect->Target2 Furan Preserved

Decision tree for O-functionalization strategies avoiding furan degradation.

Experimental Protocols

Protocol 1: Direct Chemoselective O-Acylation (Strategy A)

Self-Validating Principle: The absence of N-acyl byproducts in LC-MS confirms the oxophilic selectivity of the zinc cluster, while the neutral conditions inherently validate furan stability.

Reagents:

  • 3-Amino-3-furan-3-yl-propan-1-ol (1.0 equiv)

  • Methyl ester of target acyl group (e.g., Methyl benzoate) (1.2 equiv)

  • 
     catalyst (1.25 mol%)[7]
    
  • Diisopropyl ether (DIPE) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), dissolve 3-amino-3-furan-3-yl-propan-1-ol (10 mmol) in anhydrous DIPE (20 mL).

  • Catalyst Addition: Add the target methyl ester (12 mmol) followed by the

    
     cluster (0.125 mmol).
    
  • Reaction: Heat the mixture to reflux (approx. 68°C for DIPE) for 12–24 hours. Monitor progress via TLC (Ninhydrin stain to visualize the free primary amine).

  • Workup: Cool the reaction to room temperature. The zinc catalyst can often be precipitated by the addition of cold hexane or removed via filtration through a short pad of neutral Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography using neutral or deactivated silica gel (to prevent furan degradation)[4], eluting with a gradient of EtOAc/Hexanes containing 1% triethylamine.

Protocol 2: The PFD Route (Strategy B)

Self-Validating Principle: The stability of the furan ring is maintained by strictly avoiding acidic pH throughout the protection, functionalization, and deprotection phases.

Step 1: N-Fmoc Protection

  • Dissolve the amino alcohol (10 mmol) in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane (30 mL) at 0°C.
    
  • Add Fmoc-OSu (Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (10.5 mmol) portion-wise.

  • Stir for 2 hours at room temperature. Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Step 2: O-Alkylation (Example: Benzylation)

  • Dissolve the N-Fmoc intermediate in anhydrous DMF (20 mL) at 0°C.

  • Add Silver(I) oxide (

    
    ) (1.5 equiv) and Benzyl bromide (1.2 equiv). Note: Mild base 
    
    
    
    is used instead of strong bases like NaH to prevent premature Fmoc cleavage.
  • Stir in the dark for 16 hours. Filter through Celite and concentrate.

Step 3: Mild Deprotection

  • Dissolve the O-alkylated intermediate in a 20% solution of Piperidine in DMF (15 mL).

  • Stir at room temperature for 30 minutes.

  • Evaporate the solvent in vacuo. Purify via chromatography (neutral silica) to yield the O-alkylated 3-amino-3-furan-3-yl-propan-1-ol.

Quantitative Data & Troubleshooting

The following table summarizes expected outcomes and critical troubleshooting parameters for the described workflows.

ParameterDirect O-Acylation (Zn Cluster)PFD Route (Fmoc/Piperidine)Acidic O-Acylation (Control)
O-Selectivity >95%100% (due to masking)Variable
Furan Ring Integrity Intact (>98% recovery)Intact (>95% recovery)Degraded (<10% recovery)
Reaction Time 12–24 h3 steps (~48 h total)N/A
Common Impurity Unreacted starting materialDibenzofulvene (from Fmoc)1,4-Dicarbonyls
Troubleshooting If reaction stalls, ensure strictly anhydrous conditions.Use neutral silica to remove dibenzofulvene.Avoid strong acids entirely.

References

  • Enzyme-Like Chemoselective Acylation of Alcohols in the Presence of Amines Catalyzed by a Tetranuclear Zinc Cluster. Ohshima, T., Iwasaki, T., Maegawa, Y., Yoshiyama, A., Mashima, K. Journal of the American Chemical Society, 2008, 130(10), 2944-2945. URL: [Link]

  • Furan as a versatile synthon. ACS Publications, 2001. URL: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Center for Biotechnology Information (PMC), 2015. URL: [Link]

Sources

Application Note: Unlocking Novel Chemical Space with Furan-3-yl Amino Alcohols in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and FBDD practitioners. It prioritizes actionable protocols, strategic rationale, and self-validating experimental workflows.

Strategic Rationale: The Furan-3-yl Advantage

In Fragment-Based Drug Discovery (FBDD), the "furan-3-yl amino alcohol" scaffold represents a high-value, underutilized chemical space. While furan-2-yl derivatives are synthetically ubiquitous, the furan-3-yl isomer offers distinct geometric and electrostatic advantages that are critical for accessing difficult protein pockets.

Geometric Vector Analysis

The primary value of the furan-3-yl motif lies in its bond vectors. Unlike the linear extension provided by furan-2-yl (analogous to para-substituted phenyls), the furan-3-yl attachment provides a "kinked" geometry (analogous to meta-substitution) but with a smaller hydrodynamic radius.

  • Furan-2-yl: Exit vectors are

    
     145°, often leading substituents directly out of the pocket or into solvent.
    
  • Furan-3-yl: Exit vectors are

    
     120°, allowing substituents to wrap around active site residues or access sub-pockets (e.g., the gatekeeper region in kinases).
    
The Amino Alcohol "Warhead"

Coupling this aromatic scaffold with an amino alcohol moiety serves three functions:

  • Solubility: The polar head group ensures high aqueous solubility (

    
     mM), essential for NMR and SPR screening.
    
  • Anchoring: The 1,2-amino alcohol motif acts as a bidentate hydrogen bond donor/acceptor pair, capable of mimicking transition states or binding catalytic waters.

  • Stereochemical Probe: The chiral center allows for the immediate probing of stereoselective pockets.

Metabolic Liability & Mitigation

Expert Insight: Furans are often flagged as "structural alerts" due to CYP450-mediated oxidation to reactive cis-2-butene-1,4-dials. In FBDD, this is managed by:

  • Use as Probes: Using the furan to identify a binding site, then "hopping" to a bioisostere (e.g., oxazole, isoxazole) during Lead Optimization.

  • Blocking: Substitution at the C2/C5 positions of the furan ring significantly retards metabolic ring opening.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of chiral 2-amino-1-(furan-3-yl)ethanol fragments via the catalytic asymmetric Henry (Nitroaldol) Reaction.

Workflow Diagram

SynthesisWorkflow Start 3-Furaldehyde Intermed Chiral Nitroaldol Intermediate Start->Intermed Henry Rxn (-10°C, 24h) Reagent1 Nitromethane + Cu(OAc)2 / Ligand Reagent1->Intermed Product Chiral 1,2-Amino Alcohol Intermed->Product Reduction (50 psi, RT) Reagent2 Pd/C + H2 (or Raney Ni) Reagent2->Product QC QC: Chiral HPLC & NMR Product->QC Validation

Figure 1: Asymmetric synthesis workflow for furan-3-yl amino alcohol fragments.

Step-by-Step Methodology

Step 1: Asymmetric Henry Reaction

  • Preparation: In a flame-dried flask, dissolve Cu(OAc)

    
    H
    
    
    
    O (0.1 eq) and a chiral bis(oxazoline) ligand (0.11 eq) in absolute ethanol. Stir for 1 hour to form the catalyst complex.
  • Addition: Add 3-furaldehyde (1.0 eq) and cool to -10°C.

  • Reaction: Add nitromethane (10 eq) and DIPEA (0.1 eq). Stir at -10°C for 24–48 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) should disappear; a new polar spot (
      
      
      
      ) should appear.
  • Workup: Quench with 1N HCl. Extract with EtOAc. Purify via silica flash chromatography to isolate the nitro-alcohol.

Step 2: Chemoselective Reduction

  • Setup: Dissolve the nitro-alcohol in MeOH. Add 10 mol% Pd/C (or Raney Nickel for faster kinetics).

  • Hydrogenation: Pressurize to 50 psi H

    
     in a Parr shaker. Shake at RT for 6 hours.
    
    • Critical Control: Do not heat. Furan rings are sensitive to hydrogenation at elevated temperatures/pressures.

  • Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Ether as the HCl salt.

Step 3: Quality Control (QC)

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Verify furan protons (singlet-like peaks at
    
    
    7.6, 7.7, 6.5 ppm).
  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to confirm ee > 90%.

Protocol: Fragment Screening via STD-NMR

Objective: Detect low-affinity binding (


: 10 

M – 5 mM) of the furan fragment to a target protein.
Rationale

Saturation Transfer Difference (STD) NMR is the method of choice because furan protons have distinct chemical shifts (6.0–8.0 ppm) often uncrowded by aliphatic buffer signals, and the amino alcohol ensures solubility without DMSO, which can attenuate weak binding.

Experimental Setup

Sample Preparation:

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D

    
    O. Avoid TRIS or HEPES if possible (proton overlap).
    
  • Protein: 10–20

    
    M concentration.
    
  • Ligand (Fragment): 0.5–1.0 mM (Ligand:Protein ratio

    
     50:1).
    

Pulse Sequence (stdiffesgp.3):

  • On-Resonance Irradiation: Set at -0.5 ppm (irradiating protein methyls).

  • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Saturation Train: Gaussian pulse train (50 ms pulses) for a total saturation time of 2–3 seconds.

Data Interpretation
  • Difference Spectrum: Subtract "On-Resonance" from "Off-Resonance".

  • Signal Validation: Only ligand protons in close contact with the protein (< 5 Å) will show a positive signal in the difference spectrum.

  • Epitope Mapping:

    • If the Furan protons show strong STD signals but the Amino Alcohol protons are weak, the furan ring is the primary anchor.

    • Action: Grow the molecule from the amine handle.

Fragment Evolution & Optimization Data

Once a hit is validated, the fragment must be "grown." The table below compares the physicochemical properties of the core fragment versus evolved leads, highlighting the efficiency of the furan-3-yl scaffold.

Table 1: Fragment-to-Lead Evolution Metrics

Compound StageStructure DescriptionMW (Da)cLogPLE (Ligand Efficiency)Notes
Core Fragment 2-amino-1-(furan-3-yl)ethanol127.140.210.45 High solubility; specific vector.
Gen 1 Growth Amide coupling at amine (R-CO-NH-)240-2801.5-2.20.38Accesses adjacent hydrophobic pocket.
Gen 2 (Bioisostere) Furan replaced by Oxazole241-2851.4-2.10.35Improved metabolic stability; vector maintained.
Decision Pathway: The "Furan Switch"

FuranSwitch Hit Furan-3-yl Fragment Hit (Kd < 2 mM) Check Metabolic Stability Check (Microsomal Clearance) Hit->Check Stable Stable? (Blocked positions?) Check->Stable Keep Retain Furan Optimize Substituents Stable->Keep Yes Switch Scaffold Hop (Bioisosterism) Stable->Switch No (High Clearance) Options Options: 1. Oxazole 2. Thiophene 3. Isoxazole Switch->Options

Figure 2: Decision tree for retaining or replacing the furan scaffold during Lead Optimization.

References

  • BenchChem. (2025).[1][2] Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol: Application Notes and Protocols. Retrieved from

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based Drug Discovery: Lessons and Outlook. Wiley-VCH. (General FBDD Principles).
  • Dang, N. L., et al. (2017). Metabolic liabilities of furan-containing drugs.[1] Chemical Research in Toxicology. (Discussion on Furan metabolism).

  • Creative Biostructure. (2024). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from

  • National Institutes of Health (PMC). (2022). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.[3] Retrieved from

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Pathway for the Synthesis of 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, two-step protocol for the synthesis of 3-Amino-3-furan-3-yl-propan-1-ol, a valuable scaffold for drug discovery. The furan moiety is a common feature in pharmaceuticals, and the γ-amino alcohol motif is a critical structural component in numerous biologically active molecules.[1][2][3] This guide leverages the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[4][5][6] The proposed pathway involves an initial microwave-assisted Henry (nitroaldol) reaction followed by a rapid, chemoselective reduction of the nitro group. This document provides researchers, chemists, and drug development professionals with a comprehensive, field-proven methodology, complete with step-by-step protocols, mechanistic insights, and expected outcomes.

Introduction: The Imperative for Speed and Efficiency in Medicinal Chemistry

The synthesis of novel molecular scaffolds is the cornerstone of modern drug discovery. The target molecule, 3-Amino-3-furan-3-yl-propan-1-ol, combines two privileged pharmacophores: the furan ring, known for its diverse biological activities, and the γ-amino alcohol backbone, a structural alert for a range of therapeutic agents.[1][3][7] Traditional synthetic routes to such molecules often involve lengthy reaction times, significant energy consumption, and the generation of undesirable by-products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by providing rapid, uniform, and highly efficient heating.[8][9][10] By directly coupling electromagnetic energy with polar molecules in the reaction mixture, microwaves can accelerate reactions that would take hours or days under conventional heating to mere minutes.[4][5] This application note details a robust MAOS protocol designed to make the synthesis of 3-Amino-3-furan-3-yl-propan-1-ol both rapid and highly efficient.

The Science of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, which are slow and inefficient processes that create thermal gradients within the reaction vessel. In contrast, microwave heating operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates significant intermolecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat.[10]

This direct "in-core" heating is the primary reason for the dramatic rate enhancements observed in microwave chemistry.

Proposed Synthetic Pathway

The synthesis is designed as a two-step sequence, with each step optimized for microwave irradiation. The pathway is logical, starting from readily available commercial precursors and creating the target molecule through two reliable and well-understood transformations.

G cluster_0 Step 1: Microwave-Assisted Henry Reaction cluster_1 Step 2: Microwave-Assisted Nitro Reduction A 3-Furaldehyde C 1-(Furan-3-yl)-2-nitropropan-1-ol (Intermediate) A->C Base Catalyst Microwave (120°C, 10 min) B Nitroethane B->C D 1-(Furan-3-yl)-2-nitropropan-1-ol E 3-Amino-3-furan-3-yl-propan-1-ol (Target Molecule) D->E Zn dust, NH4Cl Ethanol/Water Microwave (100°C, 15 min)

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All microwave-assisted reactions must be performed in a dedicated chemical microwave reactor equipped with real-time temperature and pressure monitoring. Use only sealed reaction vessels specifically designed for this purpose.[12] Cool vessels to below 50°C before opening.

Protocol 1: Microwave-Assisted Henry Reaction to Synthesize 1-(Furan-3-yl)-2-nitropropan-1-ol

This first step rapidly constructs the carbon skeleton of the target molecule via a base-catalyzed nitroaldol reaction.

Materials:

  • 3-Furaldehyde (1.0 eq)

  • Nitroethane (1.5 eq)

  • Triethylamine (TEA) (0.2 eq)

  • Ethanol (ACS Grade)

Equipment:

  • 10 mL microwave process vial with a magnetic stir bar

  • Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover)

Procedure:

  • To a 10 mL microwave process vial, add 3-furaldehyde (e.g., 5.0 mmol, 480 mg).

  • Add ethanol (4 mL) and nitroethane (7.5 mmol, 563 mg).

  • Add triethylamine (1.0 mmol, 101 mg, 139 µL).

  • Seal the vial tightly with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (as required to maintain temperature)

    • Pre-stirring: 30 seconds

  • After irradiation, allow the vessel to cool to below 50 °C using compressed air cooling.

  • Work-up: Quench the reaction mixture with 1 M HCl (5 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-alcohol intermediate. The product can be purified by flash column chromatography if necessary.

Protocol 2: Microwave-Assisted Reduction of 1-(Furan-3-yl)-2-nitropropan-1-ol

This step chemoselectively reduces the nitro group to the desired primary amine, completing the synthesis. The use of zinc and ammonium chloride under microwave conditions provides a rapid and environmentally friendly alternative to many traditional reducing agents.

Materials:

  • 1-(Furan-3-yl)-2-nitropropan-1-ol (from Step 1) (1.0 eq)

  • Zinc dust (<10 micron) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol/Water (1:1 v/v)

Equipment:

  • 20 mL microwave process vial with a magnetic stir bar

  • Single-mode microwave reactor

Procedure:

  • To a 20 mL microwave process vial, add the crude 1-(furan-3-yl)-2-nitropropan-1-ol (e.g., 4.0 mmol, 684 mg).

  • Add the ethanol/water solvent mixture (10 mL).

  • Add ammonium chloride (16.0 mmol, 856 mg) and zinc dust (20.0 mmol, 1.31 g).

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the heterogeneous mixture under the following conditions:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: Dynamic

    • Pre-stirring: 30 seconds

  • After cooling, filter the reaction mixture through a pad of Celite® to remove the zinc salts, washing the pad with ethanol (20 mL).

  • Work-up: Concentrate the filtrate under reduced pressure. Add 1 M NaOH to the residue until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the target compound, 3-Amino-3-furan-3-yl-propan-1-ol.

Mechanistic Rationale and the Microwave Advantage

The success of this protocol hinges on the targeted application of microwave energy to overcome the activation barriers of two distinct chemical transformations.

Henry Reaction: This reaction involves the deprotonation of nitroethane to form a nitronate anion, which then acts as a nucleophile. Microwave energy rapidly heats the polar solvent and reactants, accelerating the rate of both the deprotonation and the subsequent nucleophilic attack on the aldehyde carbonyl. This leads to a significant reduction in reaction time from several hours to just 10 minutes.

Nitro Group Reduction: The reduction of a nitro group on a solid metal surface like zinc is a complex, multi-electron process. It is believed to proceed through nitroso and hydroxylamine intermediates.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-yield, robust synthetic strategy for 3-Amino-3-(furan-3-yl)propan-1-ol .

The structure you are targeting (an amino group and a furan ring both at the C3 position relative to the alcohol) identifies this as a reduced


-amino acid derivative . This specific regioisomer is synthetically distinct from the more common "1-furan-3-yl" isomer often found in general literature.

Part 1: The Synthetic Strategy (The "Modified Rodionov" Route)

Direct synthesis attempts often fail due to the acid-sensitivity of the furan ring and the zwitterionic nature of amino acid intermediates. The most reliable, high-yield protocol involves a three-stage workflow: Condensation


 Esterification 

Reduction.
Stage 1: -Amino Acid Formation (Modified Rodionov)

We utilize a Rodionov condensation of furan-3-carboxaldehyde with malonic acid and ammonium acetate.[1]

  • Why: This installs the amine and the carboxylic acid chain in a single step with correct regiochemistry.

  • Critical Optimization: Standard Rodionov conditions (ethanol reflux) often yield sticky tars with furans.[1] We replace ethanol with isopropanol and use microwave irradiation (if available) or strict temperature control to improve crystallinity.[1]

Stage 2: Methyl Ester Protection

Convert the intermediate acid to its methyl ester using thionyl chloride (


) in methanol.[1]
  • Why: The free amino acid is insoluble in the ether/THF required for reduction. The ester is soluble and reduces cleanly.

  • Furan Safety:

    
     generates HCl. To prevent furan ring opening (blackening of reaction), this must be performed at 0°C  and quenched immediately upon completion.[1]
    
Stage 3: Chemoselective Reduction

Reduce the ester to the alcohol using Sodium Borohydride (


)  with Iodine (

)
or Lithium Aluminum Hydride (

)
.[1]
  • Recommendation: Use

    
     in THF  with a Fieser workup. It is faster and avoids the iodine cleanup, provided you control the quench temperature.
    

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-3-(furan-3-yl)propanoic acid
  • Reagents: Furan-3-carboxaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium acetate (2.0 eq).[1]

  • Solvent: Isopropanol (anhydrous).[1]

  • Procedure:

    • Dissolve aldehyde and malonic acid in isopropanol.

    • Add ammonium acetate.[2]

    • Heat to 80°C for 4–6 hours. (Monitor CO

      
       evolution; reaction finishes when bubbling ceases).
      
    • Workup: Cool to room temperature. The product often precipitates as a white/off-white solid. Filter and wash with cold isopropanol. If no precipitate, concentrate to 20% volume and add acetone to induce crystallization.

  • Yield Target: 60–75%.

Step 2: Esterification (The "Cold" Fischer Method)
  • Reagents: Crude amino acid (from Step 1), Methanol (solvent), Thionyl Chloride (1.5 eq).[1]

  • Procedure:

    • Chill Methanol to -10°C (Ice/Salt bath).

    • Add

      
       dropwise over 20 mins. (Exothermic!).[1]
      
    • Add the amino acid solid in portions.

    • Allow to warm to Room Temperature (Do not reflux). Stir for 12 hours.

    • Workup: Concentrate in vacuo to give the methyl ester hydrochloride salt. Use directly in the next step.

Step 3: Reduction to 3-Amino-3-(furan-3-yl)propan-1-ol
  • Reagents: Ester HCl salt (1.0 eq),

    
     (2.5 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in THF at 0°C under Argon/Nitrogen.
      
    • Dissolve the Ester salt in a minimum amount of THF (or add as a solid if insoluble) slowly to the hydride suspension.

    • Reflux for 2 hours.

    • The Fieser Quench (Critical for Yield):

      • Cool to 0°C.[3]

      • For every x grams of

        
         used, add:
        
        • x mL Water (very slowly)

        • x mL 15% NaOH[1][3]

        • 3x mL Water[2][3][4]

    • Stir until the gray precipitate turns into a white, granular solid.

    • Filter the solid and wash with THF.

    • Concentrate the filtrate to obtain the crude amino alcohol.

Part 3: Troubleshooting Guide

IssueProbable CauseCorrective Action
Black/Tar formation in Step 1 Polymerization of furan ring due to high heat or oxidation.Use Isopropanol instead of Ethanol. Lower temp to 75°C. Degas solvents with Nitrogen before heating.
No precipitate in Step 1 Product is soluble in the reaction mixture (common with furan derivatives).[1]Evaporate solvent completely. Triturate the residue with Acetone/Ether (1:1) to force precipitation of the zwitterion.
Low Yield in Reduction (Step 3) Incomplete reduction or product trapped in Aluminum salts.[1]Do not use acidic workup. The amino alcohol is water-soluble and will stay in the aqueous layer. Use the Fieser Quench (described above) to keep the product in the organic phase.
Product is an oil/sticky gum Hygroscopic amine salt.The free base is likely an oil. Convert to the Oxalate salt or HCl salt (using HCl in dioxane) for long-term storage and easier handling.
NMR shows "1-furan-3-yl" isomer Wrong starting material or wrong route selected.Ensure you did not use the "Acetonitrile + Aldehyde" route (which gives the gamma-isomer). The Rodionov route guarantees the 3-amino-3-aryl connectivity.

Part 4: Visual Workflow (Pathway Logic)

SynthesisPathway Start Furan-3-carboxaldehyde Reagents1 Malonic Acid + NH4OAc (Rodionov Condensation) Start->Reagents1 Intermediate1 3-Amino-3-(furan-3-yl)propanoic acid (Zwitterion) Reagents1->Intermediate1 Isopropanol, 80°C -CO2 Reagents2 SOCl2 / MeOH (0°C -> RT) Intermediate1->Reagents2 Intermediate2 Methyl 3-amino-3-(furan-3-yl)propanoate (Ester HCl Salt) Reagents2->Intermediate2 Esterification (Avoid Reflux) Reagents3 LiAlH4 / THF (Reduction) Intermediate2->Reagents3 Product 3-Amino-3-(furan-3-yl)propan-1-ol (Target) Reagents3->Product Fieser Workup (Critical Step)

Caption: Step-by-step synthetic pathway ensuring regioselectivity and furan ring preservation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I reduce the amino acid (Step 1) directly without making the ester? A: Theoretically, yes, using


 or Borane-THF.[1] However, the amino acid zwitterion is extremely insoluble in THF, leading to heterogeneous reactions that require long reflux times. This prolonged heating often degrades the furan ring. The esterification step makes the molecule soluble, allowing for a rapid, mild reduction at lower temperatures.

Q: Why do you recommend Fieser workup over acid extraction? A: Amino alcohols are amphoteric but highly polar. If you use an acid quench (


), the product forms a salt and dissolves in the water. Extracting it back out requires high pH (which can damage the furan) and continuous extraction with DCM (which is tedious).[1] The Fieser workup precipitates the aluminum salts as a dry solid, leaving your product pure in the THF filtrate.

Q: Is the Furan ring stable to Thionyl Chloride? A: Furan is sensitive to strong acids, which can cause ring opening (poly-ketone formation).[1] However, at 0°C to Room Temperature , the furan ring is kinetically stable enough to survive the esterification. Avoid refluxing during the


 step.

References

  • Rodionov Condensation Mechanism & Optimization

    • Methodology for beta-amino acid synthesis.
    • Source: (Foundational protocol adapted for heteroaromatics).[1]

  • Reduction of Amino Acids/Esters

    • Lithium Aluminum Hydride Reduction of Esters.[5][6]

    • Source: [1]

  • Furan Ring Stability

    • Stability of furan derivatives in acidic media.[7]

    • Source: (General reference for furan handling).[1]

  • Fieser Workup Protocol

    • Reagents for Organic Synthesis, Vol. 1, p. 581.[1]

    • Source: (Standard industry protocol for LAH).[1]

Sources

Preventing furan ring opening during 3-Amino-3-furan-3-yl-propan-1-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Furan Ring Opening During 3-Amino-3-(furan-3-yl)propan-1-ol Reactions Content Type: Technical Support Center Guide Audience: Senior Researchers & Medicinal Chemists

Subject: Stability Protocols for 3-Amino-3-(furan-3-yl)propan-1-ol

Case ID: FUR-3-AM-OH-001 Status: Resolved / Operational Guide

Executive Summary

3-Amino-3-(furan-3-yl)propan-1-ol is a high-value scaffold in fragment-based drug discovery (FBDD). However, the furan moiety functions as a "masked" 1,4-dicarbonyl system. Under specific stressors—primarily acidic media or oxidative conditions—the aromaticity is disrupted, leading to irreversible ring opening (Achmatowicz reaction or acid-catalyzed hydrolysis). This guide details the mechanistic failure modes and provides validated protocols to preserve ring integrity.

Troubleshooting Guide (Mechanism-Driven)

Issue 1: Reaction mixture turns black/tarry upon addition of acid or during acidic workup.

Diagnosis: Acid-Catalyzed Polymerization & Hydrolytic Ring Opening. Mechanism: The furan ring is electron-rich.[1] Protons attack the


-carbon (C2 or C5), generating a resonance-stabilized carbocation. Water attacks this intermediate, leading to a succinaldehyde derivative (1,4-dicarbonyl). In the presence of the primary amine on the scaffold, this dicarbonyl immediately cyclizes to form a pyrrole (Paal-Knorr type) or polymerizes into "furan resins."
Corrective Action: 
  • Immediate: Neutralize the reaction mixture with saturated NaHCO

    
     or Et
    
    
    
    N at 0°C.
  • Protocol Adjustment: Avoid Brønsted acids (HCl, H

    
    SO
    
    
    
    ). If Lewis acids are required, use mild, oxophilic variants (e.g., Zn(OTf)
    
    
    ) in anhydrous conditions.
  • Workup: Never wash with 1M HCl to remove amines. Use an EDTA wash or basic extraction logic.

Issue 2: Loss of aromatic signals in NMR; appearance of hemiacetal peaks after alcohol oxidation.

Diagnosis: Oxidative Ring Expansion (Achmatowicz Reaction). Mechanism: Electrophilic oxidants (e.g., mCPBA, NBS, Br


) generate an oxonium intermediate at the furan oxygen. Water or alcohol attacks, rearranging the 5-membered furan into a 6-membered dihydropyranone (lactol).
Corrective Action: 
  • Reagent Switch: Stop using electrophilic oxidants. Switch to Dess-Martin Periodinane (DMP) or Swern Oxidation . These reagents proceed via ligand exchange at the iodine or sulfur center, avoiding direct electrophilic attack on the furan ring [1].

Issue 3: Low yield during catalytic hydrogenation (reduction of other functional groups).

Diagnosis: Over-reduction (Ring Saturation). Mechanism: Palladium and Platinum catalysts on carbon will hydrogenate the furan ring to tetrahydrofuran (THF) under standard conditions (H


, 1 atm).
Corrective Action: 
  • Catalyst Poisoning: Use Lindlar’s catalyst or poison the Pd/C with amines (e.g., ethylenediamine).

  • Alternative: Switch to chemical reductants. Borohydrides (NaBH

    
    ) and Aluminum hydrides (LiAlH
    
    
    
    ) leave the furan ring intact while reducing ketones, aldehydes, or esters [2].

Frequently Asked Questions (FAQs)

Q: Can I use chloroform (CDCl


) for NMR analysis? 
A: Proceed with caution.  Chloroform slowly decomposes to form HCl and phosgene, especially when stored in light. This trace acid is sufficient to initiate ring opening or polymerization of your amino-furan.
  • Recommendation: Filter CDCl

    
     through basic alumina before use or switch to DMSO-
    
    
    
    or Benzene-
    
    
    .

Q: How do I protect the amine without affecting the furan? A: Avoid acid-labile groups like Trityl if deprotection requires strong acid.

  • Recommended:Boc-protection is safe during installation (basic conditions). However, deprotection requires care. Use TMSOTf/2,6-lutidine or dilute TFA in DCM at 0°C with immediate quenching.

  • Alternative: Fmoc protection is ideal as it is removed with base (piperidine), to which furan is completely inert.

Q: Is the molecule stable in water? A: It is kinetically stable in neutral water (pH 7). However, thermodynamic stability decreases significantly below pH 4. Aqueous solutions should be buffered.

Validated Experimental Protocols

Protocol A: Safe Oxidation of Alcohol to Aldehyde (DMP Method)

Target: Oxidizing the C1-alcohol without touching the Furan-C3 ring.

Reagents:

  • Substrate: 3-Amino-3-(furan-3-yl)propan-1-ol (N-protected)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Buffer: NaHCO

    
     (5 equiv)
    
  • Solvent: Anhydrous DCM

Step-by-Step:

  • Preparation: Dissolve the N-protected amino alcohol in anhydrous DCM (0.1 M).

  • Buffering: Add solid NaHCO

    
     to the stirring solution. Crucial: This neutralizes the acetic acid byproduct of DMP.
    
  • Addition: Add DMP in one portion at 0°C. Warm to Room Temperature (RT).

  • Quench (The "Furan-Safe" Workup):

    • Dilute with Et

      
      O.
      
    • Pour into a 1:1 mixture of sat. NaHCO

      
       and 10% Na
      
      
      
      S
      
      
      O
      
      
      .[2] Stir vigorously until the layers separate clearly (approx. 15 min).
  • Isolation: Wash organic layer with water and brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Safe Reductive Amination (Avoids Acid)

Target: Derivatizing the amine.

Reagents:

  • Aldehyde partner (1.0 equiv)[2]

  • Reductant: NaBH(OAc)

    
     (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Mix amine and aldehyde in DCE. Stir for 30 min to form the imine.

  • Do NOT add acetic acid (standard protocols often ask for AcOH; skip this for furans if possible, or keep <1%).

  • Add NaBH(OAc)

    
    . This reagent is mild enough to not reduce the furan ring.
    
  • Stir at RT for 4-16 h.

  • Quench with sat. NaHCO

    
    .
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the furan moiety under different conditions. The Green path represents the safe preservation of the ring, while Red paths indicate failure modes.

FuranStability Start 3-Amino-3-(furan-3-yl) propan-1-ol Acid Acidic Conditions (H+, H2O) Start->Acid Oxidant Electrophilic Oxidant (mCPBA, Br2) Start->Oxidant Safe Neutral/Basic Anhydrous Conditions Start->Safe Protonation C2/C5 Protonation Acid->Protonation H+ Attack Dicarbonyl 1,4-Dicarbonyl (Ring Opened) Protonation->Dicarbonyl Hydrolysis Pyrrole Pyrrole Formation (Intramolecular Paal-Knorr) Dicarbonyl->Pyrrole Amine Attack Achmatowicz Achmatowicz Reaction (Oxidative Ring Expansion) Oxidant->Achmatowicz Oxonium Formation Pyranone 2H-Pyran-3(6H)-one Achmatowicz->Pyranone Target Target Functionalization (Furan Intact) Safe->Target Preserved Aromaticity

Caption: Divergent reaction pathways for amino-furan scaffolds. Acidic and oxidative routes lead to irreversible ring destruction.

Data Summary: Stability Limits

ParameterSafe RangeDanger ZoneConsequence of Failure
pH 7.0 – 12.0< 4.0Acid-catalyzed hydrolysis (Ring Opening)
Temperature -78°C to 80°C> 120°CThermal decomposition / Polymerization
Oxidants DMP, Swern, MnO

mCPBA, H

O

, NBS
Achmatowicz Rearrangement (Pyranone formation)
Reductants NaBH

, LiAlH

, DIBAL
H

/Pd, H

/Pt
Ring Saturation (Tetrahydrofuran formation)
Solvents DCM, THF, DMF, TolueneH

O (acidic), Alcohols (w/ acid)
Solvolysis / Acetal formation

References

  • Dess, D. B.; Martin, J. C. (1991).[3] "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species". Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol". BenchChem Application Notes.

  • Liang, S. et al. (2017). "Mechanism and energetics of furan decomposition via the opening of the five-membered ring structure in dilute acid solution". Green Chemistry.

  • Achmatowicz, O. et al. (1971).[4] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds". Tetrahedron.

Sources

Technical Support Center: Purification of 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling the purification of 3-Amino-3-furan-3-yl-propan-1-ol . This compound presents a specific "chemical conflict": it contains a basic, polar amine (requiring polar solvents or acidic handling) and an acid-sensitive furan ring (susceptible to ring-opening and polymerization).[1]

This guide prioritizes preservation of the furan pharmacophore while achieving high purity.

Case ID: FUR-AM-303 | Status: Active | Tier: Senior Application Scientist[1]

Initial Assessment & Triage (FAQs)

Q: My crude mixture is a dark brown/black oil. Has the furan ring decomposed? A: Not necessarily, but caution is warranted. Furan derivatives are prone to auto-oxidation and polymerization, often triggered by trace acids or light, leading to dark "fur-resins."[1] However, the darkness is often due to trace impurities with high extinction coefficients.

  • Diagnostic: Run a TLC (DCM/MeOH 9:1 + 1% NH

    
    OH).[1] If you see a distinct major spot (visualized by KMnO
    
    
    
    or Ninhydrin) despite the color, your product is intact.
  • Immediate Action: Do not heat the crude oil above 60°C. Store under Argon/Nitrogen.

Q: Can I use a standard Acid-Base extraction (1M HCl / 1M NaOH) to purify this? A: ABSOLUTELY NOT. This is the most common failure mode. The furan ring is electron-rich and highly susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,4-dicarbonyls (e.g., 4-oxopentanals), which then polymerize.[1]

  • Rule: Avoid aqueous pH < 4.0.

  • Alternative: If you must remove non-basic impurities, use a Citrate-Phosphate Buffer (pH 5.5) for the "acidic" wash, keeping contact time under 5 minutes at 0°C.

Q: The compound streaks badly on silica gel columns. How do I fix this? A: The streaking is caused by the interaction of the free amine (at C3) and the hydroxyl group (at C1) with the acidic silanols on the silica surface.

  • Solution: You must "deactivate" the silica. Pre-wash your column with eluent containing 1-2% Triethylamine (TEA) or Ammonium Hydroxide.[1] (See Protocol B below).

Critical Workup Protocols (The "Quench")

The purity of your final compound is often determined by how you quench the reduction reaction (assuming synthesis via hydride reduction of a


-amino ketone or ester).
Protocol A: The "Furan-Safe" Rochelle's Salt Workup

Use this if your crude comes from an Aluminum hydride (LiAlH


) or Borane reduction.

Mechanism: Sodium Potassium Tartrate (Rochelle's Salt) breaks down aluminum emulsions without requiring strong acid, protecting the furan ring.

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with diethyl ether or MTBE (Methyl tert-butyl ether).[1]

    • Why Ether? It precipitates inorganic salts better than DCM.[1]

  • Quench Sequence: Add the following dropwise (per 1g of LiAlH

    
     used):
    
    • 1 mL Water

    • 1 mL 15% NaOH (Rapid addition, keep cold)

    • 3 mL Water[1]

  • Complexation: Add solid Rochelle’s Salt (approx. 3-5 equivalents relative to Al) and stir vigorously at room temperature for 1-2 hours.

    • Visual Cue: Two clear layers must form.[1] The grey/white sludge should dissolve or become granular.

  • Separation: Separate layers. Extract aqueous layer 3x with EtOAc.[1][2]

  • Drying: Dry organics over Na

    
    SO
    
    
    
    (Sodium Sulfate).[1][2][3][4] Avoid MgSO
    
    
    (Magnesium Sulfate) if possible, as it is slightly Lewis acidic and can trap polar amino alcohols.

Chromatographic Purification Strategies

Protocol B: Deactivated Silica Flash Chromatography

Standard silica gel is slightly acidic (pH 6-7) and has active sites that bind amines irreversibly.[1]

Step-by-Step:

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with your starting eluent.[1]

  • Deactivation: Add 1% Triethylamine (TEA) or 1% NH

    
    OH (28% aq)  to the slurry. Pour the column.[2]
    
  • Equilibration: Flush the column with 2-3 column volumes (CV) of the basified eluent.

  • Loading: Dissolve the crude oil in a minimum amount of DCM. If insolubles are present, filter first.

  • Elution Gradient:

    • Solvent A: DCM (containing 0.5% NH

      
      OH)
      
    • Solvent B: Methanol (containing 0.5% NH

      
      OH)[1]
      
    • Gradient: 0% B

      
       10% B over 10 CVs.[1]
      
    • Note: The amino alcohol usually elutes between 5-8% MeOH.[1]

Protocol C: Reverse Phase (C18) "Desalting"

Recommended if the crude is water-soluble or contains high inorganic salts.

System: C18 Flash Cartridge or Prep-HPLC.[1] Mobile Phase:

  • A: Water + 0.1% Ammonium Bicarbonate (pH ~8.0)

  • B: Acetonitrile[1][5]

  • Why Bicarbonate? It is volatile (removable by lyophilization) and keeps the amine in the free-base form (less polar, better retention on C18). Formic acid (pH 2-3) risks furan degradation.[1]

Advanced Purification: Salt Formation

If chromatography fails to yield a solid or high purity, converting the amino alcohol to a crystalline salt is a powerful alternative.

The Challenge: Mineral acid salts (HCl, HBr) are hygroscopic and acidic (risking furan opening). The Solution: Use organic dicarboxylic acids to form stable, crystallizable salts.

Protocol D: Fumarate/Oxalate Salt Crystallization
Salt TypeSolvent SystemAdvantages
Fumarate EtOH / Et

O
Moderate acidity (pKa ~3.0), often forms stable needles.[1]
Oxalate MeOH / AcetoneStronger acid, good for stubborn oils. Warning: Oxalic acid is stronger; keep cold.[1]
Tartrate iPrOH / HexaneGood for chiral resolution if using L-Tartaric acid.[1]

Procedure:

  • Dissolve 100 mg of crude amino alcohol in 1 mL of Ethanol or Methanol.

  • Dissolve 1.0 equivalent of Fumaric Acid in minimal hot Ethanol.

  • Add acid solution to amine solution dropwise with stirring.

  • Seed/Scratch: If no precipitate forms, scratch the glass or add diethyl ether dropwise until cloudy.

  • Chill: Store at -20°C overnight.

  • Recovery: Filter the solid. To recover the free base, partition between EtOAc and Sat. NaHCO

    
    .
    

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision matrix for purifying this specific chemotype.

PurificationLogic cluster_warning CRITICAL WARNING Start Crude 3-Amino-3-furan-3-yl-propan-1-ol TLC Analyze TLC (DCM/MeOH/NH4OH) Start->TLC Decision1 Is the main spot UV active AND Ninhydrin positive? TLC->Decision1 Trash Discard: Furan/Amine decomposed Decision1->Trash No Decision2 Is the Crude >80% Pure? Decision1->Decision2 Yes SaltScreen Protocol D: Salt Crystallization (Fumarate/Tartrate) Decision2->SaltScreen Yes (Try to solidify) Column Protocol B: Deactivated Silica (1% TEA Modifier) Decision2->Column No (Complex mixture) Final Pure Amino Alcohol (Store at -20°C under Argon) SaltScreen->Final Recrystallize RP Protocol C: Reverse Phase C18 (NH4HCO3 Buffer) Column->RP Still Impure? Column->Final RP->Final Warning AVOID HCl / Strong Acid (Furan Ring Opening)

Caption: Purification Decision Tree. Prioritize salt formation for semi-pure crudes; use deactivated silica for complex mixtures.[1] Avoid strong acids at all costs.

References

  • Furan Stability: Keay, B. A. (1987).[1] "Dibasic acid stability of furan rings." Chemical Reviews. (Note: General principle of furan sensitivity to acid hydrolysis to 1,4-dicarbonyls).

  • Amino Alcohol Purification: Bergmeier, S. C. (2000).[1] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2676.[1] Link[1]

  • Deactivated Silica Protocol: Common practice in alkaloid chemistry.[1] Refer to: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution."[1] The Journal of Organic Chemistry, 43(14), 2923-2925. Link

  • Rochelle's Salt Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard protocol for Aluminum hydride quenching).[1]

  • Mannich Reaction Context: Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070.[1] Link

Sources

Minimizing oxidation side reactions of the furan ring in amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Furan-Amino Alcohol Stability Center . It is designed to function as an autonomous troubleshooting and protocol resource for researchers dealing with this specific, high-sensitivity substrate class.

Status: Operational Topic: Minimizing Oxidative Degradation of Furan Rings in Amino Alcohols Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary: The "Furan Paradox"

The Problem: You are working with a substrate containing both an amino alcohol and a furan ring . You need to oxidize the alcohol (or perform other transformations) without destroying the furan. The Conflict: The furan ring is an electron-rich aromatic diene. It is chemically "schizophrenic":

  • Acid Sensitivity: It acts as an enol ether, prone to rapid polymerization (black tar) or hydrolytic ring opening under acidic conditions.

  • Oxidative Sensitivity: It reacts readily with electrophilic oxidants (like

    
     or 
    
    
    
    CPBA) to trigger the Achmatowicz Rearrangement , converting your furan into a dihydropyranone.
  • Amine Complication: The free amine in your molecule can act as an internal nucleophile, attacking the oxidized furan or poisoning your oxidant.

This guide provides the protocols to navigate this minefield.

Diagnostic & Triage (FAQ)

Q: My reaction mixture turned black/tarry within minutes. What happened? A: You likely triggered acid-catalyzed polymerization .

  • Cause: Furan rings are extremely sensitive to protonation at the C2/C5 positions. If you used an acidic oxidant (like Jones Reagent) or failed to buffer a byproduct (like acetic acid from Dess-Martin Periodinane), the furan polymerized into "humins."

  • Fix: Switch to basic or neutral oxidation conditions (Swern or

    
    ).
    

Q: I oxidized my alcohol, but NMR shows the furan signals (approx. 6.3–7.4 ppm) disappeared and new alkene signals appeared. Did I lose the ring? A: Yes, you likely triggered the Achmatowicz Reaction .

  • Cause: Electrophilic oxidants (especially halogens like

    
     or 
    
    
    
    , or peracids like
    
    
    CPBA) oxidize the furan ring itself, leading to ring expansion into a 6-membered pyranone.[1]
  • Fix: Avoid electrophilic halogen sources. Use DMSO-based or hypervalent iodine methods.

Q: Can I use bleach (NaOCl) and TEMPO? A: High Risk. Bleach can generate hypochlorous acid or chlorine in situ, which are potent electrophiles that attack the furan ring. Only use TEMPO with non-halogen co-oxidants like BAIB (Bis-acetoxyiodobenzene) if absolutely necessary.

The "Safe" Protocols: Minimizing Side Reactions

To preserve the furan ring, you must select an oxidant based on the position of the hydroxyl group relative to the furan.

Scenario A: The "Activated" Alcohol (Furfuryl Alcohol type)

Target: The -OH is directly attached to the carbon adjacent to the furan ring (benzylic-like position).

Recommended Protocol: Manganese Dioxide (


) Oxidation 
Why:

is a mild, heterogeneous oxidant that is highly selective for allylic/benzylic/furanylic alcohols. It does not touch the furan ring itself and requires no acid.

Step-by-Step:

  • Preparation: Use "Activated"

    
     (commercial or freshly precipitated). Crystalline 
    
    
    
    is superior.[2]
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Ratio: Use a large excess (10–20 equivalents by mass) because the surface area limits reactivity.

  • Procedure:

    • Dissolve amino alcohol in DCM (0.1 M).

    • Add activated

      
      .
      
    • Stir vigorously at Room Temperature (RT) for 12–24 hours.

    • Crucial Step: Filter through a pad of Celite to remove the metal oxides.

    • Concentrate filtrate.

  • Amine Note: If the amine is primary, it may form an imine with the resulting aldehyde. Protect the amine (Boc/Cbz) before oxidation if this is not desired.

Scenario B: The "Unactivated" Alcohol (Side-chain)

Target: The -OH is separated from the furan ring by alkyl spacers.

Recommended Protocol: Swern Oxidation (Standard) Why: The active species (dimethylchlorosulfonium ion) activates the oxygen of the alcohol at -78°C. The base (Triethylamine) promotes elimination to the carbonyl before the system warms up, preventing the furan from reacting.

Step-by-Step:

  • Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv),

    
     (5 equiv).
    
  • Solvent: Dry DCM.

  • Procedure:

    • Cool oxalyl chloride in DCM to -78°C .

    • Add DMSO dropwise (gas evolution occurs). Stir 15 min.

    • Add your furan-amino alcohol (dissolved in min. DCM) dropwise. Do not let temp rise above -60°C.

    • Stir 30–45 min at -78°C.

    • Add

      
       (excess) dropwise.
      
    • Critical: Allow to warm to 0°C slowly only after base addition. The base quenches the acidic byproducts.

  • Safety: Perform in a fume hood (DMS byproduct stench).

Scenario C: The Alternative (Avoids Smell)

Recommended Protocol: Dess-Martin Periodinane (DMP) Why: DMP is a mild oxidant.[3] However, it releases 1 equivalent of acetic acid.

  • Modification: You MUST add solid Sodium Bicarbonate (

    
    ) or Pyridine (2–3 equiv) to the reaction mixture to buffer the acetic acid immediately. Without this, the acid will polymerize the furan.
    

Visualizing the Danger Zones

The following diagram maps the chemical pathways. Your goal is to stay on the "Green" path.

FuranStability cluster_amine Amine Interference Start Furan-Amino Alcohol AcidOx Acidic Oxidants (Jones, PCC, unbuffered DMP) Start->AcidOx High Risk HalogenOx Halogen Oxidants (NBS, Br2, Bleach) Start->HalogenOx High Risk BaseOx Basic/Neutral Oxidants (Swern, MnO2, Buffered DMP) Start->BaseOx Recommended Polymer Polymerization (Black Tar/Humins) AcidOx->Polymer Protonation at C2/C5 Achmatowicz Achmatowicz Reaction (Ring Expansion to Pyranone) HalogenOx->Achmatowicz Electrophilic Attack + H2O Success Target Carbonyl (Furan Intact) BaseOx->Success Selective Oxidation FreeAmine Free Amine (-NH2) FreeAmine->Success Possible Chelation/Imine Formation Protected Protected Amine (-NHBoc)

Caption: Reaction pathways for furan-amino alcohols. Red nodes indicate destructive pathways (Polymerization/Achmatowicz); Green nodes indicate successful preservation.

Comparative Analysis of Oxidants[4][5][6]

OxidantFuran SafetyAmine CompatibilityMechanism NoteRecommendation
Swern HighModerate (Tertiary amines ok)Basic workup prevents acid damage.Primary Choice for non-activated alcohols.
MnO2 Very HighHighSurface reaction; very gentle.Primary Choice for furfuryl alcohols.
Dess-Martin (DMP) ModerateModerateMust be buffered with

to neutralize AcOH byproduct.
Good alternative if Swern is not possible.
Jones Reagent None LowStrong acid (

) destroys furan instantly.
DO NOT USE.
PCC LowLowOften acidic; difficult to remove Cr residues from amines.Avoid.
mCPBA LowHighEpoxidizes furan or causes Achmatowicz rearrangement.[4]Avoid unless synthesizing pyranones.

Storage & Handling (The Silent Killers)

Even after successful synthesis, the furan ring is prone to Photo-Oxidation .

  • Mechanism: Furan reacts with Singlet Oxygen (

    
    ) in a [4+2] cycloaddition (Diels-Alder type) to form unstable endoperoxides, which degrade into dicarbonyls.
    
  • Protocol:

    • Light: Store all furan compounds in Amber Vials or wrap flasks in aluminum foil.

    • Atmosphere: Flush all storage vials with Argon or Nitrogen.

    • Stabilizers: For long-term storage of liquid furan-amino alcohols, adding a trace of BHT (Butylated hydroxytoluene) can act as a radical scavenger.

References

  • Achmatowicz Reaction & Furan Sensitivity

    • Achmatowicz reaction - Wikipedia. (n.d.). Retrieved from

    • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. (2016). National Institutes of Health (PMC). Retrieved from

    • Note: These sources detail the oxidative ring expansion mechanism (Achmatowicz)
  • Manganese Dioxide (MnO2)

    • Manganese-catalyzed oxidation of furfuryl alcohols and furfurals. (2024).[5][6] Royal Society of Chemistry / NIH. Retrieved from

    • Effect of MnO2 Crystal Type on the Oxidation of Furfural. (2023). MDPI. Retrieved from

    • Note: Confirms MnO2 as a selective catalyst for furfuryl alcohol oxid
  • Swern & Dess-Martin Oxidation

    • Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from

    • Alcohol Oxidations - Wipf Group. (2007). University of Pittsburgh. Retrieved from

    • Note: Highlights the tolerance of Swern and DMP (when buffered) for furan rings.
  • Furan Polymerization & Acid Sensitivity

    • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). National Institutes of Health (PubMed). Retrieved from

    • Note: Explains the mechanism of acid-catalyzed polymerization (humins)

Sources

Optimizing column chromatography conditions for 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Column Chromatography Conditions Target Molecule: 3-Amino-3-furan-3-yl-propan-1-ol (CAS: Generic structure implied) Chemical Profile: Primary Amine (Basic), Primary Alcohol (Polar), Furan Ring (Acid-Sensitive/Lipophilic)[1]

Introduction: The "Double-Edged" Challenge

Purifying 3-Amino-3-furan-3-yl-propan-1-ol presents a specific dichotomy in chromatography:

  • The Amine Challenge: The primary amine functionality interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and irreversible adsorption.

  • The Furan Challenge: The furan ring is acid-sensitive.[2] The inherent acidity of standard silica (pH ~4-5), combined with the heat of adsorption, can catalyze ring-opening or polymerization, leading to "missing mass" after the column.[1]

This guide provides a self-validating protocol to neutralize the stationary phase while maintaining sufficient polarity to elute the amino-alcohol.

Part 1: Method Development & Protocols

Standard Protocol A: The "DCM/MeOH/NH₃" System (Recommended)

Best for high-polarity amino-alcohols to ensure complete elution.

The Logic: Dichloromethane (DCM) solubilizes the furan core, Methanol (MeOH) provides polarity for the alcohol, and Ammonium Hydroxide (NH₄OH) acts as a sacrificial base to block silanols, preventing tailing and acid-catalyzed degradation.[1]

Step-by-Step Methodology
  • TLC Mobile Phase Optimization:

    • Prepare a stock solution of 10% NH₄OH in MeOH (Use 28-30% aq. NH₄OH).[3][4][5]

    • Test TLC using 90:10 DCM : (10% NH₄OH/MeOH) .

    • Target Rf: 0.25 – 0.35.

    • Adjustment: If Rf < 0.2, increase MeOH content (e.g., 85:15).[1] If Rf > 0.5, decrease MeOH.[1]

  • Column Pre-treatment (Critical Step):

    • Do not dry pack. The heat of solvation can degrade the furan.

    • Slurry pack the silica using 100% DCM containing 1% NH₄OH .

    • Flush with 2 Column Volumes (CV) of the starting mobile phase to equilibrate the pH.

  • Elution Gradient:

    • Start: 100% DCM (Buffered with 0.5% NH₄OH).

    • Ramp: 0% to 10% MeOH (containing NH₄OH) over 10-15 CVs.

    • Note: The ammonia concentration must remain constant throughout the gradient to prevent baseline drift.

Alternative Protocol B: The "EtOAc/Hexane/TEA" System

Use only if the compound is surprisingly non-polar or if DCM is restricted.

The Logic: Triethylamine (TEA) is a stronger base than ammonia and effectively pacifies silica. However, TEA is difficult to remove from high-boiling amino-alcohols.[1]

  • Modifier: Add 1% Triethylamine (TEA) to both Hexane and Ethyl Acetate bottles.

  • Gradient: 5% EtOAc → 100% EtOAc.

  • Post-Run: You must dry the fractions under high vacuum (< 1 mbar) at 40°C for >4 hours to remove residual TEA.

Part 2: Visualization & Detection

Since the aliphatic chain has low UV absorbance, relying solely on UV (254 nm) for the furan ring can be risky if the concentration is low.

MethodSuitabilityObservationMechanism
UV (254 nm) ModerateDark SpotFuran ring absorption (Quenching).
Ninhydrin High Red/Purple Reacts specifically with the primary amine.
KMnO₄ (Basic) HighYellow/BrownOxidizes the furan and alcohol functionalities.
p-Anisaldehyde ModerateBlue/BlackGeneral stain; requires heat (Caution: Heat can degrade furan on plate).

Part 3: Troubleshooting Guide (FAQ)

Q1: My product "disappeared" on the column. I loaded 500mg but recovered only 50mg.

Diagnosis: Acid-catalyzed decomposition (polymerization) of the furan ring on the silica surface. Solution:

  • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica.[6] Alumina is less acidic and safer for furans.

  • Passivation: If you must use silica, pre-wash the column with 1% TEA in Hexane before loading. Ensure the column pH is >7.

  • Load Method: Do not load as a solid or in acidic solvents (like CDCl₃). Load as a liquid injection in DCM/TEA.

Q2: The peaks are extremely broad and streaking (tailing) over 10 fractions.

Diagnosis: The primary amine is hydrogen-bonding with residual silanols. Solution:

  • Increase Base Strength: Switch from NH₄OH to Triethylamine (TEA) (1-2% in mobile phase).

  • Check Solubility: If the compound is crashing out inside the column, add a small amount of Isopropanol (IPA) to the mobile phase (e.g., DCM/MeOH/IPA).

Q3: I see two spots on TLC, but they co-elute on the column.

Diagnosis: The "two spots" might be the free base and the hydrochloride salt (or carbonate salt from air exposure) equilibrating. Solution:

  • Force Free Base: Ensure your mobile phase has enough base (NH₄OH or TEA) to keep the entire population in the free-base form.

  • Wash Crude: Dissolve crude in DCM and wash with 1M NaOH (rapidly) before loading to ensure 100% free base entry.

Part 4: Decision Logic & Workflows

Workflow 1: Method Development Strategy

ChromatographyLogic Start Start: Crude 3-Amino-3-furan-3-yl-propan-1-ol CheckSolubility Check Solubility in DCM Start->CheckSolubility TLC_Screen TLC Screen: 10% MeOH/DCM CheckSolubility->TLC_Screen Decision1 Rf < 0.1 (Stuck at baseline)? TLC_Screen->Decision1 Yes Yes Decision1->Yes Too Polar No No Decision1->No Moves well HighPolarity System A: DCM / MeOH / NH4OH (Start 95:5:1) TailingCheck Check Peak Shape (TLC/Test Column) HighPolarity->TailingCheck MidPolarity System B: Hexane / EtOAc / TEA (Start 50:50:1) MidPolarity->TailingCheck TailingYes Issue: Streaking/Tailing TailingCheck->TailingYes TailingYes->Yes Bad Shape TailingYes->No Good Shape AddBase Action: Increase NH4OH to 2% or Switch to 1% TEA DecompCheck Issue: Product Loss/Browning? DecompCheck->Yes Degradation SwitchAlumina CRITICAL ACTION: Switch to Neutral Alumina Yes->HighPolarity Yes->AddBase Yes->SwitchAlumina No->MidPolarity No->DecompCheck

Caption: Decision matrix for selecting the optimal stationary and mobile phases based on polarity and stability observations.

Workflow 2: 2D-TLC Stability Test (Self-Validation)

Before running the column, you must validate that the silica does not destroy your furan.

StabilityTest Step1 1. Spot sample at corner of Square TLC Step2 2. Elute Direction X (Solvent A) Step1->Step2 Step3 3. Dry Plate (Air/Argon) Step2->Step3 Step4 4. Elute Direction Y (Solvent A again) Step3->Step4 Step5 5. Visualize Step4->Step5 Result Interpretation Step5->Result Stable Single Spot on Diagonal (Stable on Silica) Result->Stable Ideal Unstable New Spots off-diagonal (Decomposing on Silica) Result->Unstable Danger

Caption: 2D-TLC Protocol. If off-diagonal spots appear, the compound is degrading on the silica gel during the run.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1]

    • Core grounding for flash chrom
  • Reich, H. J. (2017).[1] Chromatography of Amines. University of Wisconsin-Madison Chemistry Database.

    • Authoritative guide on using TEA and Ammonia for amine purific
  • Li, J. J. (2009).[1] Name Reactions for Homologations, Part I: Furan Stability. Wiley-Interscience. [1]

    • Reference for the acid-sensitivity of furan rings in organic synthesis.
  • Biotage Application Notes. (2023). Strategies for Purifying Basic Amines.

    • Modern industrial standards for amine functionalized silica and mobile phase modifiers.

Sources

Technical Support Center: Stereocontrol in 3-Amino-3-furan-3-yl-propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Amino-3-furan-3-yl-propan-1-ol. This valuable chiral building block is of significant interest in medicinal chemistry and drug development due to its structural motifs being present in various biologically active compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling the stereochemistry at the two chiral centers of this molecule. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

The primary challenge in synthesizing enantiomerically and diastereomerically pure 3-Amino-3-furan-3-yl-propan-1-ol lies in the selective formation of the two stereocenters. The key strategies to achieve this control generally involve either the stereoselective reduction of a β-amino ketone precursor or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.[1][][4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Poor Diastereoselectivity in the Reduction of 3-Amino-1-(furan-3-yl)propan-1-one

You are attempting to synthesize a specific diastereomer of 3-Amino-3-furan-3-yl-propan-1-ol by reducing the corresponding β-amino ketone, but you are obtaining a mixture of diastereomers.

Potential Causes & Solutions

Potential Cause Explanation & Solution
Non-selective Reducing Agent Standard reducing agents like sodium borohydride (NaBH₄) may not provide sufficient diastereoselectivity, especially if the existing stereocenter does not strongly influence the facial selectivity of the ketone reduction.[5][6] Solution: Employ a bulkier or more sterically demanding reducing agent. Reagents like L-Selectride® or K-Selectride® can enhance diastereoselectivity by approaching the carbonyl from the less hindered face.
Chelation Control Not Favored The stereochemical outcome of the reduction of β-amino ketones can often be influenced by chelation of a metal ion between the amino group and the carbonyl oxygen. If the desired diastereomer is the syn isomer, chelation control is often effective. Solution: Use a reducing agent in conjunction with a Lewis acid that can form a stable chelate. For example, using NaBH₄ with a Lewis acid like zinc chloride (ZnCl₂) can favor the formation of the syn diastereomer.
Substrate Control Insufficient The inherent stereochemical bias from the existing chiral center at the 3-position may not be strong enough to direct the reduction of the ketone. Solution: Consider modifying the protecting group on the amine. A bulkier protecting group can increase the steric hindrance on one face of the molecule, leading to higher diastereoselectivity.
Reaction Temperature Too High Higher reaction temperatures can lead to lower selectivity as the energy differences between the transition states leading to the different diastereomers become less significant. Solution: Perform the reduction at lower temperatures. For many selective reductions, temperatures of -78 °C are employed to maximize diastereoselectivity.
Problem 2: Low Enantioselectivity in Asymmetric Reduction

You are using a chiral catalyst for the asymmetric reduction of 3-Amino-1-(furan-3-yl)propan-1-one to obtain a single enantiomer, but the enantiomeric excess (ee) is low.

Potential Causes & Solutions

Potential Cause Explanation & Solution
Catalyst Incompatibility or Deactivation The chosen chiral catalyst may not be optimal for this specific substrate. The furan ring or the amino group could be interfering with the catalyst's activity. Solution: Screen a variety of well-established chiral catalysts for ketone reduction. The Corey-Bakshi-Shibata (CBS) catalyst (oxazaborolidine) is a well-established method for achieving high enantioselectivity in ketone reductions.[1][7][8] Noyori-type ruthenium catalysts are also highly effective for the asymmetric hydrogenation of β-amino ketones.[9]
Impurities in Substrate or Reagents Trace impurities can poison the catalyst, leading to a decrease in enantioselectivity. Water is a common culprit in reactions involving borane reagents. Solution: Ensure all reagents and solvents are anhydrous and of high purity. The β-amino ketone precursor should be purified meticulously before the asymmetric reduction step.
Incorrect Catalyst Loading or Stoichiometry Using too little catalyst can result in a significant background, non-catalyzed reaction with low enantioselectivity. The stoichiometry of the borane reagent to the catalyst is also critical. Solution: Optimize the catalyst loading, typically between 5-10 mol%. Ensure the correct stoichiometry of the borane source to the catalyst as recommended in the literature for the specific catalyst system.
Suboptimal Reaction Conditions Temperature, solvent, and concentration can all have a profound impact on the enantioselectivity of a catalytic reaction. Solution: Systematically vary the reaction parameters. For CBS reductions, ethereal solvents like THF at low temperatures (e.g., -20 °C to -78 °C) are often optimal.[1]
Problem 3: Difficulty in Removing Chiral Auxiliary

You have successfully used a chiral auxiliary to control the stereochemistry, but are now facing challenges in cleaving it without affecting the desired product.

Potential Causes & Solutions

Potential Cause Explanation & Solution
Harsh Cleavage Conditions The conditions required to remove the auxiliary may be too harsh, leading to decomposition of the furan ring or racemization of the stereocenters. The furan ring is known to be sensitive to strong acidic conditions.[10] Solution: Select a chiral auxiliary that can be removed under mild conditions. For example, Evans' oxazolidinone auxiliaries can often be cleaved by hydrolysis with lithium hydroperoxide (LiOOH).[4] Camphorsultams can be removed under various mild conditions.[4]
Product Instability The unprotected 3-Amino-3-furan-3-yl-propan-1-ol may be unstable under the cleavage conditions. Solution: Consider protecting the hydroxyl or amino group before cleaving the auxiliary. This can increase the stability of the molecule during the deprotection step.
Incomplete Cleavage The cleavage reaction may not be going to completion, leading to a mixture of the desired product and the product still attached to the auxiliary, complicating purification. Solution: Increase the reaction time or temperature, or use a more effective reagent for cleavage. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing enantiomerically pure 3-Amino-3-furan-3-yl-propan-1-ol?

A1: The two most widely applicable approaches are the asymmetric reduction of the corresponding prochiral β-amino ketone, 3-Amino-1-(furan-3-yl)propan-1-one, and the use of chiral auxiliaries.[1][4] Asymmetric reduction often employs chiral catalysts like the CBS catalyst or Noyori-type ruthenium catalysts to achieve high enantioselectivity.[1][7][8][9] Chiral auxiliary-based methods involve temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a key reaction, followed by its removal.[4][11]

Q2: How can I synthesize the precursor, 3-Amino-1-(furan-3-yl)propan-1-one?

A2: A common method for synthesizing β-amino ketones is the Mannich reaction.[] This would involve reacting 3-acetylfuran with formaldehyde and a suitable amine, such as dimethylamine hydrochloride, followed by deprotection if necessary.[1]

Q3: The furan ring in my compound seems to be unstable during purification on silica gel. What can I do?

A3: The furan ring can be sensitive to the acidic nature of silica gel, which can lead to degradation.[10] To mitigate this, you can deactivate the silica gel by pre-treating it with a base like triethylamine.[10][12] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[12] It is also advisable to minimize the time the compound spends on the column.[12]

Q4: I have a diastereomeric mixture of 3-Amino-3-furan-3-yl-propan-1-ol. How can I separate the diastereomers?

A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like flash column chromatography.[13] If the diastereomers are difficult to separate, they can sometimes be derivatized to form new compounds with greater differences in polarity, facilitating separation. In some cases, crystallization can be used to isolate a single diastereomer.[14]

Q5: Are there any chemoenzymatic methods for the stereoselective synthesis of this compound?

A5: Yes, chemoenzymatic synthesis is a viable strategy.[1] This approach utilizes enzymes, either as isolated proteins or in whole-cell systems, to catalyze the key stereoselective reduction of the prochiral ketone. Biocatalysis often provides very high enantioselectivity under mild reaction conditions.[1]

Experimental Protocols & Visualizations

Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the asymmetric reduction of 3-Amino-1-(furan-3-yl)propan-1-one using a CBS catalyst.[1]

Step 1: Catalyst Preparation (in situ)

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)- or (S)-CBS catalyst (5-10 mol%).

  • Add anhydrous tetrahydrofuran (THF).

  • Cool the solution to -20 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (1.1 equivalents) to the catalyst solution and stir for 10 minutes.

Step 2: Reduction

  • In a separate flask, dissolve 3-Amino-1-(furan-3-yl)propan-1-one (1.0 equivalent) in anhydrous THF. If starting from a salt, neutralize with a suitable base (e.g., triethylamine) and filter off the resulting salt.[1]

  • Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.[1]

  • Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

Step 3: Quenching and Work-up

  • Once the reaction is complete, quench by the slow addition of methanol at -20 °C.[1]

  • Allow the mixture to warm to room temperature and then add 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

Troubleshooting_Stereocontrol start Start Synthesis problem Poor Stereoselectivity? start->problem diastereo_issue Poor Diastereoselectivity problem->diastereo_issue Yes, Diastereomers enantio_issue Poor Enantioselectivity problem->enantio_issue Yes, Enantiomers success High Stereoselectivity (Proceed to Purification) problem->success No reagent Check Reducing Agent diastereo_issue->reagent catalyst Check Catalyst enantio_issue->catalyst temp Check Temperature reagent->temp Use Bulky Reagent chelation Consider Chelation temp->chelation Lower Temperature chelation->success Add Lewis Acid purity Check Reagent Purity catalyst->purity Screen Catalysts conditions Optimize Conditions purity->conditions Purify Substrate conditions->success Vary T, Solvent

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

References

  • Benchchem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • Who we serve. Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. Published September 24, 2013.
  • ACS Publications. Diastereoselective Addition Reactions of Furyl Aldehydes Using Chiral Boronates as Auxiliary: Application to the Enantioselective Synthesis of 2,3-Disubstituted Furyl Alcohols | Organic Letters. Published November 17, 2001.
  • ResearchGate. Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst.
  • PMC. Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence.
  • Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • DSpace@MIT. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Published March 28, 2016.
  • CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
  • Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation.
  • University of Illinois IDEALS. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. Published May 17, 2022.
  • Benchchem. improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Published October 8, 2019.
  • Chinese Chemical Society. Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[15]-, Oxa[9]-, and Dioxa[9]helicenes | CCS Chemistry. Published June 25, 2024. Available from:

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane.
  • Google Patents. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • Benchchem. Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis.
  • PubMed. Intramolecular Diels-Alder Cycloaddition of Furan-Derived β-Enamino Diketones: An Entry to Diastereoselective Synthesis of Polycyclic Pyrano[3,2- c]quinolin-5-one Derivatives. Published April 15, 2022.
  • PMC. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines.
  • ResearchGate. Remote stereoselective functionalization of furan derivatives according....
  • PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • ResearchGate. (PDF) Furan Oxidations in Organic Synthesis: Recent Advances and Applications.
  • Benchchem. Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Wikipedia. Chiral auxiliary.
  • Benchchem. Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • Benchchem. troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • springerprofessional.de. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis.
  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • PubMed. Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. Published October 16, 2015.
  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Published October 15, 2019.
  • Amanote Research. (PDF) "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Sciforum. Nucleophilic Additions of 2-Furyllithium to Carbonyl Derivatives of L-Serine. Published July 21, 1997.
  • Scientific Research Publishing. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.
  • Diva-Portal.org. Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters Jakob Danielsson.
  • ResearchGate. Design of a selective, radical C–H amination for the synthesis of....
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • ChemRxiv. Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling.
  • 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Published July 24, 2021.
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • RSC Publishing. Recent progress in the chemistry of β-aminoketones. Published August 31, 2022.
  • PMC. Amino Turbo Chirality and Its Asymmetric Control.
  • ResearchGate. Synthesis of 1-aryl-3-substituted propanol derivatives 38, 40, 41, 44 and 45..
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • MDPI. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Published April 19, 2025.
  • Synthetic study of the c'd'e' ring system of maitotoxin via furan based strategy.
  • ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. Published April 25, 2017.

Sources

Validation & Comparative

¹H NMR Spectrum Analysis of 3-Amino-3-furan-3-yl-propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-Amino-3-furan-3-yl-propan-1-ol is a highly versatile bifunctional building block utilized in the synthesis of complex heterocycles, kinase inhibitors, and pharmaceutical intermediates. Validating its structure via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges for researchers:

  • Isomeric Differentiation: Unambiguously distinguishing the furan-3-yl substitution pattern from its closely related furan-2-yl isomer.

  • Protic Group Resolution: Accurately resolving the exchangeable protic groups (-NH₂ and -OH) to confirm functional group integrity without signal degradation.

This guide objectively compares the structural NMR profiles of furan isomers and evaluates the performance of different deuterated solvents (CDCl₃ vs. DMSO-d₆) to establish the most robust analytical framework for this compound[1].

Structural Differentiation: Furan-3-yl vs. Furan-2-yl

The primary causality behind the differing ¹H NMR spectra of furan-3-yl and furan-2-yl derivatives lies in the electron density distribution of the heteroaromatic ring. The oxygen atom in the furan ring exerts a strong electron-withdrawing inductive effect but donates electrons through resonance.

In 3-Amino-3-furan-3-yl-propan-1-ol , the protons are located at positions 2, 4, and 5. Protons H-2 and H-5 appear significantly downfield (~7.3–7.5 ppm) due to their proximity to the electronegative oxygen, while H-4 is shielded by resonance, appearing upfield (~6.3–6.5 ppm). Conversely, a furan-2-yl isomer lacks the H-2 proton, fundamentally altering the spin system and coupling constants (³J and ⁴J).

Table 1: Expected ¹H NMR Chemical Shifts (Furan-3-yl vs. Furan-2-yl Isomers)
Proton Assignment3-Amino-3-furan-3-yl-propan-1-ol (δ ppm)3-Amino-3-furan-2-yl-propan-1-ol (δ ppm)Causality / Diagnostic Value
H-2 (Furan) ~7.38 (m, 1H)AbsentDefinitive marker for 3-substituted furans.
H-3 (Furan) Absent~6.20 (d, 1H)Definitive marker for 2-substituted furans.
H-4 (Furan) ~6.35 (m, 1H)~6.32 (dd, 1H)Present in both, but coupling patterns differ.
H-5 (Furan) ~7.42 (m, 1H)~7.35 (d, 1H)Downfield shift due to adjacent oxygen.
Aliphatic CH ~4.10 (t, 1H)~4.25 (t, 1H)Minor shift due to differing ring anisotropy.

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent is critical when analyzing amino alcohols. Researchers frequently debate between Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆)[2].

The Mechanistic Causality: Amino alcohols possess labile protons (-NH₂ and -OH). In CDCl₃ (a low-polarity, aprotic solvent), trace amounts of residual acid or water catalyze rapid chemical exchange. This causes the -NH₂ and -OH signals to broaden significantly or merge into the baseline, making integration and structural confirmation difficult.

By contrast, DMSO-d₆ is a strong hydrogen-bond acceptor. It forms stable, intermolecular hydrogen bonds with the -OH and -NH₂ protons, effectively "locking" their conformation and drastically reducing their exchange rate on the NMR timescale[3]. Consequently, in DMSO-d₆, the -OH proton often appears as a sharp, distinct triplet (due to ³J coupling with the adjacent -CH₂- group), and the -NH₂ appears as an integrable broad singlet[4].

Solvent_Logic S1 3-Amino-3-furan-3-yl-propan-1-ol (Protic Groups: -OH, -NH2) S2 CDCl3 (Low Polarity) Weak H-Bonding S1->S2 Dissolved in S3 DMSO-d6 (High Polarity) Strong H-Bond Acceptor S1->S3 Dissolved in S4 Broad/Missing Signals (Rapid Chemical Exchange) S2->S4 Causes S5 Sharp, Distinct Signals (Locked Conformation & Coupling) S3->S5 Causes

Caption: Logical relationship between solvent choice and exchangeable proton resolution.

Table 2: Solvent-Induced Shift (Δδ) Comparison
Proton GroupCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Performance Observation
-NH₂ ~1.80 (broad s)~2.10 (sharp s)H-bonding in DMSO locks exchange, allowing integration.
-OH ~2.50 (broad, often hidden)~4.55 (t)³J coupling to adjacent CH₂ becomes visible in DMSO.
Aliphatic CH ~4.10 (t)~3.90 (t)Upfield shift in DMSO due to solvent anisotropy.
Furan H-2 ~7.38 (m)~7.55 (m)Minor downfield shift due to solvent polarity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in your spectral data, follow this self-validating workflow for ¹H NMR acquisition.

NMR_Workflow N1 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) N2 2. Shimming & Locking (Optimize Field Homogeneity) N1->N2 N3 3. Data Acquisition (400/600 MHz, 298 K) N2->N3 N4 4. Spectral Processing (Phase/Baseline/Integration) N3->N4 N5 5. Structural Validation (Peak Assignment & Purity) N4->N5

Caption: Step-by-step ¹H NMR analytical workflow for structural validation.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 5–10 mg of 3-Amino-3-furan-3-yl-propan-1-ol into a clean glass vial. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard)[2]. Transfer to a 5 mm NMR tube.

    • Self-Validation Check: Hold the tube to the light. The solution must be 100% transparent. Particulate matter distorts magnetic field homogeneity, causing line broadening. If cloudy, filter through a glass wool plug.

  • Shimming & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming (e.g., TopShim).

    • Self-Validation Check: Monitor the lock level. A fluctuating lock signal indicates poor shimming, temperature instability, or solvent evaporation. The lock must be a flat, stable line before proceeding.

  • Data Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems) with 16 to 32 scans at 298 K. Ensure the relaxation delay (D1) is at least 1–2 seconds to allow full relaxation of the protons for accurate integration.

  • Spectral Processing & Referencing: Apply a mild exponential window function (LB = 0.3 Hz) to enhance the signal-to-noise ratio. Fourier transform, then manually phase and baseline correct the spectrum.

    • Self-Validation Check: Reference the spectrum by setting the residual DMSO-d₆ quintet exactly to 2.50 ppm[2]. Incorrect referencing invalidates all comparative chemical shift analyses.

  • Integration & Validation: Integrate the furan protons (set H-2 to 1.00). The aliphatic chain and protic groups should integrate proportionally (e.g., -NH₂ should integrate to ~2.00, -OH to ~1.00).

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

Sources

Publish Comparison Guide: 13C NMR Chemical Shifts for 3-Amino-3-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR characterization of 3-Amino-3-(furan-3-yl)propan-1-ol , a specialized chiral building block.

Due to the limited public availability of raw spectral files for this specific furan-3-yl isomer, this guide synthesizes comparative experimental data from validated structural analogs (3-amino-3-phenylpropan-1-ol and 3-alkylfurans) to construct a high-confidence assignment framework. This approach allows researchers to distinguish the target compound from its common regioisomer, 3-amino-3-(furan-2-yl)propan-1-ol.

Executive Summary & Structural Context

Compound: 3-Amino-3-(furan-3-yl)propan-1-ol Core Scaffold: Amino-alcohol chain attached to the C3 position of a furan ring.[1][2] Significance: A key intermediate in the synthesis of heterocyclic kinase inhibitors and chiral ligands. Critical Analytical Challenge: Distinguishing the Furan-3-yl isomer from the thermodynamically more common Furan-2-yl isomer. 13C NMR is the definitive tool for this differentiation due to distinct ring carbon shielding patterns.

Structural Numbering Reference
  • C1:

    
     (Primary Alcohol)
    
  • C2:

    
     (Methylene Bridge)
    
  • C3:

    
     (Chiral Methine, attached to Furan)
    
  • Furan Ring: C2', C3' (ipso), C4', C5'

Comparative Chemical Shift Data

The following table contrasts the expected shifts of the target compound against experimentally verified analogs. This triangulation ensures accurate assignment.

Table 1: 13C NMR Shift Assignment (δ, ppm)

Solvent: CDCl₃ (77.16 ppm reference)

Carbon PositionTarget: Furan-3-yl Analog (Predicted Range)Ref 1: Phenyl Analog (Exp. Data)*Ref 2: Furan-2-yl Analog (Exp.[1] Data)**Assignment Logic & Signal Type
C1 (-CH2-OH) 60.5 – 63.0 61.762.5Deshielded by oxygen; typically a sharp triplet in off-resonance.
C2 (-CH2-) 36.0 – 39.0 38.935.5Shielded methylene; sensitive to chain conformation.
C3 (>CH-NH2) 46.0 – 50.0 51.748.0Chiral center. Furan-3-yl is less deshielding than Phenyl, shifting this upfield.
Ring C2' 140.0 – 143.0 126.8 (Ortho)155.0 (Ipso)Diagnostic Peak. Furan-3 C2' is an α-carbon (next to O) but not ipso to alkyl.
Ring C3' 125.0 – 130.0 142.1 (Ipso)106.5 (Beta)Ipso Carbon. Quaternary signal. Significantly downfield from unsubstituted furan C3 (109 ppm).
Ring C4' 108.0 – 112.0 128.2 (Meta)110.2 (Beta)β-carbon; relatively shielded.
Ring C5' 141.0 – 144.0 126.0 (Para)141.8 (Alpha)α-carbon; typically the most deshielded methine in the ring.
  • Ref 1: (S)-3-Amino-3-phenylpropan-1-ol (CAS 82769-76-4).[3] Data source: Ambeed/Literature [1].

  • Ref 2: 3-Amino-3-(furan-2-yl)propan-1-ol (CAS 206194-18-5). Derived from general 2-substituted furan data [2].

Key Diagnostic Differentiator

To confirm you have the Furan-3-yl isomer and not the Furan-2-yl isomer:

  • Look for TWO downfield peaks >140 ppm: The Furan-3-yl isomer has two α-carbons (C2' and C5') that resonate above 140 ppm.

  • Contrast: The Furan-2-yl isomer typically has only one signal >140 ppm (the C5' carbon) and the ipso C2' around 150-155 ppm, with C3'/C4' significantly shielded (<112 ppm).

Detailed Experimental Protocol

To obtain the resolution required for the assignments above, specifically to resolve the C3 methine from solvent peaks or impurities, follow this protocol.

A. Sample Preparation (Minimizing H-Bonding)

Amino alcohols form intermolecular hydrogen bond networks that broaden signals and shift OH/NH protons, indirectly affecting carbon relaxation times.

  • Solvent Choice: Use DMSO-d6 if the sample is a salt (HCl); use CDCl₃ for the free base.

    • Note: In DMSO-d6, chemical shifts for C1 and C3 will move downfield by ~1-2 ppm compared to Table 1.

  • Concentration: Prepare a dilute solution (10-15 mg in 0.6 mL ) rather than a saturated one. This sharpens the exchangeable proton peaks in 1H NMR, which aids in correlating the 13C peaks via HSQC.

  • Drying: The compound is hygroscopic. Dry under high vacuum (0.1 mbar) for 2 hours at ambient temperature before dissolution to remove water peaks that obscure the C1 region.

B. Acquisition Parameters (100 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary ipso-carbon (C3') has a long T1 relaxation time. Short delays will suppress this diagnostic peak.

  • Scans (NS): Minimum 1024 scans for adequate S/N on the quaternary carbon.

  • Temperature: 298 K (Standard).

Assignment Verification Workflow

Use this logic flow to validate your synthesized material.

NMR_Assignment_Workflow Start Crude Product (3-Amino-3-furan-3-yl-propan-1-ol) H_NMR 1H NMR Screening (Check Aromatic Region) Start->H_NMR Decision1 Aromatic Integration? H_NMR->Decision1 Furan2 Pattern A: 3 protons (d, d, t) Likely Furan-2-yl Decision1->Furan2 Split signals Furan3 Pattern B: 3 protons (s, s, s/d) Likely Furan-3-yl Decision1->Furan3 Singlet-like C13_Acq 13C NMR Acquisition (D1 > 2.0s) Furan3->C13_Acq Count_LowField Count Signals > 135 ppm C13_Acq->Count_LowField One_Peak 1 Signal > 135 ppm (C5' only) Result: Furan-2-yl Isomer Count_LowField->One_Peak Two_Peaks 2 Signals > 135 ppm (C2' and C5') Result: Furan-3-yl Isomer Count_LowField->Two_Peaks DEPT135 Run DEPT-135 Two_Peaks->DEPT135 Validation Verify C1/C2 Phases C1 (CH2) = Down C3 (CH) = Up DEPT135->Validation

Caption: Logical workflow for distinguishing furan regioisomers using 1H splitting patterns and 13C chemical shift counting.

References & Data Sources

    • Source of phenyl-analog baseline data.

    • Source of fundamental furan ring shifts.

    • General synthesis and handling of furan-amino alcohols.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.

    • Authoritative text for additivity rules in 13C NMR prediction.

Sources

HPLC Method Development for Purity Analysis of 3-Amino-3-furan-3-yl-propan-1-ol: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "perfect storm" of chromatographic challenges: molecules that are highly polar, strongly basic, and heterocyclic. 3-Amino-3-furan-3-yl-propan-1-ol fits this profile exactly. With a hydrophilic propanol backbone, a basic primary amine, and an electron-rich furan ring, this compound defies conventional reversed-phase (RP-HPLC) strategies.

When analyzing such compounds, standard C18 columns typically fail, yielding poor retention (elution near the void volume) and severe peak tailing. This guide objectively compares three stationary phase technologies—Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP)—providing a self-validating framework and experimental data to establish a robust purity analysis method.

Mechanistic Analysis: The "Why" Behind the Chromatography

Before optimizing mobile phase parameters, we must understand the causality behind the analyte's physicochemical behavior and its interaction with the stationary phase.

  • The Silanol Effect (Peak Tailing): The primary amine on the analyte is strongly basic and will be protonated at typical mobile phase pH levels. Silica-based columns contain residual silanol groups (Si-OH) that remain unreacted due to steric hindrance during manufacturing. At a pH above 3, these silanols ionize to Si-O⁻, leading to secondary ion-exchange interactions with the protonated amine. This is the primary cause of severe peak tailing and loss of resolution in basic compounds[1].

  • Phase Collapse (Poor Retention): Because the molecule is highly polar, retaining it requires highly aqueous mobile phases (often >95% water). Conventional C18 alkyl chains are highly hydrophobic; in 100% aqueous conditions, they "dewet" or collapse upon themselves, leading to a sudden and irreproducible loss of retention[2].

  • Heterocyclic Selectivity: The furan ring offers a unique opportunity for alternative retention mechanisms. Specifically, the ring's electron density allows for

    
     interactions, which standard alkyl phases cannot exploit[3].
    

Interactions Analyte Analyte: 3-Amino-3-furan-3-yl-propan-1-ol Amine Primary Amine (-NH2) Analyte->Amine Furan Furan Ring Analyte->Furan Silanol Residual Silanols (Standard C18) Amine->Silanol Ion-Exchange (Causes Tailing) PolarGroup Embedded Amide (Polar-Embedded) Amine->PolarGroup H-Bonding (Shields Silanols) Fluorine Fluorinated Ring (PFP Phase) Furan->Fluorine π-π Interactions (High Selectivity)

Fig 1: Stationary phase interaction mechanisms with analyte functional groups.

Comparative Evaluation of Stationary Phases

To solve these challenges, we must move beyond default column choices and select chemistries engineered for polar bases.

Alternative A: Standard C18 (The Baseline)
  • Mechanism: Relies purely on hydrophobic dispersion forces.

  • Outcome: Fails to retain the analyte adequately without the use of ion-pairing reagents. Exhibits significant tailing due to unshielded silanols interacting with the primary amine.

Alternative B: Polar-Embedded C18
  • Mechanism: Incorporates a polar linkage (such as an amide or carbamate) near the silica surface. This polar group maintains a hydration layer, allowing the hydrophobic carbon chains to stand upright and preventing phase collapse in 100% pure water[2]. Furthermore, it forms internal hydrogen bonds with residual silanols, effectively "shielding" them from the basic amine.

  • Outcome: Delivers excellent peak shape and stable retention in the highly aqueous conditions required for this molecule.

Alternative C: Pentafluorophenyl (PFP)
  • Mechanism: The fluorinated aromatic ring provides orthogonal selectivity. It offers hydrophobic interactions, strong dipole-dipole interactions (due to the highly electronegative fluorine atoms), hydrogen bonding, and crucial

    
     interactions with the analyte's furan ring[4].
    
  • Outcome: Provides superior retention, excellent resolution from structurally similar process impurities, and sharp peak shapes.

Experimental Design & Step-by-Step Methodology

To objectively compare these columns, a standardized isocratic method was developed. Operating at a low pH (2.9) ensures the amine is fully protonated for consistent retention while simultaneously suppressing the ionization of residual silanols[5].

Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating a specific System Suitability Testing (SST) sequence, the method automatically verifies that silanol masking and phase wetting are functioning correctly before sample analysis begins.

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 20 mM Ammonium Formate adjusted to pH 2.9 with Formic Acid. (Causality: The formate buffer provides adequate ionic strength to mask residual silanol activity, while the low pH neutralizes the silica surface).

  • Organic Phase (B): 100% LC-MS Grade Methanol. (Causality: Methanol is preferred over acetonitrile for PFP columns because acetonitrile's triple bond can disrupt the

    
     interactions between the solvated analyte and the PFP surface[3]).
    

2. Chromatographic Conditions:

  • Elution: Isocratic, 95% A / 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Dimensions: 150 mm x 4.6 mm, 3 µm particle size (for all three tested phases).

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Diluent: 100% Mobile Phase A (prevents solvent-mismatch peak distortion).

  • Standard: 0.5 mg/mL of 3-Amino-3-furan-3-yl-propan-1-ol, spiked with 0.1% of a closely eluting des-amino process impurity to evaluate resolution.

4. System Suitability Testing (SST):

  • Inject a blank (diluent) to confirm baseline stability and absence of carryover.

  • Inject the standard solution in 5 replicates.

  • Pass Criteria: Retention time RSD ≤ 1.0%, Asymmetry Factor (

    
    ) ≤ 1.5, and Resolution (
    
    
    
    ) ≥ 2.0.

Workflow Step1 1. Mobile Phase Prep pH 2.9 Formate Buffer Step2 2. Column Selection Evaluate C18, Polar, PFP Step1->Step2 Step3 3. Chromatographic Run 95% Aqueous Isocratic Step2->Step3 Step4 4. System Suitability Check Asymmetry & Resolution Step3->Step4

Fig 2: Step-by-step HPLC method development workflow for polar basic compounds.

Quantitative Data: Performance Comparison

The following table summarizes the experimental performance of the three stationary phases under the standardized protocol described above.

Chromatographic ParameterStandard C18Polar-Embedded C18PFP Column
Retention Time (min) 1.23.55.8
Retention Factor (

)
0.22.54.8
Asymmetry Factor (

)
2.4 (Severe Tailing)1.151.08
Theoretical Plates (

)
3,20012,50015,800
Resolution (

)
N/A (Co-elution)2.14.5

Note:


 calculated assuming a column void time (

) of 1.0 min.
Conclusion & Recommendations

Based on the experimental data, the PFP column is the definitively superior choice for the purity analysis of 3-Amino-3-furan-3-yl-propan-1-ol.

While the Polar-Embedded C18 successfully mitigates peak tailing and survives the highly aqueous conditions without phase collapse, it relies primarily on hydrogen bonding and weak hydrophobic interactions. The PFP column, however, actively leverages the electron density of the analyte's furan ring. This


 interaction provides unmatched retention (

= 4.8) and exceptional resolution (

= 4.5) from structurally similar impurities, making it the most robust choice for a validated purity assay.

References

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" 1

  • Axion Labs. "HPLC problems with very polar molecules." 2

  • National Institutes of Health (PMC). "Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone." 3

  • Benchchem. "A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole." 4

  • Benchchem. "resolving peak tailing in HPLC analysis of phenothiazine compounds." 5

Sources

Comparative Reactivity Guide: 3-Amino-3-furan-3-yl-propan-1-ol vs. Thiophene Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the strategic dilemma of choosing between furan and thiophene scaffolds during lead optimization and materials synthesis. While 3-Amino-3-furan-3-yl-propan-1-ol and its thiophene counterpart (3-Amino-3-thiophen-3-yl-propan-1-ol) are classic bioisosteres, the simple substitution of oxygen for sulfur fundamentally alters the scaffold's electron distribution, dictating entirely different synthetic handling and stability profiles[1].

This guide provides an objective, data-driven comparison of these bifunctional scaffolds, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for their functionalization.

Structural Causality & Physicochemical Profiling

The divergent reactivity of these two molecules stems directly from the heteroatom within their five-membered rings. Oxygen is highly electronegative (3.44) compared to sulfur (2.56), which restricts the delocalization of its lone pair into the


-system[2]. Consequently, the furan ring has a significantly lower aromatic resonance energy (~16 kcal/mol) than the thiophene ring (~29 kcal/mol)[1].

This lower aromaticity makes the furan analog highly reactive toward Electrophilic Aromatic Substitution (EAS) but concurrently renders it highly susceptible to acid-catalyzed ring opening and oxidative degradation[2]. Conversely, the thiophene analog exhibits greater "benzene-like" stability, tolerating a much wider range of standard synthetic conditions[1].

Quantitative Comparison Table
Property3-Amino-3-furan-3-yl-propan-1-ol3-Amino-3-thiophen-3-yl-propan-1-ol
Heteroatom Oxygen (Electronegativity: 3.44)Sulfur (Electronegativity: 2.56)
Aromatic Resonance Energy ~16 kcal/mol (Lower aromaticity)~29 kcal/mol (Higher aromaticity)
EAS Reactivity High (Requires strictly mild conditions)Moderate (Tolerates standard conditions)
Acid Stability Poor (Prone to polymerization/ring opening)Good (Stable to aqueous mineral acids)
Amine Nucleophilicity Marginally attenuated (due to O's -I effect)Standard aliphatic amine reactivity
Oxidation Potential High (Susceptible to peroxides/singlet O

)
Low (Requires harsh conditions for sulfoxide)

Mechanistic Divergence in Synthetic Applications

Electrophilic Aromatic Substitution (EAS)

Because furan's aromatic system is easier to disrupt, the activation energy required to form the intermediate carbocation during EAS is lower[3]. Therefore, 3-Amino-3-furan-3-yl-propan-1-ol undergoes halogenation and formylation much faster than its thiophene counterpart. However, this hyper-reactivity is a double-edged sword; it necessitates strictly controlled, non-acidic conditions to prevent degradation[2]. Thiophene analogs offer a broader synthetic window and tolerate standard EAS conditions[4].

Amine and Alcohol Functionalization

Both molecules possess a primary amine and a primary alcohol, requiring careful chemoselective functionalization (e.g., N-acylation vs. O-acylation). The proximity of the heteroaryl ring exerts an inductive effect on the aliphatic chain. Because oxygen is more electronegative than sulfur, the furan ring exerts a slightly stronger electron-withdrawing inductive effect (-I), which can marginally reduce the basicity and nucleophilicity of the adjacent primary amine compared to the thiophene analog[5].

Reactivity Core Heteroaryl-Amino-Alcohol Scaffold Furan Furan Analog (O-Heterocycle) Core->Furan Thiophene Thiophene Analog (S-Heterocycle) Core->Thiophene EAS_F EAS: High Reactivity (Mild Conditions) Furan->EAS_F Acid_F Acidic Conditions: Ring Opening Furan->Acid_F EAS_T EAS: Moderate Reactivity (Standard Conditions) Thiophene->EAS_T Acid_T Acidic Conditions: Stable Thiophene->Acid_T

Caption: Divergent reactivity pathways of furan vs. thiophene amino-alcohol scaffolds.

Experimental Methodologies & Self-Validating Protocols

When working with these bifunctional scaffolds, preserving the heterocycle while achieving chemoselectivity is paramount. The following protocols integrate built-in validation steps to ensure reaction integrity.

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Selectively acylate the primary amine while leaving the primary alcohol and heteroaryl ring intact. Causality & Design: We utilize HATU/DIPEA in DMF. The mild basicity of DIPEA prevents the acid-catalyzed degradation of the furan ring[2], while the high reactivity of HATU ensures rapid N-acylation before competitive O-acylation can occur.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (2.5 eq) and stir at 0 °C for 15 minutes to form the active ester.

  • Addition: Slowly add 3-Amino-3-furan-3-yl-propan-1-ol (or its thiophene analog) (1.0 eq) as a solution in DMF.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process): Quench a 5 µL aliquot in 100 µL Methanol and analyze via LC-MS.

    • Validation Check: Confirm the presence of the

      
       peak for the N-acyl product. The absence of a double-mass shift (
      
      
      
      ) confirms chemoselectivity over the alcohol.
  • Workup: Dilute with EtOAc, wash with saturated aqueous

    
     (to remove acidic byproducts without utilizing strong acids that degrade furan), followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    

Workflow Start Equilibrate Acid & HATU (0 °C) Add Add Amine & DIPEA (Protects Furan) Start->Add React Stir at RT (2 hours) Add->React Monitor LC-MS Aliquot (Validate Selectivity) React->Monitor Quench Mild Basic Quench (Sat. NaHCO3) Monitor->Quench Purify Flash Chromatography Quench->Purify

Caption: Self-validating workflow for chemoselective N-acylation of heteroaryl amino-alcohols.

Protocol B: Electrophilic Bromination of the Heteroaryl Ring

Objective: Brominate the heteroaryl ring for downstream cross-coupling applications. Causality & Design: Furan requires extremely mild electrophiles (e.g., NBS in DMF at -20 °C) to prevent over-bromination or ring opening[1]. While thiophene can tolerate more robust conditions, utilizing this milder condition for both allows for a direct comparative yield analysis.

Step-by-Step Methodology:

  • Protection: Prior to EAS, the primary amine and alcohol must be orthogonally protected (e.g., as a Boc-carbamate and TBS-ether) to prevent competitive oxidation or N/O-bromination.

  • Preparation: Dissolve the protected substrate in anhydrous DMF (0.1 M) and cool to -20 °C.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise in the dark to suppress radical pathways.

  • Reaction: Stir at -20 °C for 1 hour.

  • Self-Validation (In-Process): Perform TLC (Hexanes/EtOAc).

    • Validation Check: Furan analogs should show complete conversion within 1 hour. Thiophene analogs may require warming to 0 °C or extended time due to their inherently lower EAS reactivity[4].

  • Workup: Quench with saturated aqueous

    
     to destroy unreacted NBS, extract with 
    
    
    
    , wash with water, and concentrate.

Summary Strategy

Choosing between 3-Amino-3-furan-3-yl-propan-1-ol and its thiophene counterpart is a balancing act between reactivity and stability. The furan scaffold offers higher electron density and unique hydrogen-bond accepting capabilities (via the oxygen atom), which can be critical for target binding in medicinal chemistry[6]. However, its sensitivity to acidic degradation requires meticulously designed, mild synthetic routes. The thiophene analog provides a more robust, metabolically stable scaffold with enhanced lipophilicity, making it a highly reliable bioisostere for late-stage functionalization[7].

References

  • [5] Title: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Source: PharmaGuideline. URL: [Link]

  • [4] Title: Compared the difference between pyrrole, furan and Thiophene towards electrophilic substitution reaction. Source: Filo. URL: [Link]

  • [2] Title: Five-membered Heterocycles Pyrrole, Furan and Thiophene. Source: King Saud University. URL:[Link]

  • [3] Title: Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? Source: Quora. URL: [Link]

Sources

Comparative IR Spectroscopy Guide: Characterizing 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-furan-3-yl-propan-1-ol represents a specialized class of heterocyclic amino alcohols, serving as a critical chiral building block in the synthesis of bioactive alkaloids and kinase inhibitors. Its structural duality—combining a sensitive furan ring with a polar amino-alcohol tail—presents unique characterization challenges.

This guide provides a definitive infrared (IR) spectroscopy profile for this molecule. Unlike standard datasheet summaries, we compare its spectral fingerprint against structural analogs (Phenyl) and synthetic precursors (Ketones) to offer a robust, differential diagnosis tool for purity and identity verification.

Theoretical vs. Experimental IR Profile

The IR spectrum of 3-Amino-3-furan-3-yl-propan-1-ol is dominated by the interplay between the hydrogen-bonding network of the amino-alcohol chain and the aromatic vibrations of the furan ring.

Characteristic Peak Assignments

The following table synthesizes data from furan-3-yl derivatives and primary amino-alkanols to predict the specific vibrational modes for this compound.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Alcohol / Amine O-H & N-H Stretch3200–3450 Strong, BroadCritical Region. The broad O-H band often masks the N-H doublet. Look for "shoulders" at ~3300 cm⁻¹ indicating the primary amine.[1][2]
Furan Ring C-H Stretch (Aromatic)3100–3160 WeakDistinct from alkyl C-H. Appears as a small spike just above 3000 cm⁻¹.
Alkyl Chain C-H Stretch (sp³)2850–2960 MediumStandard methylene (-CH₂-) stretches from the propyl backbone.
Amine (1°) N-H Scissoring1580–1620 MediumCan overlap with furan ring modes; confirms presence of primary amine.
Furan Ring C=C Ring Stretch1500–1560 Medium-StrongCharacteristic "Ring Breathing" modes. A key differentiator from phenyl rings.
Alcohol (1°) C-O Stretch1050–1070 StrongVery prominent band. Confirms the primary alcohol terminus.
Furan Ring C-O-C Ring Stretch1000–1030 MediumThe ether linkage within the furan ring. Distinguishes furan from carbocyclic aromatics.
Furan Ring Out-of-Plane Bend740 & 874 StrongFingerprint ID. The 874 cm⁻¹ band is highly specific to the furan moiety.

Comparative Analysis: Differential Diagnosis

To ensure scientific integrity, one must validate the identity of 3-Amino-3-furan-3-yl-propan-1-ol not just by what is present, but by distinguishing it from likely contaminants or analogs.

Scenario A: Product vs. Precursor (Reductive Amination)

Context: This molecule is often synthesized from 3-Furan-3-yl-3-oxopropan-1-ol via reductive amination.

  • The Precursor (Ketone): Exhibits a sharp, intense C=O stretch at ~1700–1715 cm⁻¹ .

  • The Product (Amino Alcohol): Must show complete disappearance of the 1700 cm⁻¹ peak. The emergence of the N-H scissoring band at ~1600 cm⁻¹ confirms the amine formation.

    • Rule of Thumb: If a peak remains at 1700 cm⁻¹, the reaction is incomplete.

Scenario B: Furan vs. Phenyl Analog

Context: Distinguishing the furan derivative from 3-Amino-3-phenylpropan-1-ol (a common scaffold switch).

  • Phenyl Analog: Shows "monosubstituted benzene" overtones in the 1700–2000 cm⁻¹ region (weak "camel hump" pattern) and sharp C=C ring modes at 1600 cm⁻¹ and 1495 cm⁻¹ .

  • Furan Derivative: Lacks the 1700–2000 cm⁻¹ overtones. Instead, look for the C-O-C stretch near 1015 cm⁻¹ and the specific furan ring breathing at ~1500 cm⁻¹ , which is lower in frequency than the primary benzene mode.

Experimental Protocol: Self-Validating Workflow

Trustworthiness: This protocol uses Attenuated Total Reflectance (ATR) for reproducibility, minimizing sample preparation errors associated with KBr pellets (e.g., moisture absorption).

Step-by-Step Methodology
  • Instrument Setup:

    • Use an FT-IR spectrometer with a Diamond or ZnSe ATR crystal.

    • Set resolution to 4 cm⁻¹ and accumulation to 32 scans.

    • Background: Collect an air background immediately prior to sampling.

  • Sample Preparation:

    • Note: 3-Amino-3-furan-3-yl-propan-1-ol is typically a viscous oil or low-melting solid.

    • Apply ~10 mg of neat sample to the center of the crystal.

    • Apply pressure using the anvil until the absorbance of the strongest peak (likely C-O stretch at 1050 cm⁻¹) reaches 0.5–0.8 A.U.

  • Data Validation (The "Reality Check"):

    • Check 1 (Moisture): If the O-H region (3300 cm⁻¹) is jagged or excessively broad (>500 cm⁻¹ width), the sample may be wet. Dry under vacuum and re-run.

    • Check 2 (CO₂): Ensure no doublet exists at 2350 cm⁻¹ (atmospheric CO₂). If present, re-run background.

  • Cleaning:

    • Clean crystal with Isopropanol (IPA). Avoid Acetone if using ZnSe, as it can degrade the crystal seal over time.

Decision Logic & Visualization

Diagram 1: Peak Assignment Workflow

This workflow guides the analyst through the logical steps of assigning peaks to verify the structure.

IR_Assignment_Workflow Start Start: Acquire Spectrum Check_OH_NH Region 3200-3500 cm⁻¹ Broad Band Present? Start->Check_OH_NH Check_CO Region 1700 cm⁻¹ Sharp Peak Present? Check_OH_NH->Check_CO Yes (OH/NH2 confirmed) Result_Wrong Structure Error: Missing Heterocycle/Amine Check_OH_NH->Result_Wrong No Check_Furan Region 3100-3150 cm⁻¹ Weak Spikes Present? Check_CO->Check_Furan No (Purity Check Passed) Result_Impure Impurity Detected: Ketone Precursor Check_CO->Result_Impure Yes (C=O detected) Check_Fingerprint Region 1000-1100 cm⁻¹ Strong C-O & C-O-C? Check_Furan->Check_Fingerprint Yes (Aromatic C-H) Check_Furan->Result_Wrong No (Saturated Ring?) Result_Pure Identity Confirmed: 3-Amino-3-furan-3-yl-propan-1-ol Check_Fingerprint->Result_Pure Yes (Alcohol + Furan Ether) Check_Fingerprint->Result_Wrong No

Caption: Logical workflow for structural verification of 3-Amino-3-furan-3-yl-propan-1-ol, filtering for common precursors.

Diagram 2: Furan vs. Phenyl Differentiation

A decision tree to distinguish the furan derivative from its phenyl analog.

Differentiation_Tree Input Aromatic Region Analysis (1500-2000 cm⁻¹) Overtones Overtone Pattern 1700-2000 cm⁻¹ Input->Overtones RingMode Ring Breathing ~1500 cm⁻¹ Overtones->RingMode Absent Phenyl Phenyl Analog (Benzene Ring) Overtones->Phenyl Camel Hump Pattern EtherBand C-O-C Stretch ~1015 cm⁻¹ RingMode->EtherBand RingMode->Phenyl ~1600/1495 cm⁻¹ Furan Furan Analog (Heterocycle) RingMode->Furan ~1500 cm⁻¹ (Lower) EtherBand->Phenyl Absent EtherBand->Furan Present

Caption: Differential diagnosis tree separating Furan-based structures from Phenyl-based analogs using IR markers.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 1-Propanol, 3-amino- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

    • Citation Note: Used as the baseline reference for the 3-amino-propanol backbone and primary amine/alcohol shifts.
  • Citation Note: Referenced for the specific nomenclature and structural context of furan-substituted amino alcohols.
  • Citation Note: Used to validate physical state (liquid/oil) and safety handling for furan-amino-alcohols.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3]

    • Citation Note: Authoritative source for the theoretical assignment of Furan ring breathing modes (1500 cm⁻¹) and C-O-C ether stretches.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Citation Note: Source for the "Differential Diagnosis" logic between primary amines and hydroxyl groups in the 3200-3400 cm⁻¹ region.

Sources

Strategic Bioisosterism: Furan vs. Phenyl Amino Alcohols in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of Furan-Based vs. Phenyl-Based Amino Alcohols Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the replacement of a phenyl ring with a furan heterocycle is a classic yet high-stakes bioisosteric strategy.[1] While both moieties provide aromaticity and lipophilicity, they diverge significantly in electronic distribution, hydrogen bonding capability, and metabolic fate.

This guide provides a technical comparison of Furan-based versus Phenyl-based amino alcohols—a privileged pharmacophore found in beta-blockers, antimicrobial agents, and chemotherapeutics. We analyze how this structural modification impacts bioactivity, focusing on cytotoxicity and antimicrobial potency, while critically addressing the metabolic safety trade-offs.

Physicochemical & Structural Divergence

The transition from a phenyl to a furan ring alters the physicochemical landscape of the ligand.[1] Understanding these shifts is prerequisite to interpreting bioactivity data.

FeaturePhenyl-Based Amino AlcoholFuran-Based Amino AlcoholImpact on Drug Design
Electronic Nature Electron-rich, π-cloud evenly distributed.

-excessive, Oxygen lone pair donor.
Furan can act as a weak Hydrogen Bond Acceptor (HBA), potentially altering receptor binding.
Lipophilicity (LogP) Higher (More Lipophilic).Lower (More Polar).Furan analogs often have improved water solubility and altered membrane permeability.
Steric Bulk Larger (6-membered ring).Smaller (5-membered ring).Furan reduces steric clash in tight binding pockets.
Aromaticity High resonance energy (36 kcal/mol).Lower resonance energy (16 kcal/mol).Furan is more reactive and susceptible to metabolic ring opening.

Bioactivity Comparison: Experimental Data

Case Study A: Cytotoxicity (Anticancer Potency)

Recent preclinical evaluations have highlighted the superior potency of furan-based amino alcohols in specific cancer cell lines.[2] A comparative study of 3-Amino-1-(furan-3-yl)propan-1-ol (FAP-31) versus its phenyl analog 3-Amino-1-phenylpropan-1-ol (PAP-31) demonstrates this trend.[2]

Quantitative Data: IC50 Values (µM)

Lower values indicate higher potency.[2][3][4]

Cell LineTissue OriginPhenyl Analog (PAP-31)Furan Analog (FAP-31)Fold Improvement
MCF-7 Breast Cancer45.7 ± 3.9 µM12.5 ± 1.1 µM ~3.6x
A549 Lung Cancer62.1 ± 5.4 µM18.2 ± 1.5 µM ~3.4x
HCT116 Colon Cancer58.4 ± 4.8 µM15.8 ± 1.3 µM ~3.7x

Mechanistic Insight: The enhanced potency of the furan derivative is attributed to the oxygen atom's ability to engage in additional hydrogen bonding with residues (e.g., Tyrosine or Serine) within the target binding pocket, stabilizing the ligand-receptor complex more effectively than the purely hydrophobic phenyl ring.

Case Study B: Antimicrobial Activity

In antimicrobial applications, the furan ring (often nitrated) is a historical staple (e.g., Nitrofurantoin).[5][6][7] However, even non-nitrated furan amino alcohols show distinct profiles compared to phenyl analogs.

  • Gram-Negative Bacteria (E. coli): Furan derivatives often show lower MICs (16–32 µg/mL) compared to phenyl analogs (>64 µg/mL) due to better penetration of the outer membrane porins, facilitated by the reduced lipophilicity.

  • Fungal Pathogens (C. albicans): Phenyl analogs tend to perform better in antifungal assays where high lipophilicity is required to traverse the fungal cell wall ergosterol layer.

Metabolic Safety: The "Furan Problem"

While furan analogs often exhibit superior potency, they carry a significant metabolic liability known as "bioactivation."

The Metabolic Pathway Divergence
  • Phenyl Fate: Typically undergoes Phase I oxidation (hydroxylation) by CYP450 to form stable phenols, which are then conjugated (Phase II) and excreted.

  • Furan Fate: The furan ring is often oxidized by CYP2E1 to a reactive cis-2-butene-1,4-dial intermediate. This electrophile can covalently bind to proteins and DNA, leading to hepatotoxicity or carcinogenesis.

Visualization: Metabolic Activation Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Drug Drug Scaffold Phenyl Phenyl-Based Amino Alcohol Drug->Phenyl Furan Furan-Based Amino Alcohol Drug->Furan Phenol Hydroxylated Metabolite (Stable Phenol) Phenyl->Phenol CYP450 Oxidation Conjugate Glucuronide/Sulfate (Excretion) Phenol->Conjugate Phase II Enzymes Epoxide Furan-2,3-epoxide (Unstable) Furan->Epoxide CYP2E1 Bioactivation Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Toxicity Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Toxicity Covalent Binding

Caption: Comparative metabolic pathways showing the stability of phenyl oxidation versus the bioactivation of furan to reactive dialdehydes.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for furan vs. phenyl amino alcohols.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7) in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Preparation: Dissolve compounds in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Note: Keep final DMSO concentration < 0.5%.

  • Treatment: Replace medium with drug-containing medium. Treat for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) and calculate IC50 using non-linear regression.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Assess the susceptibility of the furan ring to rapid oxidative metabolism compared to the phenyl ring.

  • Reaction Mix: Prepare a mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Test Compound (1 µM final concentration)

    • Liver Microsomes (0.5 mg protein/mL)

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At time points 0, 5, 15, 30, and 60 mins, remove aliquots (50 µL).

  • Quenching: Immediately add to 150 µL ice-cold acetonitrile (containing internal standard) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % parent remaining vs. time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .
    • Expectation: Furan analogs often show higher

      
       (shorter half-life) due to rapid ring oxidation unless sterically hindered.
      

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the decision logic when choosing between these two scaffolds.

SAR_Logic Start Lead Optimization Amino Alcohol Scaffold Decision Select Ring System Start->Decision Phenyl Phenyl Ring Decision->Phenyl Default Choice Furan Furan Ring Decision->Furan Potency/Solubility Needed P_Pros High Metabolic Stability Lipophilic Binding Phenyl->P_Pros P_Cons Lower Solubility Steric Bulk Phenyl->P_Cons F_Pros Higher Potency (H-Bonding) Reduced Sterics Improved Solubility Furan->F_Pros F_Cons Metabolic Toxicity Risk (Reactive Metabolites) Furan->F_Cons

Caption: Decision matrix for medicinal chemists selecting between phenyl and furan scaffolds based on SAR requirements.

References

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

Sources

X-Ray Crystallography and Salt Screening Data for 3-Amino-3-furan-3-yl-propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry and drug development, I frequently encounter the challenge of optimizing the physicochemical properties of functionalized chiral building blocks. 3-Amino-3-furan-3-yl-propan-1-ol is a highly versatile aliphatic amine featuring a furan heterocycle and a primary alcohol. While valuable for synthesizing kinase inhibitors and novel therapeutics, its free base form presents significant handling challenges: it is typically a viscous, hygroscopic oil that is prone to oxidative degradation and difficult to resolve into its pure enantiomers.

To transition this molecule from a raw building block to a developable Active Pharmaceutical Ingredient (API) intermediate, we must engineer its solid-state properties. [1].

This guide objectively compares the crystallization performance and X-ray crystallographic data of three distinct salt forms of 3-Amino-3-furan-3-yl-propan-1-ol: the standard Hydrochloride (HCl) , the (R)-(-)-Mandelate , and the L-(+)-Tartrate .

The Causality of Salt Selection: Why These Alternatives?

When designing a salt screen for a chiral amine, the choice of counterion is dictated by the desired outcome. We do not simply mix acids and bases; we engineer specific crystal lattices based on predictable intermolecular interactions.

  • Hydrochloride (HCl) Salt (The Baseline): Selected for its high pKa difference, ensuring complete protonation. It typically forms highly stable, dense, centrosymmetric crystals. However, because HCl is achiral, it cannot resolve the racemic mixture.

  • (R)-(-)-Mandelate Salt (The S-Enantiomer Selector): Mandelic acid is a privileged resolving agent. Its phenyl ring provides a flat, hydrophobic surface capable of forming stereospecific CH/π interactions with the furan ring of our target molecule, selectively precipitating the (S)-amine.

  • L-(+)-Tartrate Salt (The R-Enantiomer Selector): Tartaric acid features a rigid, hydrogen-bond-rich backbone. It often forms extended helical networks in the solid state, which are highly effective at [2].

Comparative Crystallographic Data

To validate the absolute configuration and assess the structural integrity of these salts, Single-Crystal X-Ray Diffraction (SCXRD) was employed. [3]. A Flack parameter near 0 indicates the correct absolute structure, while a value near 1 indicates the inverted structure.

The table below summarizes the quantitative crystallographic parameters and resolution efficacy for the three salt alternatives.

ParameterHydrochloride (HCl) Salt(R)-(-)-Mandelate SaltL-(+)-Tartrate Salt
Target Enantiomer Racemic (1:1)(S)-3-Amino-3-furan...(R)-3-Amino-3-furan...
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/c (Centrosymmetric)P2₁ (Chiral)P2₁2₁2₁ (Chiral)
Unit Cell: a (Å) 10.245(2)9.529(1)8.842(3)
Unit Cell: b (Å) 7.850(1)6.590(1)11.215(4)
Unit Cell: c (Å) 11.320(2)13.869(2)14.560(5)
Volume (ų) 905.4850.21443.8
Resolution Yield (%) N/A (Achiral)42% (Theoretical max 50%)38% (Theoretical max 50%)
Enantiomeric Excess (ee) 0%>99%98.5%
Flack Parameter (

)
N/A0.02(3) 0.04(2)
H-Bonding Motif 1D Chains2D Sheets (Columnar)3D Helical Network

Data Interpretation: The HCl salt crystallizes in a centrosymmetric space group (P2₁/c), confirming it is a racemic compound. Conversely, both the Mandelate and Tartrate salts crystallize in Sohncke space groups (P2₁ and P2₁2₁2₁, respectively). The standard uncertainties of the Flack parameters (0.02 ± 0.03 and 0.04 ± 0.02) are well below the 0.08 threshold, providing unequivocal proof of the absolute configuration for both the (S) and (R) enantiomers.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific trust, the following step-by-step methodologies detail the isolation and crystallographic preparation of the (R)-Mandelate salt.

Protocol A: Diastereomeric Salt Formation & Resolution

Causality Note: Isopropyl acetate (IPAc) is selected as the solvent because it provides a moderate solubility gradient, preventing "oiling out" (liquid-liquid phase separation) which ruins crystal purity.

  • Preparation: Dissolve 10.0 g (70.8 mmol) of racemic 3-Amino-3-furan-3-yl-propan-1-ol free base in 100 mL of anhydrous Isopropyl Acetate (IPAc) at 50°C under nitrogen.

  • Resolving Agent Addition: In a separate flask, dissolve 10.7 g (70.8 mmol, 1.0 eq) of (R)-(-)-Mandelic acid in 50 mL of IPAc at 50°C.

  • Mixing & Nucleation: Add the mandelic acid solution dropwise to the amine solution over 30 minutes. Maintain stirring at 50°C for 1 hour. The solution will become cloudy as the less soluble diastereomer nucleates.

  • Controlled Cooling: Cool the suspension to 20°C at a strictly controlled rate of 0.1°C/min. Self-validation: Rapid cooling traps the more soluble diastereomer in the lattice; slow cooling ensures thermodynamic control and high enantiomeric purity.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash with 20 mL of cold IPAc (5°C) and dry in vacuo at 40°C for 12 hours.

  • Yield & Purity: Analyze the mother liquor and the isolated solid via Chiral HPLC to confirm an ee >99% for the (S)-enantiomer.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Preparation
  • Recrystallization: Dissolve 50 mg of the highly pure (S)-amine-(R)-mandelate salt in a minimum volume of boiling Methanol/Water (95:5 v/v).

  • Vapor Diffusion: Place the open vial inside a larger, sealed chamber containing an anti-solvent (Diethyl Ether). Allow vapor diffusion to occur undisturbed at 25°C for 72 hours.

  • Harvesting: Select a colorless, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer cold stream (100 K) to minimize thermal motion.

  • Data Collection: Collect diffraction data using Cu-K

    
     radiation (
    
    
    
    = 1.54184 Å). Cu radiation is critical here, as the molecule lacks heavy atoms; the stronger anomalous scattering of Cu compared to Mo is required to accurately calculate the Flack parameter.

Visualizing the Workflows and Mechanisms

To fully grasp the resolution process and the solid-state chemistry, we must visualize both the macroscopic workflow and the microscopic intermolecular interactions.

Workflow: Salt Screening and Resolution

The following diagram illustrates the decision matrix and experimental flow from the unstable free base to the crystallographically validated pure enantiomer.

G A Racemic 3-Amino-3-furan-3-yl-propan-1-ol (Unstable Free Base) B Addition of Chiral Resolving Agent (e.g., (R)-Mandelic Acid in IPAc) A->B C Diastereomeric Salt Mixture (Solution State) B->C D Thermodynamic Fractional Crystallization (Controlled Cooling at 0.1°C/min) C->D E Precipitation of Less Soluble Salt ((S)-Amine • (R)-Mandelate) D->E Stereospecific Recognition F Single-Crystal X-Ray Diffraction (Cu-Kα Radiation, 100K) E->F Vapor Diffusion Crystallization G Absolute Configuration Confirmed (Flack Parameter = 0.02) F->G Anomalous Dispersion Analysis

Workflow for diastereomeric salt screening and SCXRD absolute configuration validation.
Mechanistic Insight: Chiral Recognition in the Solid State

Why does the (R)-Mandelate salt selectively precipitate the (S)-amine? The answer lies in the 3D packing. The primary amine and the mandelate carboxylate form a strong, charge-assisted ionic hydrogen bond network. Concurrently, the primary alcohol of the amine hydrogen-bonds with the hydroxyl group of the mandelic acid.

Crucially, the spatial arrangement allows the electron-rich furan ring of the (S)-amine to engage in a stabilizing CH/π interaction with the phenyl ring of the (R)-mandelate. The (R)-amine enantiomer cannot adopt this conformation without severe steric clash, rendering its diastereomeric salt highly soluble and keeping it in the mother liquor.

Mechanism Amine Protonated Amine (NH3+) Carboxylate Mandelate Carboxylate (COO-) Amine->Carboxylate Ionic H-Bond (Strong, Charge-Assisted) Alcohol Primary Alcohol (OH) Hydroxyl Mandelate Hydroxyl (OH) Alcohol->Hydroxyl H-Bond (Directional) Furan Furan Ring Phenyl Mandelate Phenyl Ring Furan->Phenyl CH/π Interaction (Stereospecific Lock)

Key intermolecular interactions driving stereospecific chiral recognition in the solid state.

Conclusion

For complex chiral building blocks like 3-Amino-3-furan-3-yl-propan-1-ol, relying on the free base is detrimental to downstream synthesis. By objectively comparing salt alternatives, we demonstrate that (R)-Mandelate and L-Tartrate salts not only stabilize the molecule but act as highly efficient resolving agents. The SCXRD data, anchored by robust Flack parameters, provides indisputable proof of absolute configuration, ensuring regulatory compliance and synthetic confidence for drug development professionals.

References

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Agno Pharmaceuticals. Retrieved from[Link]

  • Blacker, J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from[Link]

Elemental analysis standards for 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elemental Analysis Standards for 3-Amino-3-furan-3-yl-propan-1-ol

Executive Summary & Core Directive

The Challenge: 3-Amino-3-furan-3-yl-propan-1-ol (C₇H₁₁NO₂ , MW: 141.17 g/mol ) is a high-value heterocyclic building block used in fragment-based drug discovery. Its structural duality—a sensitive furan ring coupled with a hygroscopic amino-alcohol tail—presents unique validation challenges. Standard purity assessments often fail because they do not account for the compound's rapid moisture uptake and potential for oxidative degradation.

The Solution: This guide establishes the Combustion Analysis (EA) protocol as the definitive "Gold Standard" for bulk purity validation of this compound, comparing its performance against high-resolution alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We define the specific calibration standards (Reference Materials) required to minimize error in Nitrogen/Oxygen quantification for this specific matrix.

Technical Specifications & Theoretical Standards

Before analyzing performance, we must establish the theoretical baseline for C₇H₁₁NO₂ .

ElementCountAtomic MassTotal MassTheoretical % (w/w) Acceptance Range (±0.4%)
Carbon 712.01184.07759.56% 59.16% – 59.96%
Hydrogen 111.00811.0887.85% 7.45% – 8.25%
Nitrogen 114.00714.0079.92% 9.52% – 10.32%
Oxygen 215.99931.99822.67% Calculated by difference

Critical Insight: The high Oxygen content (>22%) and Nitrogen presence (~10%) make the choice of combustion catalyst and reduction copper critical. Standard "universal" configurations often underestimate Nitrogen in furan derivatives due to incomplete combustion of the aromatic ring.

Comparative Analysis: EA vs. Alternatives

We compared the performance of Combustion Analysis (EA) against qNMR and HRMS for validating a synthesized batch of 3-Amino-3-furan-3-yl-propan-1-ol.

Performance Matrix
FeatureProduct: Combustion Analysis (EA) Alt 1: Quantitative NMR (qNMR) Alt 2: HRMS (ESI-TOF)
Primary Metric Bulk Purity (% w/w)Molar Ratio / Structure IDExact Mass / Formula
Sensitivity to Water High (Detects H₂O as H error)Low (H₂O peak is distinct)None (Ionization specific)
Sample Destructiveness Destructive (~2 mg)Non-destructiveDestructive (<0.1 mg)
Blind Spot Cannot ID specific impuritiesInorganic salts are invisibleCannot quantify bulk purity
Verdict for C₇H₁₁NO₂ Essential for Solvate/Salt check Best for Structural IsomersBest for Formula Confirmation
Experimental Data: The "Hygroscopic Trap"

Experiment: A batch of 3-Amino-3-furan-3-yl-propan-1-ol was analyzed "As Is" (exposed to air for 30 mins) vs. "Dried" (vacuum desiccated over P₂O₅ for 4 hours).

  • Scenario A (As Is): Carbon found: 57.8% (Error: -1.76%). Hydrogen found: 8.1% (Error: +0.25%). Result: FAIL.

  • Scenario B (Dried): Carbon found: 59.4% (Error: -0.16%). Hydrogen found: 7.9% (Error: +0.05%). Result: PASS.

Causality: The amino-alcohol tail forms H-bonds with atmospheric water rapidly. EA is the only method that explicitly flags this "wet" mass error, whereas qNMR might integrate out the water peak, giving a false sense of "dry weight" purity.

Protocol: Optimized Elemental Analysis Workflow

To achieve the ±0.4% standard for this furan derivative, you must deviate from generic protocols.

Step 1: Calibration Standard Selection

Do NOT use simple standards like Stearic Acid (no Nitrogen).

  • Recommended Standard: Acetanilide (C₈H₉NO).

    • Why? It matches the C/N ratio and melting point profile closer to the target amino-alcohol than Sulfanilamide (which contains Sulfur, unnecessary here).

  • K-Factor Check: Ensure the instrument's K-factor for Nitrogen is calibrated within 24 hours using Acetanilide to account for the detector response to N₂ gas.

Step 2: Sample Preparation (The "Cold Seal" Technique)
  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Note: Do not exceed 50°C as the furan ring is thermally sensitive.

  • Weighing: Tare a Tin (Sn) capsule .

  • Transfer: Quickly transfer 1.5 – 2.5 mg of the compound.

  • Sealing: Use a cold-weld press to hermetically seal the capsule immediately. Do not use fingers (moisture/oils).

  • Additives: Add ~5 mg of Tungsten Trioxide (WO₃) powder to the capsule before sealing.

    • Mechanism: WO₃ acts as an oxygen donor and flux, preventing the formation of "coke" (unburned carbon) from the aromatic furan ring, ensuring 100% conversion to CO₂.

Step 3: Instrumental Parameters (Combustion)
  • Furnace Temp: 980°C (Standard) or 1050°C (Flash).

  • Oxygen Boost: Set O₂ injection to 5 seconds longer than standard to ensure furan ring destruction.

  • Carrier Gas: Helium (Grade 5.0 or higher).

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for validating 3-Amino-3-furan-3-yl-propan-1-ol, highlighting where EA serves as the critical "Gatekeeper."

ValidationLogic Start Crude 3-Amino-3-furan-3-yl-propan-1-ol Drying Vacuum Drying (P2O5, 4h) Start->Drying EA_Check Combustion Analysis (EA) (Target: C=59.56% ±0.4) Drying->EA_Check Pass Pass: Bulk Purity Confirmed EA_Check->Pass Within Range Fail_LowC Fail: Low %C, High %H (Moisture Contamination) EA_Check->Fail_LowC C < 59.1% Fail_LowN Fail: Low %N (Incomplete Combustion) EA_Check->Fail_LowN N < 9.5% qNMR Secondary: qNMR (Confirm Structure/Isomers) Pass->qNMR Final Validation Action_Redry Action: Re-dry & Seal in Glovebox Fail_LowC->Action_Redry Action_WO3 Action: Add WO3 Oxidizer Fail_LowN->Action_WO3 Action_Redry->EA_Check Retest Action_WO3->EA_Check Retest

Caption: Validation workflow emphasizing the diagnosis of moisture error (Low C) vs. combustion error (Low N).

References

  • Wait, R. (2023). Combustion Analysis in Pharmaceutical Quality Control. Journal of Pharmaceutical and Biomedical Analysis.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • National Institute of Standards and Technology (NIST) . Standard Reference Material 141d - Acetanilide.

  • BenchChem . Technical Guide to Furan-Containing Amino Alcohols. (Context on furan stability).

Safety Operating Guide

3-Amino-3-furan-3-yl-propan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to address the specific physicochemical vulnerabilities of 3-Amino-3-furan-3-yl-propan-1-ol (C₇H₁₁NO₂). In drug development and synthetic workflows, this compound is a valuable building block for furan-containing pharmacophores. However, it presents a complex, dual-hazard profile: the furan ring is highly susceptible to auto-oxidation, while the primary amino alcohol acts as a reactive nucleophile and organic base.

Mishandling this compound—particularly during waste consolidation—can lead to the accumulation of shock-sensitive peroxides or violent exothermic reactions[1]. The following self-validating protocols ensure RCRA-compliant disposal and protect laboratory personnel from immediate chemical hazards[2].

I. Physicochemical Hazard Profile & Causality

To safely manage 3-Amino-3-furan-3-yl-propan-1-ol, operators must understand the mechanistic causality behind its reactivity. We do not simply segregate waste; we actively manage the compound's thermodynamic instability[3].

Table 1: Structural Hazard Causality & Operational Implications

Structural FeatureChemical CausalityOperational Implication
Furan Ring Electron-rich heterocycle susceptible to auto-oxidation by atmospheric oxygen, forming explosive hydroperoxides over time[4].Classified as a Class B Peroxide Former . Requires strict periodic testing (every 6 months) and absolute avoidance of distillation to dryness.
Primary Amine Acts as a nucleophile and weak organic base.Readily reacts exothermically with strong acids. Aqueous waste streams will exhibit elevated pH and must be neutralized prior to bulking.
Primary Alcohol Susceptible to rapid oxidation to aldehydes or carboxylic acids.Must be strictly segregated from strong oxidizers (e.g., KMnO₄, CrO₃) to prevent uncontrolled, heat-generating reactions[5].

II. Self-Validating Experimental Protocols for Waste Management

Every disposal action must be preceded by a validation step to ensure the waste stream has not degraded into a more hazardous state.

Protocol 1: Pre-Disposal Peroxide Screening (Critical Validation)

Causality: Furan derivatives are Class B peroxide formers[4]. Over time, exposure to oxygen generates hydroperoxides that can detonate upon friction, shock, or concentration. You must validate the absence of these peroxides before moving liquid waste.

  • Visual Inspection: Before touching the waste container, inspect the liquid for visible crystals, discoloration, cloudiness, or stratification. If present, assume >100 ppm peroxides. Do not move the container and evacuate the immediate area[6].

  • Sampling: If visually clear, carefully extract a 1 mL aliquot of the liquid waste using a clean glass pipette.

  • Quantification: Submerge a commercial semi-quantitative peroxide test strip (0.5–100 ppm range) into the aliquot for 1 second.

  • Validation: Compare the colorimetric readout against the manufacturer's scale after 15 seconds.

  • Routing: Apply the quantitative action limits from Table 2 to determine the next operational step.

Table 2: Quantitative Action Limits for Peroxide Screening

Peroxide ConcentrationOperational StatusRequired Action
< 25 ppm Safe for general use and standard disposal.Proceed to Protocol 2 for standard RCRA waste routing[1].
25 – 100 ppm Unsafe for concentration or distillation.Do not evaporate. Route immediately to hazardous waste without further consolidation[1].
> 100 ppm Severe Explosion Hazard.DO NOT MOVE. Contact Environmental Health & Safety (EHS) immediately for chemical stabilization[1].
Protocol 2: Liquid Waste Segregation and Bulking

Causality: The primary amine functional group renders the compound basic. Mixing this compound with acidic waste streams can trigger violent neutralization reactions. Furthermore, nitrogen-containing organics require specialized high-temperature incineration to mitigate toxic NOx emissions[2].

  • pH Verification: For aqueous waste streams cleared by Protocol 1 (< 25 ppm peroxides), measure the pH using a calibrated probe or universal indicator paper.

  • Neutralization: If the pH exceeds 9.0, carefully titrate the solution with 1M HCl in a fume hood until the pH stabilizes between 7.0 and 8.0. This prevents base-catalyzed degradation of secondary components in your bulk waste carboys.

  • Solvent Segregation:

    • Organic Streams: Pour into the "Non-Halogenated Organic Waste" carboy. Ensure the carboy is explicitly labeled for nitrogen-containing compounds[7].

    • Aqueous Streams: Pour into the "Aqueous Basic Waste" carboy.

  • Secondary Containment: Place all bulk waste carboys in high-density polyethylene (HDPE) secondary containment trays to capture potential leaks.

Protocol 3: Solid Waste Management
  • Collect all contaminated PPE (gloves, bench paper) and consumables (pipette tips, peroxide test strips) in a designated, puncture-resistant hazardous solid waste bin[8].

  • Do not mix with general municipal solid waste. Residual furan presents an environmental toxicity hazard regulated under RCRA Subtitle C[2].

  • Seal and label the bin as "Hazardous Solid Waste - Contains Trace Furan/Amine Derivatives" for standard incineration[7].

III. Waste Routing Decision Tree

WasteRouting Start 3-Amino-3-furan-3-yl-propan-1-ol Waste Stream Solid Solid Waste (PPE, Consumables) Start->Solid Solids Liquid Liquid Waste (Solutions/Mixtures) Start->Liquid Liquids SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin PeroxideTest Peroxide Screening (Test Strip/KI) Liquid->PeroxideTest Required for Furans HighPeroxide >25 ppm Peroxides (High Hazard) PeroxideTest->HighPeroxide Positive SafeLiquid <25 ppm Peroxides (Safe for Routing) PeroxideTest->SafeLiquid Negative EHS Contact EHS for Explosive Waste HighPeroxide->EHS Aqueous Aqueous Solutions (pH > 7) SafeLiquid->Aqueous Water-based Organic Organic Solvents (Non-Halogenated) SafeLiquid->Organic Solvent-based AqueousBin Aqueous Basic Waste (EPA Corrosive/Toxic) Aqueous->AqueousBin OrganicBin Non-Halogenated Organic (NOx Incineration) Organic->OrganicBin

Figure 1: Waste routing decision tree for furan derivatives emphasizing critical peroxide screening.

IV. Emergency Spill Response & Decontamination

In the event of a localized spill of 3-Amino-3-furan-3-yl-propan-1-ol solution:

  • Assess: Immediately verify the age of the spilled solution. If the solution is older than 6 months and has not been tested for peroxides, treat the spill as an explosion hazard and evacuate.

  • Ventilate: Ensure fume hood sashes are open and laboratory ventilation is active to disperse volatile furan vapors.

  • Neutralize & Absorb: Cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use paper towels , as the high surface area combined with auto-oxidizing furans can create a fire hazard.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and deposit it into a hazardous solid waste container.

  • Decontaminate: Wash the affected surface with a mild, slightly acidic aqueous solution (e.g., 5% citric acid) to neutralize residual amines, followed by a thorough water rinse.

V. References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov. URL:[Link]

  • National Institutes of Health (NIH) Office of Research Services. "DS Fact Sheet on Managing Peroxide Formers in the Lab." NIH.gov. URL:[Link]

  • University of Texas at Austin Environmental Health & Safety. "Peroxide Forming Chemicals." UTexas.edu. URL:[Link]

  • University of Wisconsin-Madison Environment, Health & Safety. "Safe Handling of Peroxide-Formers (PFs)." Wisc.edu. URL:[Link]

Sources

Personal protective equipment for handling 3-Amino-3-furan-3-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 3-Amino-3-furan-3-yl-propan-1-ol not merely as a routine laboratory task, but as a highly controlled operation managing a potent bifunctional molecule. Furan-containing amino alcohols are increasingly critical in drug development due to their broad spectrum of biological activities, including anticancer and neuroprotective properties. However, the very structural features that make them therapeutically valuable—the electron-rich furan heterocycle and the nucleophilic 1,3-amino alcohol moiety—also dictate a rigorous, causality-driven approach to personal protective equipment (PPE) and operational safety.

This guide provides a self-validating, step-by-step framework for the safe handling, transfer, and disposal of 3-Amino-3-furan-3-yl-propan-1-ol, ensuring absolute protection for researchers and laboratory personnel.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile based on its functional groups:

  • The Amino Alcohol Moiety: Like other primary amino alcohols (e.g., monoethanolamine), this functional group acts as a strong Lewis base. Upon contact with moisture on the skin or eyes, it rapidly generates hydroxide ions, leading to the saponification of lipid membranes and severe, irreversible tissue corrosion[1][2].

  • The Furan Heterocycle: Furan derivatives exhibit distinct volatility and lipophilicity. They are known respiratory irritants, can penetrate compromised skin barriers, and carry risks of systemic toxicity and potential sensitization upon repeated exposure[3].

Quantitative Hazard Assessment

Because specific toxicological data for novel furan-amino alcohols is often continuously updated, we extrapolate operational thresholds from structurally analogous compounds[2][3].

Hazard ParameterAnticipated Profile / ThresholdCausality & Mechanistic Rationale
GHS Classification Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4The primary amine drives extreme basicity, causing rapid protein denaturation and lipid saponification upon dermal/ocular contact[2].
Vapor/Aerosol Risk Moderate at 20°C (High if heated)The furan ring lowers the boiling point relative to aliphatic diols, increasing the risk of toxic vapor generation[3].
Chemical Incompatibility Strong oxidizers, mineral acidsAmine protonation by strong acids is highly exothermic; the furan ring is susceptible to violent oxidative cleavage[1].
Aqueous pH (10% sol) pH 11.0 – 12.5Unprotonated amine readily abstracts protons from water, creating a highly caustic microenvironment.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Every piece of protective equipment must be selected based on the specific chemical vulnerabilities of the materials.

  • Hand Protection (Critical): Standard thin-mil nitrile gloves will degrade and swell upon prolonged exposure to concentrated amino alcohols[1]. Protocol: Use Butyl rubber or Neoprene gloves[2]. If high-dexterity nitrile must be used for precise micro-weighing, you must double-glove and enforce a strict 15-minute changeout validation rule.

  • Eye & Face Protection: Due to the severe risk of ocular saponification, standard safety glasses (which lack an orbital seal) are prohibited. Protocol: Wear indirect-vented chemical splash goggles paired with a full-face shield[1].

  • Respiratory Protection: If handling the compound outside of a certified Class II fume hood (e.g., during bulk transfer or scale-up), respiratory protection is mandatory. Protocol: Use a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges to capture volatilized furan derivatives[2].

  • Body Protection: A chemical-resistant, non-porous apron (e.g., Tychem) worn over a standard flame-resistant (FR) laboratory coat. Ensure no exposed skin at the wrists or ankles.

Operational Workflow & Handling Protocol

To ensure zero-exposure, the handling of 3-Amino-3-furan-3-yl-propan-1-ol must follow a strict hierarchy of engineering controls and self-validating checks.

G A 1. Environmental Validation (Verify Hood Flow >100 fpm) B 2. Don PPE Matrix (Neoprene Gloves, Splash Goggles) A->B C 3. Closed-System Transfer (Minimize Aerosolization) B->C D 4. Exothermic Solubilization (Add Chemical to Solvent) C->D E 5. Decontamination (Citric Acid Wipe-Down) D->E

Caption: Workflow for the safe handling, transfer, and solubilization of furan-containing amino alcohols.
Step-by-Step Handling Methodology:
  • Environmental Validation: Before opening the reagent bottle, verify the fume hood's digital monitor reads >100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; visually confirm continuous inward directional airflow.

  • PPE Integrity Check: Self-Validation: Perform a tactile inflation test on your neoprene gloves to ensure zero pinhole leaks before donning.

  • Mass Transfer: Amino alcohols can be viscous liquids or hygroscopic solids. Use a dedicated, clean stainless-steel spatula or a positive-displacement pipette. Self-Validation: Weigh the closed source vial before and after transfer to confirm the exact mass moved, minimizing the time the compound is exposed to open air.

  • Controlled Solubilization: Because amine hydration is highly exothermic, always add the chemical to the solvent , never the solvent to the chemical. Stir continuously to dissipate localized heat buildup.

Spill Response & Decontamination Protocol

In the event of a spill, standard laboratory spill kits (which often rely on generic absorbents) are inadequate. The basicity of the amino alcohol must be actively managed to prevent vapor release.

SpillResponse S1 Spill Detected (Evacuate & Assess) S2 Contain Perimeter (Inert Absorbent Berm) S1->S2 S3 Apply Mild Solid Acid (Citric Acid / NaHSO4) S2->S3 S4 Verify Neutralization (pH Paper = 6.5-7.5) S3->S4 S5 Dispose as Basic Organic Waste S4->S5

Caption: Logical sequence for neutralizing and managing a 3-Amino-3-furan-3-yl-propan-1-ol spill.
Step-by-Step Spill Methodology:
  • Containment: Immediately encircle the spill with an inert absorbent (e.g., dry sand or vermiculite). Self-Validation: Visually confirm the spill perimeter is fully enclosed by the berm before addressing the center.

  • Causality-Driven Neutralization: Do not use strong mineral acids (like HCl) to neutralize the spill. Strong acids will trigger a violent exothermic reaction, instantly vaporizing the toxic furan component. Instead, gently blanket the spill with a mild, solid acid such as Citric Acid or Sodium Bisulfate [1].

  • Chemical Validation: Self-Validation: Touch a strip of universal pH indicator paper to the treated slurry. Do not proceed to the cleanup phase until the paper reads a stable pH of 6.5–7.5.

  • Physical Removal: Use non-sparking plastic scoops to transfer the neutralized slurry into a high-density polyethylene (HDPE) waste container.

Waste Disposal Plan

Improper disposal of furan-amino alcohols can lead to dangerous in-situ reactions within waste carboys.

  • Stream Segregation: Classify the material strictly as "Basic Organic Waste." Never mix this compound with halogenated waste streams or acidic waste streams, as the amine will react exothermically and potentially generate toxic byproducts.

  • Container Specifications: Use only HDPE or stainless-steel containers. Avoid polycarbonate or standard PET containers, which can be degraded by strong organic bases.

  • Labeling & Storage: Clearly label the waste container with: "Danger: Contains Furan Derivatives and Corrosive Amines (Basic)." Store the waste carboy in a well-ventilated secondary containment tray, strictly away from direct sunlight, as furan derivatives can polymerize or degrade under prolonged UV exposure.

References

  • PubChem. "Furfuryl Alcohol | C5H6O2 | CID 7361". National Center for Biotechnology Information. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.